Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZCPMXJHNYFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739932 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-12-1 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl imidazo[1,5-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate from 2-Aminopyridine Derivatives
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. This nitrogen-containing fused ring system is a key structural component in a wide array of pharmacologically active compounds. The development of efficient and versatile synthetic methodologies to access novel derivatives of this scaffold is a subject of intense research, driven by the need for new therapeutic agents.[1]
This guide provides a detailed, technically-focused protocol for the synthesis of a specific, functionally rich derivative: Ethyl imidazo[1,5-a]pyridine-8-carboxylate . We will explore a robust and logical synthetic strategy, starting from readily available pyridine precursors. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, designed for practical application by researchers and scientists.
Core Synthetic Strategy: A Retrosynthetic Approach
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the C1-N5 and C2-C3 bonds of the imidazole ring. This disconnection reveals that the core structure can be assembled from a suitably substituted pyridine precursor, specifically Ethyl 2-(aminomethyl)pyridine-3-carboxylate , and a one-carbon (C1) electrophilic synthon. This cyclocondensation strategy is a common and effective method for constructing the imidazo[1,5-a]pyridine ring system.[2][3][4]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deutsche-digitale-bibliothek.de [deutsche-digitale-bibliothek.de]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological landscape of imidazo[1,5-a]pyridine derivatives, with a primary focus on their anticancer, central nervous system (CNS), and anti-inflammatory properties. We delve into the mechanisms of action, structure-activity relationships (SAR), and provide practical insights into the experimental evaluation of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structural motif.
Introduction: The Allure of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine system is a nitrogen-containing fused heterocyclic ring that has emerged as a significant pharmacophore in the design of new therapeutic agents. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold is a key structural component in a number of pharmaceuticals and agrochemicals, underscoring its importance in applied chemistry[1]. The synthetic accessibility and the potential for substitution at various positions of the imidazo[1,5-a]pyridine ring allow for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns.
While the broader class of imidazopyridines has been extensively studied, this guide will specifically focus on the imidazo[1,5-a]pyridine isomer, highlighting its distinct biological profile.
The Broad Spectrum of Biological Activity
The imidazo[1,5-a]pyridine core has been identified as a versatile scaffold exhibiting a wide range of biological activities. The following sections will explore the most prominent of these, with a focus on anticancer, CNS, and anti-inflammatory applications. While reports on the antimicrobial and antiviral activities of the specific imidazo[1,5-a]pyridine scaffold are limited, related structures such as imidazo[1,5-a]quinoxalines have shown promising antimicrobial properties, suggesting a potential avenue for future research for the core scaffold[1].
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: A prominent mechanism of action for several anticancer imidazo[1,5-a]pyridine-based compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, and their inhibition leads to cell cycle arrest and apoptosis. For instance, a series of imidazo[1,5-a]pyridine-based chalcones have been shown to exhibit potent cytotoxic effects by binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.
Another key target for imidazo[1,5-a]pyridine derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on the imidazo[1,5-a]pyridine core and the nature of the appended functionalities are crucial for anticancer activity. For example, in the case of imidazo[1,5-a]pyridine-chalcone derivatives, the presence of specific substituents on the phenyl rings significantly influences their cytotoxic potency.
Table 1: Anticancer Activity of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7n | (E)-3-(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)-1-(4-fluorophenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 4.23 ± 0.25 | Microtubule disruption | [1] |
| PC-3 (Prostate) | 17.89 ± 0.12 | [1] | |||
| 7o | (E)-1-(4-bromophenyl)-3-(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one | MDA-MB-231 (Breast) | 3.26 ± 0.56 | Microtubule disruption | [1] |
| HepG2 (Liver) | 4.57 ± 0.85 | [1] |
Central Nervous System (CNS) Activity: Modulating Neurological Pathways
The imidazo[1,5-a]pyridine scaffold has shown promise in the development of agents targeting the CNS, particularly for the treatment of cognitive disorders and other neurological conditions.
Mechanism of Action: A notable example is the development of imidazo[1,5-a]pyridine derivatives as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor. The 5-HT4 receptor is implicated in cognitive processes, and its modulation is a potential therapeutic strategy for Alzheimer's disease and other cognitive impairments. Partial agonism at this receptor can enhance cholinergic transmission and promote the processing of amyloid precursor protein in a non-amyloidogenic pathway.
Structure-Activity Relationship (SAR): The SAR for 5-HT4 receptor partial agonists based on the imidazo[1,5-a]pyridine core has been explored, leading to the identification of potent and selective compounds with good brain penetration. Optimization of the substituents on the imidazo[1,5-a]pyridine ring and the side chain attached to it has been crucial in achieving the desired pharmacological profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Emerging research indicates that imidazo[1,5-a]pyridine derivatives possess anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.
Mechanism of Action: One of the identified mechanisms of anti-inflammatory action is the inverse agonism of the Retinoic acid receptor-related Orphan Receptor c (RORc or RORγ). RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. By acting as inverse agonists, imidazo[1,5-a]pyridine derivatives can suppress the transcriptional activity of RORc, leading to a reduction in Th17 cell-mediated inflammation.
Experimental Protocols: A Practical Guide
To facilitate research in this area, we provide a detailed protocol for a common assay used to evaluate the anticancer activity of imidazo[1,5-a]pyridine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (imidazo[1,5-a]pyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Synthetic Scheme for Imidazo[1,5-a]pyridines
Caption: A generalized synthetic route to the imidazo[1,5-a]pyridine core.
Workflow for Biological Activity Screening
Caption: A typical workflow for the biological evaluation of novel compounds.
Conclusion and Future Perspectives
The imidazo[1,5-a]pyridine core represents a highly valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with particularly strong evidence for their potential as anticancer, CNS-acting, and anti-inflammatory agents. The continued exploration of the structure-activity relationships of this versatile core, coupled with modern drug design strategies, is expected to yield novel and effective therapeutic agents for a variety of diseases. While the antimicrobial and antiviral potential of the imidazo[1,5-a]pyridine scaffold remains underexplored, the promising activities of related heterocyclic systems suggest that this is a fertile ground for future investigation. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design the next generation of imidazo[1,5-a]pyridine-based drugs.
References
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
Spectroscopic Data of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate: A Predictive and Comparative Analysis
The imidazo[1,5-a]pyridine core is a significant pharmacophore due to its presence in numerous biologically active compounds. A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry.
Molecular Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The structure of Ethyl imidazo[1,5-a]pyridine-8-carboxylate with systematic atom numbering for NMR assignments is presented below.
An In-depth Technical Guide to the Solubility and Stability of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of a promising heterocyclic scaffold: Ethyl Imidazo[1,5-a]pyridine-8-carboxylate.
The imidazo[1,5-a]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its unique electronic and structural features, however, necessitate a detailed and systematic investigation of its behavior in various solvent systems and under different stress conditions. This document moves beyond a simple recitation of facts; it aims to provide the underlying scientific rationale for experimental design, enabling you to not only generate robust data but also to interpret it with confidence.
Understanding the Molecule: this compound
The subject of our investigation is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The ethyl carboxylate group at the 8-position is a key feature, influencing the molecule's polarity, hydrogen bonding potential, and susceptibility to hydrolysis.
Molecular Structure:
A simplified representation of the core scaffold.
Before embarking on any experimental work, it is crucial to consider the theoretical properties of the molecule. The presence of nitrogen atoms in the ring system provides sites for protonation, suggesting that the solubility of this compound will be pH-dependent. The ester functional group is a potential site for hydrolysis, particularly under acidic or basic conditions. The aromatic nature of the fused rings suggests a degree of inherent stability, but also potential susceptibility to oxidative and photolytic degradation.
Solubility Profiling: A Gateway to Bioavailability and Formulation
A comprehensive solubility profile is essential for early-stage drug development. It informs the selection of appropriate solvents for in vitro assays, guides the development of suitable formulations for in vivo studies, and provides insights into the potential for oral absorption. For fused bicyclic ring systems like imidazo[1,2-a]pyridines, issues with high lipophilicity and low aqueous solubility are not uncommon.[2]
Predicted and Observed Qualitative Solubility
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ester and ring nitrogens can hydrogen bond, but the overall aromatic structure is nonpolar. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions with the polar functionalities of the molecule. |
| Nonpolar | Toluene, Hexane | Low | The molecule possesses significant polarity from the ester and nitrogen atoms. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often a good solvent for a wide range of organic compounds. |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[5] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to have a visible amount of undissolved solid at the end of the experiment.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant from each vial, being cautious not to disturb the solid material.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.
-
Causality and Self-Validation:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why agitation? To increase the surface area of the solid in contact with the solvent, thereby accelerating the attainment of equilibrium.
-
Why filtration? To prevent undissolved particles from artificially inflating the measured concentration.
-
Why a standard curve? To provide a reliable and accurate means of converting the analytical signal (e.g., peak area from HPLC) into a concentration.
Stability Assessment: Ensuring Integrity and Shelf-Life
Understanding the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation, or stress testing, is a systematic way to identify the likely degradation products and establish the intrinsic stability of a molecule.[4] These studies are crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[6]
Potential Degradation Pathways
For this compound, the following degradation pathways should be investigated:
-
Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidative Degradation: The electron-rich heterocyclic ring system may be susceptible to oxidation.
-
Photolytic Degradation: Aromatic systems can absorb UV light, leading to photochemical degradation.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and induce degradation.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent in which the compound is soluble (e.g., a mixture of acetonitrile and water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system (ideally with a photodiode array detector and coupled to a mass spectrometer, HPLC-MS)
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Application of Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or slightly elevated temperature for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Quenching and Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC method. The use of an HPLC-MS system is highly recommended to obtain mass information about any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times and mass-to-charge ratios of any new peaks (degradation products).
-
Determine the "mass balance" – the sum of the assay value of the main peak and the impurities should be close to 100% of the initial value.
-
Causality and Self-Validation:
-
Why different stress conditions? To mimic the potential environmental stresses a drug might encounter and to probe different degradation mechanisms.[7]
-
Why a stability-indicating method? The analytical method must be able to separate the parent compound from all potential degradation products, ensuring that the loss of the parent compound is accurately measured.
-
Why HPLC-MS? To provide structural information about the degradation products, which is crucial for understanding the degradation pathway.
Visualization of Workflows
To further clarify the experimental logic, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Forced Degradation Studies.
Concluding Remarks and Future Directions
This guide has provided a comprehensive, scientifically-grounded framework for the characterization of the solubility and stability of this compound. While specific experimental data for this molecule is sparse, the provided protocols offer a robust pathway for generating this critical information. By understanding the "why" behind each experimental step, researchers can confidently adapt these methods to other novel chemical entities.
The data generated from these studies will be instrumental in advancing this compound, or any new chemical entity, through the drug development pipeline. A clear picture of its solubility will guide formulation scientists in creating bioavailable drug products, while a thorough understanding of its stability will ensure the final product is safe, effective, and has an acceptable shelf-life. The principles and methodologies outlined herein are fundamental to the successful translation of promising molecules from the laboratory to the clinic.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
PubChem. (n.d.). Ethyl imidazo[1,2-a]pyridine-5-carboxylate. Retrieved January 7, 2026, from [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Requirement for Drug Development.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
ResearchGate. (2018). Efficient synthesis and characterization of imidazo[1,2‐a]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. Retrieved January 7, 2026, from [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
National Center for Biotechnology Information. (n.d.). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. Retrieved January 7, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ResearchGate. (2020). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved January 7, 2026, from [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 7, 2026, from [Link]
-
RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved January 7, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 4. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Architectural Evolution of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,5-a]pyridines
Foreword: The Enduring Allure of the Imidazo[1,5-a]pyridine Core
In the landscape of medicinal chemistry and materials science, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets and exhibit valuable photophysical properties. The imidazo[1,5-a]pyridine core is a quintessential example of such a scaffold. Its unique electronic and structural features have made it a cornerstone in the development of therapeutics for a myriad of diseases, including cancer, inflammation, and neurodegenerative disorders[1]. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this remarkable heterocyclic system. We will journey from the nascent concepts of its formation to the sophisticated and elegant methodologies employed by contemporary chemists, offering not just a recitation of reactions, but a deeper understanding of the strategic thinking and mechanistic insights that have driven this field forward.
I. Early Explorations: Conceptual Seeds of Imidazo[1,5-a]pyridine Synthesis
The genesis of imidazo[1,5-a]pyridine synthesis is not marked by a single, dramatic discovery, but rather by the gradual application of established heterocyclic chemistry principles. Early synthetic chemists conceptualized its formation through intramolecular cyclization reactions, where a pre-formed pyridine ring already bearing a suitable side chain could be induced to form the fused imidazole ring.
The Vilsmeier-Haack Reaction: An Early Approach to Functionalized Heterocycles
While a definitive seminal report on the application of the Vilsmeier-Haack reaction for the direct synthesis of the parent imidazo[1,5-a]pyridine is not prominent in early literature, Vilsmeier-type cyclizations of N-(pyridin-2-ylmethyl)amides were among the earliest conceptualized routes[2][3]. The Vilsmeier-Haack reagent (a combination of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) is a powerful tool for the formylation of electron-rich aromatic systems. In the context of imidazo[1,5-a]pyridine synthesis, the reaction would proceed via the formation of an N-(pyridin-2-ylmethyl)formamide, which, upon treatment with a dehydrating agent like phosphorus oxychloride, could undergo an intramolecular electrophilic attack on the pyridine ring to afford the bicyclic system.
This approach, while conceptually sound, often required harsh conditions and was limited by the electronic nature of the pyridine ring. The inherent electron-deficient character of pyridine makes it less susceptible to intramolecular electrophilic substitution compared to more electron-rich aromatics.
II. The Foundational Pillars: Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives
The most significant and enduring strategy for the synthesis of the imidazo[1,5-a]pyridine core revolves around the cyclocondensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with a variety of one-carbon electrophiles. This approach provides a robust and versatile platform for introducing a wide range of substituents onto the imidazole ring.
The Pioneering Work of Palazzo and Picconi
A pivotal moment in the history of imidazo[1,5-a]pyridine synthesis was the work of G. Palazzo and G. Picconi in 1975. They reported the synthesis of imidazo[1,5-a]pyridin-3(2H)-one derivatives by reacting substituted 2-aminomethylpyridines with phosgene or ethyl chloroformate[4]. This work laid a concrete foundation for the now widely adopted strategy of using 2-aminomethylpyridine as a key building block.
Mechanism of the Palazzo-Picconi Synthesis:
The reaction proceeds through an initial acylation of the primary amine of 2-aminomethylpyridine by phosgene or its equivalent. The resulting intermediate then undergoes an intramolecular cyclization, with the pyridine nitrogen acting as a nucleophile to attack the newly introduced carbonyl group, followed by elimination to form the imidazo[1,5-a]pyridin-3(2H)-one ring system.
Figure 2: General workflow for the intramolecular cyclization of N-(pyridin-2-ylmethyl)amides.
The Advent of Transition Metal Catalysis
The application of transition metal catalysis has revolutionized the synthesis of imidazo[1,5-a]pyridines, enabling the formation of complex derivatives through novel bond-forming strategies.
Key Transition Metal-Catalyzed Approaches:
-
Copper-Catalyzed Reactions: Copper catalysts have been employed in a variety of transformations, including the coupling of 2-halopyridines with N-propargylamines followed by intramolecular cyclization, and in multicomponent reactions involving a pyridine derivative, an aldehyde, and an amine.
-
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the development of C-H activation/functionalization strategies for the synthesis of imidazo[1,5-a]pyridines. These methods allow for the direct coupling of pyridine C-H bonds with various partners, offering a highly atom-economical approach.
-
Gold and Other Metal-Catalyzed Reactions: Gold catalysts have shown promise in mediating the cyclization of propargyl-substituted pyridine derivatives.
The choice of metal, ligand, and reaction conditions is paramount in these transformations, often determining the regioselectivity and efficiency of the reaction. The development of these catalytic systems is a testament to the advancements in organometallic chemistry and its profound impact on heterocyclic synthesis.
Cycloaddition Strategies
-[5][6]Dipolar cycloaddition reactions have emerged as a powerful tool for the construction of the imidazo[1,5-a]pyridine scaffold. In this approach, a pyridine-containing dipole or dipolarophile reacts with a suitable partner to form the fused ring system in a single, often highly stereoselective, step. A common strategy involves the reaction of pyridinium ylides with various dipolarophiles.
IV. Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic methodologies discussed, this section presents detailed, step-by-step protocols for two key transformations. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Classical Cyclocondensation of 2-(Aminomethyl)pyridine with a Carboxylic Acid
This protocol describes a general procedure for the synthesis of a 1-substituted imidazo[1,5-a]pyridine via the condensation of 2-(aminomethyl)pyridine with a carboxylic acid, a method conceptually rooted in the early cyclocondensation strategies.
Materials:
-
2-(Aminomethyl)pyridine
-
Carboxylic acid (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(aminomethyl)pyridine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous toluene (10 mL/mmol of 2-(aminomethyl)pyridine) under a nitrogen atmosphere, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted imidazo[1,5-a]pyridine.
Protocol 2: Modern Transition Metal-Catalyzed Synthesis
This protocol outlines a representative copper-catalyzed synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine from a 2-pyridyl ketone and a primary amine.
Materials:
-
2-Pyridyl ketone (e.g., 2-benzoylpyridine)
-
Primary amine (e.g., benzylamine)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealable reaction vessel, combine the 2-pyridyl ketone (1.0 eq), the primary amine (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with oxygen (or use a balloon of air).
-
Add anhydrous DMSO (5 mL/mmol of the ketone).
-
Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
V. Conclusion: A Continuously Evolving Synthetic Landscape
The journey of imidazo[1,5-a]pyridine synthesis is a compelling narrative of chemical innovation. From the early conceptual frameworks of intramolecular cyclizations to the robust and versatile cyclocondensation reactions, and finally to the elegant and efficient transition metal-catalyzed and cycloaddition strategies, the methods for constructing this privileged scaffold have undergone a remarkable evolution. This progression has not only provided access to a vast chemical space of imidazo[1,5-a]pyridine derivatives for drug discovery and materials science but has also contributed to the broader field of heterocyclic chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the story of imidazo[1,5-a]pyridine synthesis is far from over, promising even more innovative and sustainable routes to this invaluable class of compounds in the future.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Palazzo, G., & Picconi, G. (1975). [Derivatives if Imidazol (1,5-a) pyridin-3(2H)-one]. Farmaco Sci, 30(3), 197-207. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2022). Molecules. [Link]
- Synthesis of novel imidazo[1,5–a]pyridine deriv
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2022). Organic & Biomolecular Chemistry. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2022). MDPI. [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. ResearchGate. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). National Institutes of Health. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). National Institutes of Health. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system have garnered attention for their potential as therapeutic agents, including anticancer and antiviral applications.[1][3] Ethyl imidazo[1,5-a]pyridine-8-carboxylate, the subject of this guide, represents a specific derivative whose electronic and structural properties are of considerable interest for rational drug design.
Understanding the molecule's three-dimensional structure, electronic charge distribution, and orbital energies is paramount to predicting its reactivity and interaction with biological targets.[4][5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico laboratory to elucidate these properties before undertaking costly and time-consuming experimental synthesis and testing.[4] This guide provides a comprehensive, technically-grounded workflow for performing such calculations, emphasizing not just the "how" but the critical "why" behind each methodological choice.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set. For organic molecules like this compound, DFT offers a robust balance between computational cost and accuracy.[6][7]
2.1. The Method: Why B3LYP?
Density Functional Theory (DFT) methods calculate the electronic energy of a system based on its electron density.[8] Among the plethora of available functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used choice for organic molecules.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in conjugated systems like the imidazo[1,5-a]pyridine ring.[10] This functional has demonstrated reliable performance in predicting geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds.[9][10][11]
2.2. The Basis Set: The Pople-Style 6-31G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a popular and efficient choice that provides a good description of molecular structures and properties for most organic molecules.[9][11]
-
6-31G : This part indicates a split-valence basis set, where core electrons are described by a single function and valence electrons are described by two functions (one contracted from 3 primitive Gaussians and one from a single primitive Gaussian). This flexibility is crucial for accurately modeling chemical bonds.
-
(d,p) : These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is essential for describing the anisotropic nature of chemical bonds and lone pairs accurately.[12]
For higher accuracy, especially for calculating properties like reaction energies, larger basis sets such as 6-311+G(d,p) can be employed, but at a significantly higher computational cost. For the initial characterization outlined in this guide, B3LYP/6-31G(d,p) represents the industry-standard starting point.[4][5]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a rigorous and self-validating workflow for the quantum chemical characterization of this compound. This process is typically carried out using software packages like Gaussian, ORCA, or Spartan.[6][13]
Step 1: Molecular Structure Construction The first step is to build an initial 3D structure of this compound using a molecular modeling program.
Step 2: Pre-optimization (Optional but Recommended) Perform a quick geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more accurate DFT calculations, often saving computational time.
Step 3: Geometry Optimization This is the most critical step. The goal is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry of the molecule.[14][15] The calculation is run using the chosen level of theory, B3LYP/6-31G(d,p). The optimization algorithm iteratively adjusts the atomic coordinates until the forces on all atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.[13]
Step 4: Vibrational Frequency Calculation Following a successful optimization, a frequency calculation must be performed at the exact same level of theory (B3LYP/6-31G(d,p)).[16] This is a crucial validation step.[17] The calculation determines the vibrational modes of the molecule.
Step 5: Validation - The Frequency Check A true energy minimum structure will have all real (positive) vibrational frequencies.[16][17] The presence of one or more imaginary frequencies indicates that the optimized structure is not a true minimum but a saddle point (a transition state). If an imaginary frequency is found, the structure must be slightly distorted along the direction of that vibrational mode and the optimization must be re-run.[17] This self-validating check ensures the trustworthiness of the final geometry.
Step 6: Calculation of Molecular Properties Once a validated minimum energy structure is obtained, a host of electronic properties can be calculated from the resulting wavefunction. Key properties for drug design include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[18]
-
Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[19][20]
Step 7: Data Interpretation The final step is to analyze the computed data in a chemical and biological context.
Key Molecular Properties and Their Interpretation
The true value of these calculations lies in the insights they provide for drug development.
4.1. Molecular Geometry The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and how it might fit into the binding pocket of a biological target.
4.2. Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO, often called the frontier orbitals, are key to understanding a molecule's electronic behavior.[21]
-
HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[18][22] A small gap suggests the molecule is more reactive and can be more easily excited, which can be relevant for its biological activity and potential toxicity.[23][24]
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability; susceptibility to oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability; susceptibility to reduction. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.[22] |
4.3. Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[19][25] It is an invaluable tool for predicting intermolecular interactions.[26][27]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for favorable interactions with positive charges, such as hydrogen bond donors or metal cations in an enzyme's active site.[20]
-
Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms. These are favorable sites for interacting with negative charges, like hydrogen bond acceptors.[20]
By analyzing the MEP map, a researcher can predict how the molecule might "dock" into a receptor's binding site, guiding the design of derivatives with improved binding affinity.[19][26]
Conclusion
The quantum chemical workflow detailed in this guide provides a robust, reliable, and scientifically sound methodology for characterizing this compound. By employing the B3LYP/6-31G(d,p) level of theory and adhering to a strict protocol of optimization followed by a validating frequency calculation, researchers can obtain high-quality data on the molecule's geometry and electronic properties. The subsequent analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential provides actionable insights, bridging the gap between theoretical chemistry and practical drug design, and ultimately accelerating the discovery of new therapeutic agents.
References
-
Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link][19][20][25]
- Politzer, P., & Murray, J. S. (2004).
-
Singh, V., et al. (2021). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link][26]
-
Grokipedia. (n.d.). HOMO and LUMO. Retrieved from Grokipedia. [Link][18]
-
StackExchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. [Link][23]
-
Tan, T. H. R., et al. (2006). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. Physical Chemistry Chemical Physics, 8(31), 3684-3689. [Link][24]
-
Li, J., et al. (2020). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 44(39), 16955-16962. [Link][27]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from Wikipedia. [Link][21]
-
Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. CCL.net. [Link][13]
-
ResearchGate. (n.d.). DFT at B3LYP/6-31G(d,p) level optimized structures. Retrieved from ResearchGate. [Link][9]
-
Gaussian, Inc. (2021). Gaussian 16 Frequently Asked Questions. [Link][17]
-
YouTube. (2024). Geometry optimization using Gaussian software. [Link][14]
-
Michigan State University. (2010). Exploring the excited states, geometry, and harmonic vibrational frequencies of the water molecule. [Link][15]
-
ResearchGate. (n.d.). Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations. Retrieved from ResearchGate. [Link][12]
-
El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 10, 1037559. [Link][4]
-
Ramirez-Cid, C. A., et al. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 29(10), 2269. [Link][5]
-
Zhao, Y., & Truhlar, D. G. (2006). How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors?. The Journal of Physical Chemistry B, 110(21), 10478-10486. [Link][28]
-
ResearchGate. (n.d.). DFT (B3LYP/6-31G,d,p)-optimized structures of galactopyranosides 1-6. Retrieved from ResearchGate. [Link][11]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link][10]
-
Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. [Link][6]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Research and Academic Review. [Link][8]
-
Research Trends. (n.d.). Abstract. Retrieved from Research Trends. [Link][29]
-
ResearchGate. (n.d.). Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. Retrieved from ResearchGate. [Link][7]
-
Kormos, A., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(12), 3296. [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link][30]
-
de la Torre, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][3]
-
ResearchGate. (n.d.). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. Retrieved from ResearchGate. [Link][2]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. inpressco.com [inpressco.com]
- 9. researchgate.net [researchgate.net]
- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Absolute Beginners Guide to Gaussian [ccl.net]
- 14. youtube.com [youtube.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. gaussian.com [gaussian.com]
- 17. gaussian.com [gaussian.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 22. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchtrends.net [researchtrends.net]
- 30. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Retrosynthetic Analysis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Ethyl imidazo[1,5-a]pyridine-8-carboxylate represents a key building block for the synthesis of more complex drug candidates. This technical guide provides a comprehensive retrosynthetic analysis of this target molecule, elucidating a practical and efficient synthetic strategy. We will delve into the underlying chemical principles, justify the selection of key transformations, and provide detailed experimental protocols for the synthesis of crucial intermediates. The proposed synthesis is designed to be robust and scalable, making it suitable for both academic research and industrial drug development settings.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a variety of biological targets. Derivatives of imidazo[1,5-a]pyridine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of a carboxylate group at the 8-position, as in our target molecule, offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Retrosynthetic Analysis: A Strategic Disconnection Approach
A logical retrosynthetic analysis of this compound begins with the disconnection of the imidazole ring, a common and effective strategy for this class of heterocycles. This leads to a key intermediate, a substituted 2-aminomethylpyridine, and a one-carbon electrophile.
Figure 1: Retrosynthetic analysis of this compound.
This retrosynthetic strategy identifies Ethyl 2-methylpyridine-3-carboxylate as a key starting material. This compound is commercially available, providing a practical and cost-effective entry point for the synthesis. The subsequent steps involve a series of well-established and reliable chemical transformations.
Forward Synthesis: A Step-by-Step Elucidation
The forward synthesis is designed as a three-step sequence starting from the commercially available Ethyl 2-methylnicotinate.
Step 1: Radical Bromination of Ethyl 2-methylnicotinate
The initial step involves the selective bromination of the methyl group at the 2-position of the pyridine ring. A radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.
The electron-withdrawing nature of the ethyl carboxylate group at the 3-position deactivates the pyridine ring towards electrophilic aromatic substitution, thereby favoring the desired benzylic bromination.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-(bromomethyl)pyridine-3-carboxylate
-
To a solution of Ethyl 2-methylnicotinate (1.0 eq) in anhydrous carbon tetrachloride (10 mL/mmol), add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(bromomethyl)pyridine-3-carboxylate as a pale yellow oil.
Step 2: Synthesis of Ethyl 2-(aminomethyl)pyridine-3-carboxylate
The second step is the conversion of the benzylic bromide to the corresponding primary amine. The Gabriel synthesis is a robust and high-yielding method for this transformation, which avoids the over-alkylation often observed with direct amination. This method involves the reaction of the bromide with potassium phthalimide, followed by hydrazinolysis to release the free amine.
Experimental Protocol: Synthesis of Ethyl 2-(aminomethyl)pyridine-3-carboxylate
-
To a solution of Ethyl 2-(bromomethyl)pyridine-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude phthalimide intermediate.
-
Dissolve the crude intermediate in ethanol (15 mL/mmol) and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield Ethyl 2-(aminomethyl)pyridine-3-carboxylate.
Step 3: Oxidative Cyclization to this compound
The final step is the construction of the imidazole ring. This can be achieved through a condensation reaction of the 2-aminomethylpyridine derivative with formaldehyde, followed by an oxidative cyclization. The initial reaction forms a dihydropyridine intermediate which is then aromatized to the final product. A variety of oxidizing agents can be employed for this step, such as manganese dioxide (MnO₂) or air/oxygen in the presence of a suitable catalyst.[3]
Figure 2: Proposed reaction mechanism for the final cyclization step.
Experimental Protocol: Synthesis of this compound
-
Dissolve Ethyl 2-(aminomethyl)pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) and a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the Schiff base intermediate.
-
Add an oxidizing agent, such as activated manganese dioxide (5.0 eq), to the reaction mixture.
-
Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Summary of Synthetic Routes and Data
The proposed three-step synthesis provides a reliable and efficient route to the target molecule. The yields for each step are expected to be moderate to good based on analogous transformations reported in the literature.
| Step | Reaction | Reagents and Conditions | Expected Yield |
| 1 | Benzylic Bromination | Ethyl 2-methylnicotinate, NBS, AIBN, CCl₄, reflux | 60-75% |
| 2 | Gabriel Synthesis | Ethyl 2-(bromomethyl)pyridine-3-carboxylate, K-phthalimide, DMF; then Hydrazine, EtOH, reflux | 70-85% |
| 3 | Oxidative Cyclization | Ethyl 2-(aminomethyl)pyridine-3-carboxylate, Formaldehyde, MnO₂, Toluene, reflux | 50-65% |
Table 1: Summary of the proposed synthetic route with expected yields.
Conclusion
This technical guide has outlined a comprehensive and practical retrosynthetic analysis for the synthesis of this compound. The proposed forward synthesis is based on well-established chemical transformations and utilizes a commercially available starting material. The detailed experimental protocols provide a clear roadmap for the execution of this synthesis in a laboratory setting. This work serves as a valuable resource for researchers and scientists engaged in the synthesis of novel imidazo[1,5-a]pyridine derivatives for drug discovery and development.
References
- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 2014, 55(39), 5372-5375.
- Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem.
- Ethyl 2-Methylnicotin
- 2-methyl nicotinate and preparation method and applic
- Ethyl 2-methylnicotin
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020, 16, 2836-2843.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
Sources
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate via Palladium-Catalyzed Carbonylation
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1] Its structural analogy to purines has made it a focal point in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including potent antitumor and immunosuppressant properties.[1] The functionalization of this core at specific positions is critical for modulating its pharmacological profile. The introduction of a carboxylate group at the 8-position, in particular, provides a versatile handle for further chemical elaboration, making Ethyl imidazo[1,5-a]pyridine-8-carboxylate a valuable intermediate in drug discovery programs.
This document outlines a robust, three-step synthetic strategy culminating in a key palladium-catalyzed carbonylation reaction. This approach is designed for reliability and scalability, addressing the need for an efficient synthesis of this important building block. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.
Overview of the Synthetic Strategy
A direct, single-step synthesis of the target molecule is not commonly reported. Therefore, a more strategic, multi-step approach is employed, which offers greater control and flexibility. The pathway is designed around the late-stage introduction of the C8-carboxylate group via a powerful palladium-catalyzed cross-coupling reaction.
The overall workflow is as follows:
-
Core Formation: Synthesis of the foundational imidazo[1,5-a]pyridine ring system.
-
Regioselective Halogenation: Introduction of a halogen atom (iodine) at the C8 position to serve as a handle for cross-coupling.
-
Palladium-Catalyzed Alkoxycarbonylation: Conversion of the C8-iodo intermediate to the final ethyl ester product.
Caption: High-level overview of the 3-step synthetic workflow.
Mechanism Spotlight: The Palladium-Catalyzed Carbonylation Cycle
The cornerstone of this synthesis is the palladium-catalyzed alkoxycarbonylation of an aryl halide. This reaction is a powerful method for forming C-C bonds and introducing ester functionalities under relatively mild conditions.[2][3] The catalytic cycle, shown below, is a well-established pathway in organometallic chemistry.[4]
-
A. Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the 8-iodo-imidazo[1,5-a]pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
B. CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond, forming an acyl-palladium complex.
-
C. Nucleophilic Attack: Ethanol, acting as the nucleophile, attacks the electrophilic acyl carbon. A base is often required to facilitate the deprotonation of the resulting intermediate.
-
D. Reductive Elimination: The final step involves the reductive elimination of the ethyl ester product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle for Pd-catalyzed alkoxycarbonylation.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Carbon monoxide is a toxic gas and should be handled with extreme care using appropriate gas delivery systems and detectors.
Protocol 1: Synthesis of Imidazo[1,5-a]pyridine
This procedure is adapted from established cyclocondensation methods.[1] The reaction of 2-(aminomethyl)pyridine with glyoxal forms the heterocyclic core.
-
Rationale: This method provides a direct and efficient entry into the imidazo[1,5-a]pyridine scaffold from commercially available starting materials. The acidic medium facilitates the condensation and subsequent aromatizing cyclization.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-(Aminomethyl)pyridine | 108.14 | 5.41 g | 50.0 mmol | 1.0 |
| Glyoxal (40% in H₂O) | 58.04 | 7.98 g | 55.0 mmol | 1.1 |
| Ethanol | - | 100 mL | - | - |
| Conc. HCl | - | 1 mL | - | Catalyst |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(aminomethyl)pyridine (5.41 g, 50.0 mmol) and ethanol (100 mL).
-
Slowly add the 40% aqueous solution of glyoxal (7.98 g, 55.0 mmol) to the stirred solution.
-
Add concentrated HCl (1 mL) dropwise. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford imidazo[1,5-a]pyridine as a solid. Expected yield: 70-80%.
Protocol 2: Synthesis of 8-Iodo-imidazo[1,5-a]pyridine
This step introduces the iodine atom at the C8 position, which is activated for subsequent palladium catalysis. This is achieved via an electrophilic iodination.
-
Rationale: The C8 position of the imidazo[1,5-a]pyridine ring is susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. Acetonitrile is a suitable polar aprotic solvent for this transformation.
| Reagent | M.W. | Amount | Moles | Equiv. |
| Imidazo[1,5-a]pyridine | 118.14 | 4.14 g | 35.0 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 8.22 g | 36.8 mmol | 1.05 |
| Acetonitrile | - | 150 mL | - | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve imidazo[1,5-a]pyridine (4.14 g, 35.0 mmol) in acetonitrile (150 mL).
-
Add N-Iodosuccinimide (8.22 g, 36.8 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NIS.
-
Wash with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-iodo-imidazo[1,5-a]pyridine. Expected yield: 85-95%.
Protocol 3: Palladium-Catalyzed Synthesis of this compound
This is the key transformation, converting the iodo-intermediate into the target ester using a palladium catalyst, carbon monoxide, and ethanol.
-
Rationale: This protocol utilizes a standard palladium(II) precatalyst which is reduced in situ to the active Pd(0) species.[5] Xantphos is a bulky, electron-rich bisphosphine ligand known to promote the desired reductive elimination and prevent side reactions in carbonylation chemistry.[6] Triethylamine acts as a base to neutralize the HI generated during the reaction. The use of a high-pressure reactor is necessary to maintain a sufficient concentration of carbon monoxide in the reaction mixture.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 8-Iodo-imidazo[1,5-a]pyridine | 244.04 | 4.88 g | 20.0 mmol | 1.0 |
| Palladium(II) Acetate | 224.50 | 225 mg | 1.0 mmol | 0.05 |
| Xantphos | 578.68 | 1.16 g | 2.0 mmol | 0.10 |
| Triethylamine | 101.19 | 4.2 mL | 30.0 mmol | 1.5 |
| Ethanol (Anhydrous) | - | 100 mL | - | Solvent |
| Carbon Monoxide | 28.01 | 10 bar | - | Reagent |
Step-by-Step Procedure:
-
To a high-pressure autoclave reactor equipped with a glass liner and magnetic stir bar, add 8-iodo-imidazo[1,5-a]pyridine (4.88 g, 20.0 mmol), palladium(II) acetate (225 mg, 1.0 mmol), and Xantphos (1.16 g, 2.0 mmol).
-
Seal the reactor and purge with nitrogen or argon gas three times to create an inert atmosphere.
-
Add anhydrous ethanol (100 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.
-
Pressurize the reactor with carbon monoxide to 2 bar, vent the gas, and repeat this process three times to purge the headspace.
-
Finally, pressurize the reactor to 10 bar with carbon monoxide.
-
Heat the reaction mixture to 100 °C with vigorous stirring and maintain for 24 hours.
-
After 24 hours, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Open the reactor and transfer the contents to a round-bottom flask. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford this compound as the final product. Expected yield: 65-75%.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 3 | Inactive catalyst. | Ensure an inert atmosphere is maintained. Use fresh, high-purity palladium acetate and ligand. Formation of palladium black indicates catalyst decomposition.[7] |
| Insufficient CO pressure. | Check for leaks in the reactor system. Ensure the CO cylinder has adequate pressure. | |
| Wet solvent/reagents. | Use anhydrous ethanol and triethylamine. Water can interfere with the catalytic cycle. | |
| Formation of Side Products | Amide formation from solvent impurity. | If using a solvent like DMF, trace amines can lead to amide byproducts. Ensure high-purity ethanol is used. |
| Double carbonylation. | In some systems, α-ketoamides can form.[3] Using a slightly lower temperature or CO pressure may favor the desired mono-carbonylation. | |
| Incomplete Reaction | Poor catalyst activity. | Screen other ligands (e.g., dppf) or increase catalyst loading to 10 mol%. Increase reaction time or temperature moderately (e.g., to 110 °C). |
Conclusion
This application note provides a comprehensive and logically structured protocol for the synthesis of this compound. By breaking the synthesis into three manageable steps—core formation, regioselective iodination, and palladium-catalyzed carbonylation—this guide offers a reliable pathway for obtaining this valuable research intermediate. The detailed explanation of the rationale behind each step and the mechanistic underpinnings of the key catalytic transformation empower researchers to not only replicate the procedure but also to adapt and optimize it for their specific needs.
References
-
Jie, Y., et al. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 26(21), 6601. Available at: [Link]
-
Chen, J., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 543-546. Available at: [Link]
-
Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681-3687. Available at: [Link]
-
Kaur, N. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(30), 5821-5843. Available at: [Link]
-
Pancharern, J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie, 55(11-12), 927-933. Available at: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Khan, I., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. Available at: [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. ResearchGate. Available at: [Link]
-
Sontakke, V. A., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2990. Available at: [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Semantic Scholar. Available at: [Link]
-
Glavač, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3349. Available at: [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. ResearchGate. Available at: [Link]
-
Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. Available at: [Link]
-
An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Semantic Scholar. Available at: [Link]
-
de F. Alves, M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ryabukhin, S. V., et al. (2011). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 7, 1339-1344. Available at: [Link]
-
Access to Imidazo[1,2- a ]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link]
-
Mao, S., et al. (2018). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 83(24), 15031-15040. Available at: [Link]
-
Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. ResearchGate. Available at: [Link]
-
Valente, C., et al. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 14(4), 869-875. Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115024. Available at: [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Semantic Scholar. Available at: [Link]
-
Khan, I., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. Available at: [Link]
-
Mátravölgyi, B., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(10), 1238. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 23(47), 11257-11261. Available at: [Link]
-
Goosen, L. J., et al. (2007). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824-4833. Available at: [Link]
-
Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. ResearchGate. Available at: [Link]
-
Pancharern, J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Available at: [Link]
-
Daugulis, O., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 13(15), 4172-4175. Available at: [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. PDF. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. SynOpen, 8(1), e230042so. Available at: [Link]
-
Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the investigation of Ethyl imidazo[1,5-a]pyridine-8-carboxylate, a representative member of the promising imidazopyridine class of heterocyclic compounds, for its potential applications in cancer research. While extensive research exists on the anti-tumor activities of the broader imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, this document serves as a detailed roadmap for the initial characterization and validation of novel derivatives like this compound.[1][2][3]
The protocols outlined herein are designed to be self-validating, providing a logical progression from initial cytotoxicity screening to mechanistic elucidation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methodologies for their specific research questions.
Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved drugs.[4][5] In oncology, derivatives of this heterocyclic system have garnered significant attention for their potent and diverse anti-cancer activities.[1][6] These compounds have been shown to modulate key cellular pathways implicated in cancer progression, including the PI3K/Akt/mTOR signaling cascade, tubulin polymerization, and apoptosis.[6][7][8]
This compound represents a novel entity within this class. Its systematic evaluation is crucial to determine its therapeutic potential and mechanism of action. This guide will walk you through the essential in vitro assays to build a comprehensive profile of this compound.
Preliminary Screening: Assessing Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining relevant data. A systematic approach is recommended, considering the expression levels of potential targets and the genetic background of the cells.[9] For a novel compound like this compound, a broad initial screening against cell lines from different cancer types is advisable. The NCI-60 panel is a comprehensive resource for such large-scale screening.[9] For smaller-scale labs, a selection of representative cell lines from common cancers such as breast (e.g., MCF-7, HCC1937), lung (e.g., A549), liver (e.g., HepG2), and colon cancer is a good starting point.[10][11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis and Interpretation
The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
-
Calculate Percentage of Cell Viability: (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the log of the compound concentration.
-
Determine IC50: Use non-linear regression analysis to calculate the IC50 value from the dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Non-Small Cell Lung Cancer | 48 | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |
| HCT116 | Colon Carcinoma | 48 | 25.1 |
Mechanistic Elucidation: Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of other imidazopyridine derivatives, promising avenues of investigation include the induction of apoptosis and cell cycle arrest.[7][10][14]
Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of action.
Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.[15]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[15]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry.
Investigating Molecular Targets: Western Blotting
Western blotting is essential for examining the expression levels of key proteins involved in apoptosis and cell cycle regulation. Based on the results from the apoptosis and cell cycle assays, and the known targets of other imidazopyridines, a targeted approach can be taken.
Potential Protein Targets:
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, PARP[14]
-
Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR[11]
Protocol Summary:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.[15]
Potential Signaling Pathways and Future Directions
The imidazopyridine scaffold has been implicated in the modulation of several critical cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a frequently reported target.[6][8]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Future investigations should aim to confirm the direct targets of this compound through techniques such as kinase profiling assays or affinity chromatography. Furthermore, in vivo studies using xenograft models are necessary to validate the in vitro findings and assess the compound's therapeutic efficacy in a physiological context.
Conclusion
This application note provides a structured and scientifically grounded approach to the initial investigation of this compound as a potential anti-cancer agent. By following these detailed protocols, researchers can generate a robust dataset to characterize the compound's cytotoxic activity and elucidate its mechanism of action, thereby paving the way for further pre-clinical development.
References
-
New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. [Link]
-
Archives of Pharmacal Research. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]
-
National Institutes of Health. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. [Link]
-
ResearchGate. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [Link]
-
National Institutes of Health. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. [Link]
-
ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
Taylor & Francis Online. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]
- Google Patents. US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors.
-
ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
National Institutes of Health. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
National Institutes of Health. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC. [Link]
-
PubMed. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- Google Patents.
-
ResearchGate. Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development | Request PDF. [Link]
-
PubChem. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. [Link]
-
Asian Pacific Journal of Cancer Prevention. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
- Google Patents.
- Google Patents.
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
National Institutes of Health. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. [Link]
-
PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. [Link]
-
ResearchGate. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl Imidazo[1,5-a]pyridine-8-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. The imidazo[1,5-a]pyridine core has emerged as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] This bicyclic heterocycle, an isomer of the more extensively studied imidazo[1,2-a]pyridine, presents a unique electronic and steric profile, making it an attractive starting point for the design of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
This technical guide focuses on a particularly valuable derivative: Ethyl imidazo[1,5-a]pyridine-8-carboxylate . The presence of the ethyl ester at the 8-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this key intermediate and outlining its application in the development of novel therapeutics targeting a range of debilitating diseases. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Synthesis: A Detailed Protocol for this compound
The synthesis of the title scaffold, while not extensively documented in a single source, can be reliably achieved through a logical, multi-step sequence adapted from established methodologies for related pyridine and imidazopyridine chemistry. The following protocol is a synthesis of established chemical principles, designed for efficiency and scalability.
Synthetic Rationale: The overall strategy involves the preparation of a key precursor, ethyl 2-(aminomethyl)nicotinate, followed by a cyclization reaction to form the imidazo[1,5-a]pyridine ring system. This approach is predicated on the known reactivity of 2-aminomethylpyridines in forming fused imidazole rings.[2][3]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 2-(aminomethyl)nicotinate
This precursor synthesis is adapted from methodologies for the functionalization of nicotinic acid derivatives.[4][5]
Step 1: Synthesis of Ethyl 2-methylnicotinate
-
Rationale: Introduction of a methyl group at the 2-position is the first step towards creating the aminomethyl functionality.
-
Procedure:
-
To a solution of ethyl nicotinate (1 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA (1.1 equiv., 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting dark red solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equiv.) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 2-methylnicotinate.
-
Step 2: Synthesis of Ethyl 2-(bromomethyl)nicotinate
-
Rationale: Radical bromination of the methyl group provides a reactive handle for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve ethyl 2-methylnicotinate (1 equiv.) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude ethyl 2-(bromomethyl)nicotinate, which can be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 2-(azidomethyl)nicotinate
-
Rationale: Conversion to the azide is a safe and efficient way to introduce the nitrogen atom, which can then be reduced to the primary amine.
-
Procedure:
-
Dissolve the crude ethyl 2-(bromomethyl)nicotinate (1 equiv.) in DMF.
-
Add sodium azide (1.5 equiv.) and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to obtain ethyl 2-(azidomethyl)nicotinate.
-
Step 4: Synthesis of Ethyl 2-(aminomethyl)nicotinate
-
Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of azides to amines.
-
Procedure:
-
Dissolve ethyl 2-(azidomethyl)nicotinate (1 equiv.) in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield ethyl 2-(aminomethyl)nicotinate.
-
Experimental Protocol: Cyclization to this compound
This cyclization is based on the principle of the Pictet-Spengler reaction, a reliable method for the formation of fused heterocyclic systems.[2][6]
-
Procedure:
-
To a solution of ethyl 2-(aminomethyl)nicotinate (1 equiv.) in a suitable solvent such as toluene or xylene, add ethyl glyoxalate (1.1 equiv., typically as a 50% solution in toluene).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or BF3·OEt2).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous NaHCO3.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, this compound.
-
Application Notes: Targeting Neurological Disorders and Beyond
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The ester functionality at the 8-position is readily converted to amides, hydrazides, and other functional groups, enabling the exploration of a wide chemical space.
Application 1: 5-HT4 Receptor Partial Agonists for Alzheimer's Disease
Background: The 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor, is a promising therapeutic target for cognitive disorders, including Alzheimer's disease.[7] Partial agonists of the 5-HT4 receptor can enhance cognitive function and may have disease-modifying effects.[7][8]
Workflow for Derivative Synthesis and Evaluation:
Caption: Workflow for the development of 5-HT4 receptor partial agonists.
Protocol: Amide Derivative Synthesis
-
Hydrolysis: Saponify this compound using LiOH in a THF/water mixture to obtain the corresponding carboxylic acid.
-
Amide Coupling: Couple the carboxylic acid with a variety of primary and secondary amines using standard peptide coupling reagents such as HATU or HOBt/EDC in the presence of a base like DIPEA in a solvent like DMF.
Structure-Activity Relationship (SAR) Insights: Research has shown that the nature of the amide substituent is critical for 5-HT4 receptor affinity and functional activity.[7][8] For instance, derivatives incorporating a piperidine moiety connected via an appropriate linker often exhibit high potency.
Data Presentation:
| Compound ID | Amide Substituent | 5-HT4 Ki (nM) | Functional Activity (EC50, nM) |
| 5a [7] | N-((1-isopropylpiperidin-4-yl)methyl) | 1.2 | 2.5 (Partial Agonist) |
| 5b [7] | N-((1-cyclopentylpiperidin-4-yl)methyl) | 0.8 | 1.8 (Partial Agonist) |
| 5c [7] | N-((1-isobutylpiperidin-4-yl)methyl) | 2.1 | 4.2 (Partial Agonist) |
Signaling Pathway:
Caption: 5-HT4 receptor partial agonist signaling pathway.[9][10]
Application 2: Kinase Inhibitors in Oncology
Background: The imidazo[1,5-a]pyridine scaffold has been explored for the development of inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[11] Targets include epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3Ks).
Protocol: Kinase Inhibition Assay
-
Rationale: To determine the potency of the synthesized compounds against the target kinase.
-
Procedure (General):
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase enzyme with the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Data Presentation:
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Imidazo[1,5-a]pyridine derivatives[11] | EGFR | 50 - 500 |
| Imidazo[1,2-a]pyridine derivatives[12] | PI3Kα | 10 - 100 |
Signaling Pathway:
Caption: Inhibition of the PI3K/Akt signaling pathway.[13][14][15]
Application 3: GABA-A Receptor Modulators for Neurological Disorders
Background: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants.[13][15] The imidazopyridine scaffold is present in the well-known GABA-A receptor modulator, Zolpidem.
Protocol: Receptor Binding Assay
-
Rationale: To determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.
-
Procedure:
-
Prepare synaptic membranes from rat brain tissue.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]flumazenil) and the test compound at various concentrations.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Data Presentation:
| Scaffold | GABA-A Receptor Subtype Selectivity | Representative Ki (nM) |
| Imidazo[1,2-a]pyridines[13] | α1-selective | 10 - 100 |
| Imidazodiazepines[16] | α5-selective | 5 - 50 |
Mechanism of Action:
Caption: Mechanism of positive allosteric modulation of the GABA-A receptor.[12][17]
Conclusion and Future Directions
This compound represents a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a key intermediate that can be readily diversified. The applications highlighted herein for Alzheimer's disease, oncology, and other neurological disorders underscore the broad therapeutic potential of this heterocyclic system. The provided protocols and workflows are intended to empower researchers to explore the chemical space around this scaffold with confidence and efficiency. Future work will undoubtedly uncover new biological targets and lead to the development of the next generation of therapeutics based on the promising imidazo[1,5-a]pyridine core.
References
- Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets. 2008;8(3):187-98.
- Hers I, Vincent EE, Tavaré JM. Akt signalling in health and disease. Cell Signal. 2011;23(10):1515-27.
- Manzke T, Guenther U, Ponimaskin E, et al. 5-HT4(a) Receptors Avert Opioid-Induced Breathing Depression Without Loss of Analgesia. Science. 2003;301(5630):226-9.
- Liu P, Cheng H, Roberts TM, Zhao JJ. Targeting the phosphoinositide 3-kinase pathway in cancer.
- Volpi G, Laurenti E, Rabezzana R.
- Nirogi R, Mohammed AR, Shinde AK, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Eur J Med Chem. 2015;103:289-301.
- Nirogi R, Mohammed AR, Shinde AK, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Eur J Med Chem. 2015;103:289-301.
-
Nirogi R, Mohammed AR, Shinde AK, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. [Online]. Available: [Link]
- Cook JM, et al. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. 2021;26(15):4435.
- Nirogi R, et al. Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. Eur J Med Chem. 2015;103:289-301.
- Sieghart W. Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacol Rev. 1995;47(2):181-234.
- Sahu A, et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. J Cell Commun Signal. 2013;7(2):85-91.
- Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. 2021;26(1):193.
- Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacol Transl Sci. 2022;5(2):107-119.
-
GABA receptor. Wikipedia. [Online]. Available: [Link]
-
Identification of signaling pathways involved in the 5-HT4 receptor... [Online]. Available: [Link]
-
GABAAReceptor. Wikipedia. [Online]. Available: [Link]
- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
- Sahu A, et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. J Cell Commun Signal. 2013;7(2):85-91.
-
GABA Receptors. SlideShare. [Online]. Available: [Link]
- An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. J Med Chem. 2021;64(15):11486-11501.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Eur J Med Chem. 2021;213:113175.
- Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modul
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012;55(20):8629-49.
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Online]. Available: [Link]
- Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity. Gastroenterology. 2007;132(2):654-64.
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Online]. Available: [Link]
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Int J Mol Sci. 2020;21(18):6855.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. J Org Chem. 2024;89(2):1129-1140.
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. [Online]. Available: [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Online]. Available: [Link]
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2021;26(1):193.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Org Biomol Chem. 2018;16(43):8054-8074.
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Semantic Scholar. [Online]. Available: [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Online]. Available: [Link]
- A kind of preparation method of ethyl nicotinate. Google Patents. [Online].
- Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. J Med Chem. 2006;49(1):34-7.
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 7. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Imidazo[1,5-a]pyridine Derivatives
An Application Guide for Researchers
Abstract
The imidazo[1,5-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas, particularly oncology.[1][2] Identifying lead compounds from large chemical libraries requires robust, efficient, and scalable screening methodologies. This guide provides an in-depth exploration of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel imidazo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental design, present detailed, field-proven protocols for both cell-based and biochemical assays, and offer insights into data analysis and hit validation to ensure the trustworthiness and reproducibility of your findings.
The Imidazo[1,5-a]pyridine Scaffold: A Landscape of Therapeutic Potential
Imidazo[1,5-a]pyridine derivatives have garnered significant attention due to their unique chemical properties and broad biological activities.[2] In oncology, their mechanism of action is often multifaceted, involving the modulation of key cellular pathways that control cell growth, proliferation, and survival. Understanding the common biological targets of this scaffold is the foundational step in selecting and designing an effective HTS campaign.
Key biological targets and mechanisms include:
-
Inhibition of Protein Kinases: Many derivatives target critical kinases within oncogenic signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3]
-
Disruption of Microtubule Dynamics: Certain imidazo[1,5-a]pyridine hybrids have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[2][3] This mechanism is shared with established chemotherapeutic agents.
-
Induction of Apoptosis: Through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases, these compounds can trigger programmed cell death in cancer cells.[3][4]
The choice of a primary screening assay is therefore directly dictated by the hypothesized or desired mechanism of action for the compound library being screened.
Designing the HTS Cascade: A Strategy for Hit Identification
A successful HTS campaign is more than a single experiment; it is a multi-step cascade designed to identify, confirm, and prioritize promising compounds while eliminating false positives.[5][6] The process begins with a primary screen of a large compound library, followed by a series of more focused assays to validate the initial "hits."
Caption: A typical high-throughput screening (HTS) cascade.
Application Protocol: Cell-Based Phenotypic Screening
For novel compound libraries where the specific target may be unknown, a phenotypic screen is the logical starting point. The most common and robust phenotypic assay measures cell viability or cytotoxicity. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard for this purpose.[7][8]
Protocol 1: Luminescent Cell Viability Assay (CellTiter-Glo®)
Principle of the Assay This homogeneous assay quantifies ATP, an indicator of metabolically active, viable cells.[7] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP released from lysed cells, generates a stable luminescent signal that is directly proportional to the number of viable cells in culture.[9] The "add-mix-measure" format makes it ideal for automated HTS.[7][9]
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Imidazo[1,5-a]pyridine compound library dissolved in 100% DMSO
-
CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241)
-
Opaque-walled 384-well microplates (e.g., Corning 3820)
-
Positive Control: Staurosporine or another known cytotoxic agent
-
Negative Control: 0.1% DMSO in culture medium
-
Luminometer plate reader
Step-by-Step Methodology
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density in pre-warmed culture medium. The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the time of assay readout (typically 2,000-5,000 cells/well for a 72h incubation).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library. For a primary screen at a final concentration of 10 µM, this often involves a 1:100 dilution into culture medium from a 1 mM stock, followed by the addition of a small volume (e.g., 5-10 µL) to the assay plate. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Using an automated liquid handler, transfer compounds, positive controls (e.g., Staurosporine), and negative controls (DMSO vehicle) to the appropriate wells of the cell plate.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all plates.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 40 µL).
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control
-
Normalization: The activity of each compound is typically expressed as a percentage of the controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hit Selection: A common method for hit selection in primary screens is the Z-score, which measures the number of standard deviations a compound's signal is from the mean of the negative controls. A Z-score of ≤ -3 is often used as a hit threshold.
-
Quality Control (Z'-Factor): The robustness of the assay is determined by calculating the Z'-factor for each plate. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| An assay is considered excellent for HTS if the Z'-factor is > 0.5.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| CV of Controls | Coefficient of variation for positive and negative controls. | < 15% |
Application Protocol: Biochemical Target-Based Screening
If the imidazo[1,5-a]pyridine library is designed to target a specific enzyme class, such as protein kinases, a direct biochemical assay is the preferred approach. These assays measure the ability of a compound to inhibit the catalytic activity of the purified enzyme.
Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay
Principle of the Assay Fluorescence Polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[10][11] In this competitive binding assay, a small fluorescently-labeled ligand (tracer) that binds to the kinase of interest is used. In its free state, the tracer tumbles rapidly, and its emitted light is depolarized (low FP signal). When bound to the much larger kinase, its rotation slows, and the emitted light remains polarized (high FP signal).[10][12] A test compound that binds to the same site on the kinase will displace the tracer, leading to a decrease in the FP signal.
Caption: Principle of a competitive Fluorescence Polarization assay.
Materials and Reagents
-
Purified protein kinase of interest
-
Fluorescently-labeled tracer (a small molecule known to bind the kinase's active site)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Imidazo[1,5-a]pyridine compound library in 100% DMSO
-
Low-volume, black, flat-bottom 384-well microplates (non-binding surface recommended)
-
Plate reader equipped with FP optics (excitation and emission filters appropriate for the tracer's fluorophore)
Step-by-Step Methodology
-
Reagent Preparation & Optimization (Pre-HTS):
-
Tracer Concentration: Determine the optimal tracer concentration by serial dilution. Select the lowest concentration that provides a robust signal well above background.[13]
-
Kinase Titration: With the fixed optimal tracer concentration, perform a serial dilution of the kinase to determine the concentration that yields ~80% of the maximum FP signal (EC₈₀). This ensures the assay is sensitive to competitive inhibition.
-
-
Assay Execution (HTS):
-
Prepare a 2X Kinase/Tracer mix in assay buffer containing the pre-determined EC₈₀ concentration of the kinase and the optimal concentration of the tracer.
-
Dispense 10 µL of the 2X Kinase/Tracer mix into each well of a 384-well plate.
-
Using an acoustic liquid handler (e.g., Echo), transfer nanoliter volumes of the imidazo[1,5-a]pyridine compounds from the library plates into the assay plates. For a 10 µM final screen concentration, this would be ~100 nL from a 2 mM stock. Add DMSO for control wells.
-
Incubate the plates at room temperature for 60 minutes, protected from light. Incubation time should be sufficient to reach binding equilibrium.
-
Read the plates using a plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.
-
Data Analysis and Interpretation
-
The primary output is the FP signal in mP. A decrease in mP relative to the 'no inhibitor' (DMSO) control indicates that the test compound has displaced the fluorescent tracer from the kinase.
-
Data is normalized to high (DMSO control) and low (no kinase or excess unlabeled ligand) controls.
-
Hits are selected based on a significant decrease in the FP signal. Confirmed hits are then subjected to dose-response analysis to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Hit Validation: The Path from Hit to Lead
A "hit" from a primary screen is not a lead. It is a starting point that requires rigorous validation to eliminate artifacts and confirm its mechanism of action.[5]
-
Re-testing: Hits should be re-tested using a fresh sample of the compound to confirm the activity and rule out sample degradation or annotation errors.[14]
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀).[14]
-
Orthogonal Assays: It is crucial to confirm the activity in a different assay format that relies on a distinct detection technology. For example, if a primary hit was identified in an FP binding assay, its inhibitory activity should be confirmed in an enzymatic activity assay (e.g., an ADP-Glo™ kinase assay) that measures product formation. This helps eliminate compounds that interfere with the assay technology itself (e.g., fluorescent compounds).[6]
-
Counter-Screens: If using a technology like AlphaLISA, specific counter-assays are available to identify compounds that directly interfere with the beads or the singlet oxygen transfer.
-
Structure-Activity Relationship (SAR): Initial SAR can be established by testing commercially available analogs of the hit compound to see if small chemical changes lead to predictable changes in activity, increasing confidence that the compound has a specific mode of action.[5]
Conclusion
The imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. A carefully designed and rigorously validated high-throughput screening campaign is the critical first step in unlocking this potential. By starting with a broad phenotypic screen like a cell viability assay or a focused biochemical screen such as a fluorescence polarization assay, researchers can efficiently identify active derivatives. The key to success lies not only in the execution of the primary screen but in the subsequent cascade of validation and orthogonal assays that transform a preliminary hit into a credible lead compound for drug discovery programs.
References
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- A pragmatic approach to hit validation following biochemical high-throughput screening.SAGE Journals.
- Fluorescence Polariz
- The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D.BOC Sciences.
- Application Notes and Protocols: A Step-by-Step Guide for FPCoA-Based Fluorescence Polariz
- Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- Establishing and optimizing a fluorescence polariz
- High-Throughput Screening (HTS) Services.
- Protocol for Fluorescence Polarization Assay Using GI224329.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- High-throughput screening.Wikipedia.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.Anticancer Research.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
- High Throughput Screening Assays for Drug Discovery.BellBrook Labs.
- KINASE PROFILING & SCREENING.Reaction Biology.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- AlphaLISA and AlphaScreen No-wash Assays.Revvity.
- The High-Throughput Screening Transformation in Modern Drug Development.Technology Networks.
- Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
- CellTiter-Glo® 2.0 Cell Viability Assay.
- LanthaScreen® Kinase Activity Assays.Thermo Fisher Scientific.
- Analysis of HTS d
- Kinase assays.BMG LABTECH.
- Cell Proliferation Assay Service | CellTiter-Glo.Reaction Biology.
- CellTiter-Glo® Luminescent Cell Viability Assay reviews.Select Science.
- AlphaLISA assay development guide.Revvity.
- Kinase Assay Kit.Novus Biologicals.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.Royal Society of Chemistry.
- Assay Development for Protein Kinase Enzymes.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.BMG Labtech.
- Alpha Instrument Options and Settings.Revvity.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.Benchchem.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.Royal Society of Chemistry.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes.SciSpace.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.Asian Pacific Journal of Cancer Prevention.
- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt p
- Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).Infectious Disorders - Drug Targets.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway.
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. criver.com [criver.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. selectscience.net [selectscience.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Functionalization of the Imidazo[1,5-a]pyridine Ring at the C3 Position
Introduction: The Strategic Importance of C3-Functionalized Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a wide array of biologically active agents and functional materials.[1] Specifically, derivatization at the C3 position of the imidazole ring offers a strategic vector for modulating pharmacological activity, tuning photophysical properties, and creating novel molecular architectures. This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the imidazo[1,5-a]pyridine core at this critical C3 position, intended for researchers, scientists, and professionals in drug development.
Understanding the Reactivity of the Imidazo[1,5-a]pyridine Ring
The regioselectivity of functionalization on the imidazo[1,5-a]pyridine ring is governed by its electronic distribution. The imidazole portion of the fused system is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies on related systems, such as imidazo[1,2-a]pyrazines, indicate that the C3 position is the most nucleophilic carbon.[2][3] Electrophilic attack at C3 generates a more stable cationic intermediate where the aromaticity of the six-membered pyridine ring is preserved, a key factor driving the observed regioselectivity.[2] This inherent electronic bias makes C3 the primary target for a host of functionalization reactions.
Core Methodologies for C3 Functionalization
This section details key synthetic strategies for introducing diverse functionalities at the C3 position, including halogenation, carbon-carbon bond formation via cross-coupling, direct C-H arylation, and the introduction of heteroatoms.
C3-Halogenation: A Gateway to Diverse Functionality
The introduction of a halogen atom at the C3 position is a pivotal transformation, converting the C-H bond into a versatile synthetic handle for subsequent cross-coupling reactions. Bromination is the most commonly employed halogenation for this purpose.
This protocol is based on the established method for electrophilic bromination of electron-rich heterocycles and is a prerequisite for subsequent Suzuki-Miyaura coupling.[4]
Reaction Scheme:
Caption: Electrophilic bromination at C3.
Materials:
-
Imidazo[1,5-a]pyridine
-
Acetic Acid (HOAc), glacial
-
Bromine (Br₂)
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equiv) in glacial acetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-bromoimidazo[1,5-a]pyridine.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expert Insights: The C3 position's high nucleophilicity directs the bromination with high regioselectivity. Acetic acid serves as both a solvent and a mild activator. Careful control of the bromine stoichiometry is crucial to avoid over-bromination. This 3-bromo derivative is a stable, crystalline solid that serves as a key building block for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
With the 3-halo-imidazo[1,5-a]pyridine in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
This protocol enables the formation of a C(sp²)-C(sp²) bond, introducing aryl or heteroaryl substituents at the C3 position.[5][6]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling at C3.
Materials:
-
3-Bromoimidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed mixture of 3-bromoimidazo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv) in a suitable flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | >90 |
| 2 | 4-Methoxyphenylboronic acid | >85 |
| 3 | 4-Chlorophenylboronic acid | >90 |
| 4 | 2-Thiopheneboronic acid | >80 |
| Yields are representative and may vary based on specific conditions and substrates. |
This protocol facilitates the formation of a C(sp²)-C(sp) bond, introducing alkyne functionalities at C3, which are valuable for further transformations in drug discovery and materials science.[7][8][9]
Reaction Scheme:
Caption: Sonogashira cross-coupling at C3.
Materials:
-
3-Bromoimidazo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent)
-
Solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-bromoimidazo[1,5-a]pyridine (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst, CuI, the amine base, and the terminal alkyne under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Direct C-H Arylation
Direct C-H activation offers a more atom- and step-economical approach to C3-arylation, avoiding the pre-functionalization step of halogenation.
This method allows for the direct coupling of the imidazo[1,5-a]pyridine C3-H bond with aryl bromides.[4]
Reaction Scheme:
Caption: Direct C-H arylation at C3.
Materials:
-
Imidazo[1,5-a]pyridine (1.0 equiv)
-
Aryl bromide (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc, 2.0 equiv)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube, combine imidazo[1,5-a]pyridine, aryl bromide, Pd(OAc)₂, PPh₃, and Bu₄NOAc.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 8-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Expert Insights: This direct C-H functionalization proceeds via a proposed electrophilic pathway. The choice of ligand and acetate source is critical for catalytic efficiency and regioselectivity. This method is particularly attractive for its step economy, though substrate scope may be more limited compared to the two-step halogenation/cross-coupling sequence.
Introduction of Heteroatoms at C3
The introduction of sulfur and nitrogen functionalities at the C3 position is of significant interest for modulating the physicochemical properties and biological activity of the scaffold.
Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol: This protocol describes the synthesis of a C3-thiol derivative from a substituted 2-aminomethylpyridine.[10][11]
-
Cyclization: React (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with thiophosgene in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine) at low temperature (0 °C to room temperature).
-
Work-up: After the reaction is complete, the mixture is typically washed with water, and the organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired 3-thiol derivative.
Synthesis of 3-Aminoimidazo[1,5-a]pyridine Derivatives: This method involves the cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas.[12]
-
Thiourea Formation: React 2-(aminomethyl)pyridine with an appropriate isothiocyanate to form the corresponding N'-(substituted)-N-(2-pyridylmethyl)thiourea.
-
Cyclization: Treat the thiourea derivative with a desulfurizing agent such as dicyclohexylcarbodiimide (DCCD) in a solvent like chloroform or dichloromethane at reflux.
-
Work-up and Purification: After the reaction, the dicyclohexylthiourea byproduct is filtered off. The filtrate is concentrated and the residue is purified by chromatography or recrystallization to afford the 3-aminoimidazo[1,5-a]pyridine.
Mechanistic Considerations and Regioselectivity
The consistent regioselectivity for functionalization at the C3 position of the imidazo[1,5-a]pyridine ring is a direct consequence of its electronic structure. The imidazole ring acts as an electron-rich π-system, with the highest electron density located at C3.
Caption: Regioselectivity of electrophilic attack.
In electrophilic aromatic substitution reactions, the attack of an electrophile at C3 leads to a resonance-stabilized cationic intermediate (a Wheland intermediate) where the aromatic sextet of the pyridine ring remains intact across all major resonance contributors. In contrast, attack at other positions, such as C1, would disrupt this aromaticity, resulting in a significantly less stable intermediate. This energetic difference dictates the kinetic and thermodynamic preference for C3 functionalization.
Conclusion and Future Outlook
The C3 position of the imidazo[1,5-a]pyridine ring is a privileged site for synthetic modification, offering a reliable entry point for generating diverse libraries of compounds for drug discovery and materials science applications. The methodologies outlined in this guide, from foundational halogenation and cross-coupling reactions to more advanced direct C-H functionalization, provide a robust toolkit for researchers. Future efforts will likely focus on expanding the scope of direct C-H activation methods, including C-H borylation and the introduction of a wider range of heteroatom functionalities, to further enhance the efficiency and sustainability of synthesizing these valuable compounds.
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available from: [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]
-
American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available from: [Link]
-
ResearchGate. Synthesis of 3‐(arylthio)imidazo[1,2‐a]pyridin‐2(3H)‐ones. Available from: [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
-
Royal Society of Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
American Chemical Society. Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. Available from: [Link]
-
National Institutes of Health. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
PubMed. Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. Available from: [Link]
-
Semantic Scholar. Polycyclic azines. III. Synthesis of 3‐aminoimidazo[1,5‐a]pyridine derivatives by cyclodesulfurization of N′‐Substituted‐N‐(2‐pyridylmethyl)thioureas with dicyclohexylcarbodiimide. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]
-
ResearchGate. Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available from: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]
-
National Institutes of Health. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]
-
National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
-
ResearchGate. Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Available from: [Link]
-
ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
American Chemical Society. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
Sources
- 1. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines | MDPI [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Polycyclic azines. III. Synthesis of 3‐aminoimidazo[1,5‐a]pyridine derivatives by cyclodesulfurization of N′‐Substituted‐N‐(2‐pyridylmethyl)thioureas with dicyclohexylcarbodiimide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl imidazo[1,5-a]pyridine-8-carboxylate Against Mycobacterium tuberculosis
Introduction
The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel antitubercular agents.[1][2] The imidazopyridine scaffold has emerged as a promising area in medicinal chemistry, with several analogues demonstrating potent activity against both drug-sensitive and drug-resistant TB strains.[3][4] This application note focuses on Ethyl imidazo[1,5-a]pyridine-8-carboxylate , a specific analogue from this class, and provides a comprehensive guide for its initial in vitro evaluation.
This document provides detailed, field-proven protocols for determining the compound's minimum inhibitory concentration (MIC), assessing its bactericidal activity, and evaluating its cytotoxicity profile. These foundational assays are critical for establishing a preliminary efficacy and safety profile, guiding further preclinical development.
Putative Mechanism of Action: Targeting Cellular Respiration
While the precise mechanism for every imidazopyridine derivative is unique, a significant body of research points towards the inhibition of cellular energy production as a primary mode of action for this class of compounds.[3][4] Many imidazopyridine compounds function by targeting QcrB, a subunit of the cytochrome bcc complex in the electron transport chain.[5][6][7] By inhibiting this complex, the compounds disrupt pH homeostasis and deplete adenosine triphosphate (ATP) levels, ultimately leading to mycobacterial growth inhibition.[5][6][7] This mechanism is distinct from many first-line TB drugs, making imidazopyridines attractive candidates for combating drug-resistant strains.[8]
Proposed Signaling Pathway Disruption
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Example Data Presentation
| Compound | MIC against Mtb H37Rv (µg/mL) |
| This compound | [Experimental Value] |
| Isoniazid | 0.03 - 0.06 [9][10] |
| Rifampicin | 0.12 - 0.25 [9] |
Part 2: Bactericidal Activity Assessment
Determining if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) is a crucial next step. The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for assessing the viability of mycobacteria. [11][12][13]
Protocol 2: Luciferase Reporter Phage (LRP) Assay
Principle: A genetically engineered mycobacteriophage carrying a luciferase gene infects viable Mtb cells. [12]Upon infection, the luciferase gene is expressed, and in the presence of its substrate (luciferin), light is produced. [12]The amount of light, measured as Relative Light Units (RLU), is proportional to the number of viable bacteria. A reduction in RLU in treated samples compared to controls indicates bactericidal activity.
Materials:
-
Mtb H37Rv culture treated with the test compound at MIC and supra-MIC concentrations (e.g., 2x, 4x, 8x MIC) for a set period (e.g., 3-5 days).
-
Luciferase reporter phage (e.g., phAE142). [12]* Middlebrook 7H9 broth.
-
D-luciferin substrate.
-
Luminometer.
Procedure:
-
Drug Exposure: Prepare Mtb cultures as in the MABA protocol. Expose the bacteria to the test compound at its MIC, 2x MIC, 4x MIC, and 8x MIC for 3-5 days at 37°C. Include a no-drug control.
-
Sample Preparation: After the drug exposure period, wash the cells by centrifugation to remove the compound and resuspend them in fresh 7H9 broth.
-
Phage Infection: Add the luciferase reporter phage to each bacterial suspension and incubate for 4 hours at 37°C to allow for phage infection and luciferase expression.
-
Luminometry:
-
Transfer samples to a luminometer-compatible plate.
-
Add the D-luciferin substrate to each well.
-
Immediately measure the light output as RLU using a luminometer.
-
-
Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the untreated control. A significant reduction (e.g., ≥90% or 1-log reduction) indicates bactericidal activity.
Experimental Workflow: LRP Assay
Caption: Workflow for the Luciferase Reporter Phage (LRP) viability assay.
Part 3: Cytotoxicity Assessment
Early assessment of a compound's toxicity to mammalian cells is essential to determine its therapeutic potential. The MTT or XTT assays are standard colorimetric methods for evaluating cell viability and are commonly used for this purpose. [14][15]
Protocol 3: XTT Cytotoxicity Assay
Principle: The XTT assay is similar to MTT but offers advantages, as its formazan product is water-soluble, simplifying the protocol. Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, and the amount of color produced is proportional to the number of viable cells. [16] Materials:
-
Mammalian cell line (e.g., Vero cells - kidney epithelial, or HepG2 - liver hepatocellular carcinoma).
-
Complete cell culture medium (e.g., DMEM or MEM with 10% Fetal Bovine Serum).
-
This compound.
-
Doxorubicin (Positive control for cytotoxicity).
-
XTT labeling reagent and electron coupling reagent.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Development:
-
Prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent as per the manufacturer's instructions. [14] * Add 50 µL of the freshly prepared XTT mixture to each well.
-
-
Final Incubation & Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) can then be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Example Data Presentation
| Compound | CC₅₀ on Vero Cells (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | [Experimental Value] | [Calculated Value] |
| Doxorubicin (Control) | [Experimental Value] | N/A |
Conclusion
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anti-tuberculosis agent. By systematically determining its MIC, bactericidal properties, and cytotoxicity, researchers can generate the essential data needed to make informed decisions about its progression in the drug discovery pipeline. The promising mechanism of action associated with the imidazopyridine class warrants a thorough investigation of this and related compounds in the ongoing search for new, effective TB therapies.
References
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]
-
Saddikuti, V., et al. (2018). Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. International Journal of Nanomedicine. [Link]
-
ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [Link]
-
O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. [Link]
-
O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. National Institutes of Health. [Link]
-
NIAID. (2016). Tuberculosis Drugs and Mechanisms of Action. [Link]
-
O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Banaiee, N., et al. (2001). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. [Link]
-
Bioscience Biotechnology Research Communications. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. [Link]
-
Kumar, J. K., et al. (2008). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis (Edinburgh, Scotland). [Link]
-
Taylor & Francis Online. (2023). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. [Link]
-
Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Parish, T. (2023). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery. [Link]
-
de Jager, V. R., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
-
R Discovery. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]
-
ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [Link]
-
Narang, A., et al. (2011). Luciferase reporter phage phAE85 for rapid detection of rifampicin resistance in clinical isolates of Mycobacterium tuberculosis. The Indian Journal of Medical Research. [Link]
-
Johns Hopkins University. (n.d.). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. [Link]
-
Saddikuti, V., et al. (2018). Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. International Journal of Nanomedicine. [Link]
-
ResearchGate. (n.d.). An overview of the luciferase reporter phage assay. [Link]
-
National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of... [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Ismail, N., et al. (2023). In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv. Frontiers in Microbiology. [Link]
-
de la Cruz, R. D., et al. (2000). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Wang, B., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry. [Link]
-
Wang, B., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]
-
Wang, B., et al. (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Van den Vonder, V., et al. (2024). Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. RSC Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bbrc.in [bbrc.in]
- 13. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Development of Fluorescent Probes Based on the Imidazo[1,5-a]pyridine Core
Introduction: The Emergence of the Imidazo[1,5-a]pyridine Scaffold
Fluorescent probes have become indispensable tools in biological and chemical sciences, enabling the visualization and quantification of specific analytes in complex environments, including living cells.[1] The rational design of a fluorescent probe begins with the selection of a core fluorophore. The imidazo[1,5-a]pyridine is a heterocyclic aromatic scaffold that has garnered significant attention for this purpose.[2] Its rise to prominence is not accidental but is rooted in a unique combination of advantageous chemical and photophysical properties.
This scaffold is characterized by a compact, rigid structure that is both thermally and photochemically stable.[3] From a photophysical standpoint, imidazo[1,5-a]pyridine derivatives are intensely emissive and are particularly distinguished by their characteristically large Stokes shifts, often exceeding 5000 cm⁻¹.[3] This large separation between the maximum absorption and emission wavelengths is a critical feature for practical applications, as it minimizes self-absorption and reduces background interference from scattered excitation light, thereby enhancing the signal-to-noise ratio in imaging and sensing experiments. Furthermore, the synthesis of this core is often straightforward, allowing for facile and scalable production.[4] These attributes make the imidazo[1,5-a]pyridine core an exceptional platform for developing a new generation of fluorescent probes for applications ranging from materials science to live-cell imaging.[2][4]
Application Notes: Probe Design and Synthesis Strategies
Causality: Why Choose the Imidazo[1,5-a]pyridine Core?
The selection of a fluorophore core is the most critical decision in probe development. The imidazo[1,5-a]pyridine scaffold is chosen for several compelling reasons:
-
Inherent Fluorescence & Large Stokes Shift: Unlike many organic molecules, this heterocyclic system is naturally fluorescent. Its rigid, planar structure restricts non-radiative decay pathways, leading to efficient light emission. The significant Stokes shift is a result of a substantial change in geometry and charge distribution between the ground and excited states, a highly desirable trait for high-contrast imaging.[3]
-
Synthetic Accessibility: The core can typically be assembled via a one-pot cyclization reaction, making it accessible without requiring complex, multi-step synthetic routes. This simplifies the generation of a diverse library of probes.[4][5]
-
Tunability: The periphery of the imidazo[1,5-a]pyridine ring system can be readily functionalized. By strategically introducing electron-donating or electron-withdrawing groups, or by extending π-conjugation, one can precisely tune the absorption and emission wavelengths, quantum yield, and sensitivity to the local environment (solvatochromism).[6][7]
-
Versatility in Application: The core's stability and tunable properties have led to its successful use in probes for metal ions, pH, small molecules like sulfur dioxide (SO₂), and as reporters of microenvironment properties, such as in cellular membranes.[8][9][10]
General Synthetic Pathway: One-Pot Cyclization
A widely employed and efficient method for synthesizing the imidazo[1,5-a]pyridine core is a multi-component reaction involving a 2-pyridyl ketone, an aldehyde, and an ammonium salt (typically ammonium acetate) which serves as the nitrogen source for the imidazole ring.[5][9]
The reaction proceeds via a series of condensation and cyclization steps, often catalyzed by an acid like acetic acid. This approach is valued for its operational simplicity and for producing good yields.[11]
Caption: General workflow for the one-pot synthesis of the imidazo[1,5-a]pyridine core.
Designing Probes for Specific Functions
The true power of the imidazo[1,5-a]pyridine core lies in its adaptability. By appending specific functional groups, the core fluorophore is transformed into a selective sensor.
-
Analyte Recognition: A recognition moiety (e.g., a chelator for a metal ion or a reactive site for a small molecule) is covalently linked to the fluorophore. The binding or reaction event with the target analyte must trigger a change in the fluorophore's electronic properties.
-
Signaling Mechanism: The change is typically transduced via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET).[12][13] For example, in a FRET-based probe for SO₂, the imidazo[1,5-a]pyridine can act as the energy donor.[8] When the acceptor is intact, energy is transferred, and the acceptor emits light. Upon reaction with SO₂, the acceptor's conjugation is broken, FRET is disrupted, and the donor's fluorescence is restored, creating a ratiometric signal.[8][13]
-
Subcellular Targeting: To direct a probe to a specific organelle, such as the mitochondria, a targeting group (e.g., a lipophilic cation like the benzopyran moiety) can be incorporated into the probe's design.[8]
The table below summarizes design strategies for various applications.
| Probe Application | Design Strategy | Sensing Mechanism | Example Target | Reference |
| Metal Ion Sensing | Incorporate a chelating group (e.g., pyridine, phenol) that binds the target ion. | Binding alters the electronic state of the fluorophore, modulating PET or ICT. | Fe³⁺, Hg²⁺ | [1] |
| pH Sensing | Utilize the basic nitrogen atom on the imidazo[1,5-a]pyridine ring. | Protonation in acidic media changes the ICT character, causing a spectral shift (Acidochromism). | H⁺ | [6] |
| Small Molecule Sensing | Link a reactive moiety that undergoes a specific reaction with the analyte. | The reaction disrupts a FRET pathway or alters the electronic properties of the core. | SO₂ derivatives | [8][10][13] |
| Membrane Probing | Introduce lipophilic substituents to promote intercalation into the lipid bilayer. | The probe's fluorescence is sensitive to the polarity and viscosity of its local environment (Solvatochromism). | Cellular Membranes | [4][9] |
Experimental Protocols: Synthesis & Characterization
Protocol: One-Pot Synthesis of a 1,3-Diaryl-imidazo[1,5-a]pyridine
This protocol describes a general procedure adapted from published methods for synthesizing a representative imidazo[1,5-a]pyridine derivative.[3][5]
Materials & Equipment:
-
Phenyl(pyridin-2-yl)methanone (1.0 mmol, 1 eq.)
-
Benzaldehyde (1.2 mmol, 1.2 eq.)
-
Ammonium acetate (10.0 mmol, 10 eq.)
-
Glacial acetic acid (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Combine phenyl(pyridin-2-yl)methanone (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol) in the 50 mL round-bottom flask.
-
Add glacial acetic acid (10 mL) to the flask.
-
Fit the flask with the reflux condenser and place it in the heating mantle on the magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 5-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation reactions. Refluxing provides the necessary activation energy for the cyclization to occur.
-
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure imidazo[1,5-a]pyridine derivative.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Photophysical Characterization
Once the probe is synthesized and purified, its core photophysical properties must be determined.
Caption: Workflow for the photophysical characterization of a fluorescent probe.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
Working Solutions: Prepare working solutions (typically 1-10 µM) in the solvent of interest. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λₐ♭ₛ,ₘₐₓ).
-
Emission Spectrum: Excite the sample at its λₐ♭ₛ,ₘₐₓ and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λₑₘ,ₘₐₓ).
-
Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) as λₑₘ,ₘₐₓ - λₐ♭ₛ,ₘₐₓ.
-
Quantum Yield (ΦF) Measurement:
-
Use a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the sample and the standard, respectively.
-
Trustworthiness Note: This relative method is a self-validating system. By ensuring the absorbance values are in a linear range (typically <0.1) and using a well-characterized standard, the measurement provides a reliable and reproducible value for the probe's emission efficiency.
-
Application Protocols: Sensing and Bioimaging
Protocol: In Vitro Sensing of a Target Analyte (e.g., SO₃²⁻)
This protocol outlines a fluorescence titration experiment to evaluate a probe's response to an analyte.[13]
Materials:
-
Probe stock solution (e.g., 1 mM in DMSO).
-
Analyte stock solution (e.g., 10 mM Sodium Sulfite in buffer).
-
Appropriate buffer solution (e.g., PBS, pH 7.4).
-
Spectrofluorometer and cuvettes.
Procedure:
-
Prepare a series of cuvettes containing the probe at a fixed concentration (e.g., 5 µM) in the buffer solution.
-
To each cuvette, add increasing concentrations of the analyte (e.g., 0, 1, 2, 5, 10... µM).
-
Incubate the solutions for a predetermined response time (e.g., 1-5 minutes) at room temperature.[10]
-
Record the fluorescence emission spectrum for each sample, using the predetermined excitation wavelength.
-
Plot the fluorescence intensity (or the ratio of intensities for a ratiometric probe) against the analyte concentration.
-
Selectivity Test: Repeat the experiment by adding potential interfering species (e.g., other anions, reactive oxygen species) at high concentrations to a solution of the probe to ensure the fluorescence response is specific to the target analyte.
-
Limit of Detection (LOD) Calculation: Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe without analyte) and k is the slope of the linear portion of the fluorescence response vs. concentration curve.
Protocol: Live Cell Imaging
This protocol provides a general framework for visualizing an analyte or structure within living cells.[1][14]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips (e.g., HeLa cells).
-
Complete cell culture medium.
-
Probe stock solution (e.g., 1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
-
Optional: Analyte solution or stimulus to induce endogenous production.
-
Optional: Commercial organelle tracker for co-localization studies.
Procedure:
-
Cell Culture: Grow cells to an appropriate confluency (e.g., 60-80%) on imaging-suitable plates.
-
Probe Loading:
-
Dilute the probe stock solution in serum-free medium to the final desired concentration (typically 1-10 µM).
-
Optimization Note: The optimal probe concentration and incubation time must be determined empirically to maximize signal while minimizing cytotoxicity. Start with a concentration range and a time course (e.g., 15, 30, 60 minutes).
-
Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for the optimized time.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or culture medium to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh medium or buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the cells using the appropriate laser line or filter and collect the emission using the corresponding emission filter.
-
Capture images of the baseline fluorescence.
-
-
Stimulation (if applicable): To detect an analyte, add a solution of the analyte or a cellular stimulus to the cells and capture images over time to monitor the change in fluorescence. For example, to image endogenous SO₂, cells might be stimulated with a precursor.[15]
-
Data Analysis: Quantify the fluorescence intensity changes in the cells over time or in response to the stimulus using image analysis software (e.g., ImageJ/Fiji).
References
-
Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 85(4), 165-182. [Link]
-
Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]
-
Cui, R., Liu, C., Zhang, P., Qin, K., & Ge, Y. (2022). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 27(23), 8213. [Link]
-
Debata, B. P., Thiyagarajan, M. D., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]
-
Kumar, S., Kumar, V., Kumar, P., Pande, R., Singh, B. K., & Singh, S. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC advances, 9(51), 29783–29788. [Link]
-
Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed Central. [Link]
-
Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Copper/Iodine Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines or 2-Benzoylquinolines. The Journal of Organic Chemistry, 81(9), 3681–3687. [Link]
-
Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013). Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds under Ambient Conditions. Organic Letters, 15(9), 2274–2277. [Link]
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination. Organic Letters, 16(23), 6232–6235. [Link]
-
Zhang, A., Liu, T., Wang, Q., & Zhao, B. (2022). An imidazo[1,5-α]pyridines-based ratiometric fluorescent probe for sensing sulfur dioxide derivatives in real samples based on a FRET mechanism. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282, 121694. [Link]
-
Zhang, Y., Wang, Z., Li, Y., Wang, X., Wang, B., & Zhang, H. (2020). An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite. Talanta, 217, 121087. [Link]
-
Cao, J., et al. (2016). A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification. Frontiers in Pharmacology. [Link]
-
Li, H., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. [Link]
-
Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
ResearchGate. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]
Sources
- 1. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 4. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. An imidazo[1,5-α]pyridines-based ratiometric fluorescent probe for sensing sulfur dioxide derivatives in real samples based on a FRET mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification [frontiersin.org]
Application Note & Protocol: Saponification of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
A Detailed Guide to the Base-Catalyzed Hydrolysis for the Synthesis of Imidazo[1,5-a]pyridine-8-carboxylic Acid
Introduction and Principle
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of derivatives often requires the carboxylic acid at the C-8 position as a versatile handle for further functionalization, such as amide coupling. This document provides a detailed, field-tested protocol for the hydrolysis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate to its corresponding carboxylic acid.
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis.[3] Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, which necessitates a large excess of water to drive the reaction toward the products.[4][5][6] In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[7][8] The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion. The initially formed carboxylic acid is immediately deprotonated by the basic medium to form a carboxylate salt. This final deprotonation step is thermodynamically favorable and renders the entire sequence irreversible, typically resulting in higher yields and a simpler product profile.[7] For this reason, saponification is the preferred method for the preparative synthesis of Imidazo[1,5-a]pyridine-8-carboxylic acid.
This protocol will detail a robust saponification procedure using lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for hydrolyzing ethyl esters.[5]
Reaction Scheme
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | Reagent | N/A | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Deionized Water (H₂O) | Type II | Millipore | |
| Hydrochloric Acid (HCl) | 37% (12.1 N) | Fisher Chemical | For acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For extraction/TLC |
| Hexanes | ACS Grade | Fisher Chemical | For TLC |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | For drying |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or calibrated pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
This protocol is based on a starting scale of 10 mmol of the ethyl ester. Adjust volumes accordingly for different scales.
Reaction Setup and Saponification
-
Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 eq).
-
Solvent Addition: Add Tetrahydrofuran (THF, 30 mL) and Deionized Water (15 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality Note: A mixed THF/water solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide nucleophile, creating a homogeneous reaction medium essential for efficient reaction kinetics.[5]
-
-
Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (20 mmol, 2.0 eq).
-
Expertise Note: Using at least two equivalents of the base ensures the reaction goes to completion by driving the equilibrium and neutralizing the product acid. Lithium hydroxide is often preferred over sodium or potassium hydroxide due to its excellent solubility in mixed aqueous-organic solvents.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (1-2 drops) from the reaction mixture, quenching it with a drop of 1 M HCl, and extracting with a small amount of ethyl acetate.
-
TLC System: 50:50 Ethyl Acetate/Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting ester spot (higher R_f) is no longer visible. The product carboxylic acid will appear as a new, more polar spot at or near the baseline (lower R_f). The reaction is typically complete within 2-4 hours.
-
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Aqueous Wash: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the aqueous layer with Dichloromethane (DCM, 2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Causality Note: This step purifies the aqueous solution containing the lithium carboxylate salt, ensuring a cleaner final product after acidification.[9]
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl (approx. 1.5-2.0 mL) dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid product should form.
-
Expertise Note: The pH must be well below the pKa of the carboxylic acid (typically 4-5) to ensure complete protonation and precipitation.[9] Performing this step in an ice bath helps control any exotherm and can improve the crystallinity of the precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts (LiCl).
-
Drying: Dry the solid product under high vacuum to a constant weight. A typical yield is 85-95%.
Purification (Optional)
If further purification is required, the crude carboxylic acid can be recrystallized.
-
Solvent Selection: A common solvent system for recrystallizing carboxylic acids is an alcohol/water mixture (e.g., Ethanol/Water) or an ester/alkane mixture.[9]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the complete experimental procedure from setup to final product.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical reasoning behind experimental choices, and offer validated methods to enhance yield and purity.
Section 1: The Synthetic Pathway - Mechanism and Key Considerations
The successful synthesis of this compound hinges on a critical cyclocondensation reaction. Understanding the mechanism and the factors that influence it is the first step toward troubleshooting and optimization.
Q1: What is the most common and reliable synthetic route for this compound?
Answer: The most prevalent and robust method is the acid-catalyzed cyclocondensation of a key intermediate, Ethyl 2-(aminomethyl)pyridine-3-carboxylate , with an orthoester, typically triethyl orthoformate . Triethyl orthoformate serves as a C1 synthon, forming the C1 carbon of the final imidazole ring.[3][4] This reaction is a classic example of heterocyclic synthesis where a five-membered ring is constructed onto an existing pyridine core.[1]
The overall transformation can be visualized as follows:
Caption: General reaction scheme for the synthesis.
Q2: Can you explain the reaction mechanism and the role of the acid catalyst?
Answer: Certainly. The reaction proceeds through several key steps, and the acid catalyst is crucial for activating the orthoester and facilitating the cyclization.
-
Activation and Imidate Formation: The acid catalyst (e.g., p-Toluenesulfonic acid, p-TsOH) protonates one of the ethoxy groups on the triethyl orthoformate, making it a good leaving group (ethanol). The primary amine of the pyridine substrate then attacks the electrophilic carbon, forming a key intermediate after the loss of ethanol.[4]
-
Intramolecular Cyclization: The nucleophilic pyridine ring nitrogen attacks the electrophilic carbon of the intermediate formed in the previous step. This is the ring-closing step that forms the five-membered imidazole ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate then eliminates a molecule of water (or ethanol, depending on the exact intermediate) to achieve aromaticity, yielding the stable imidazo[1,5-a]pyridine system. The removal of volatile byproducts like ethanol drives the reaction equilibrium toward the product.[5]
Caption: Simplified mechanistic workflow for the cyclocondensation.
Section 2: Troubleshooting Guide - Low Yield and Incomplete Conversion
Low yield is one of the most common frustrations in heterocyclic synthesis. A systematic approach is the best way to diagnose and solve the problem.[6]
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I address them?
Answer: Low yields can stem from several factors. Let's break them down systematically.[7]
-
Purity of Reagents and Solvents: This is the most critical and often overlooked factor.
-
Starting Amine: Ensure the Ethyl 2-(aminomethyl)pyridine-3-carboxylate is pure. Impurities can inhibit the reaction or lead to side products. Consider purification by column chromatography or recrystallization if its purity is suspect.
-
Triethyl Orthoformate: This reagent can hydrolyze over time. Use a freshly opened bottle or distill it before use.
-
Solvent: The reaction is a condensation that eliminates ethanol.[3] Any water in your reaction solvent (e.g., toluene, xylene) can hydrolyze the orthoester and inhibit the reaction. Use anhydrous solvents.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key.[6]
-
Temperature: The cyclization and dehydration steps require sufficient thermal energy. Ensure your reaction is maintained at a steady reflux. A reaction temperature below 100-110°C may be too low to drive the reaction to completion efficiently.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. If you see starting material remaining even after several hours, the reaction may need to run longer. However, prolonged heating can also lead to product degradation.[7]
-
-
Inefficient Removal of Byproducts: The reaction produces ethanol. According to Le Châtelier's principle, its removal is necessary to drive the equilibrium towards the product.
-
Solution: Use a Dean-Stark apparatus if running the reaction in a suitable solvent like toluene or xylene. This will azeotropically remove the ethanol and water formed, significantly improving the yield.
-
Caption: A decision tree for troubleshooting low reaction yield.
Q2: I've tried basic optimization without success. What advanced strategies can I employ to improve the yield?
Answer: If standard adjustments don't suffice, consider modifying the catalytic system or reaction setup. The choice of acid and its concentration can be critical.[8]
| Strategy | Parameter | Recommended Change | Rationale |
| Catalyst Optimization | Acid Type | Switch from p-TsOH to a Lewis acid like Bi(OTf)₃. | Lewis acids can be more effective at activating the orthoester and may operate under milder conditions.[9][10] |
| Catalyst Loading | Titrate catalyst amount from 5 mol% up to 1 equivalent. | Too little catalyst results in slow conversion; too much can sometimes promote side reactions or complicate workup. An optimal amount must be found empirically. | |
| Solvent Change | Solvent | Switch from Toluene to a higher boiling solvent like Xylene or DMF. | A higher temperature can increase the reaction rate and more effectively drive off byproducts. |
| Reagent Stoichiometry | Orthoester | Use a larger excess of triethyl orthoformate (e.g., 5-10 equivalents). | As triethyl orthoformate can also act as the solvent, using it in large excess can drive the reaction forward. It can be removed under vacuum later.[3] |
Section 3: Troubleshooting Guide - Impurity Profile and Side Reactions
A clean reaction is as important as a high-yielding one. Identifying and mitigating side products is key to simplifying purification.
Q1: I'm observing a major byproduct that is more polar than my starting material on a silica TLC plate. What could it be?
Answer: A common and more polar byproduct in this type of reaction is the uncyclized intermediate , specifically the amide acetal or a hydrolyzed version thereof. This occurs when the initial condensation with the primary amine happens, but the subsequent intramolecular cyclization by the pyridine nitrogen is slow or fails to occur.[5] This intermediate still possesses a free amine or related polar functional group, making it more polar on silica gel.
Solution:
-
Increase Temperature/Reaction Time: This is the most direct way to promote the cyclization step, which often has a higher activation energy.
-
Optimize Catalyst: Ensure you have an adequate amount of a sufficiently strong acid catalyst to promote the ring-closing step.
Q2: My final product has a brownish or tar-like consistency after workup. How can I prevent this?
Answer: The formation of dark, polymeric material is often a sign of product or starting material decomposition under harsh reaction conditions.[11]
Prevention Strategies:
-
Strict Temperature Control: Avoid excessive heating. Use an oil bath with a temperature controller rather than a heating mantle to prevent localized overheating.
-
Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup immediately. Extended heating after completion can degrade the product.[7]
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that often produce colored impurities.[6]
Section 4: Protocols and Procedures
The following protocols are provided as a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and substrate purity.
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates a Dean-Stark trap to maximize yield by removing reaction byproducts.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Ethyl 2-(aminomethyl)pyridine-3-carboxylate (1.0 eq).
-
Reagents: Add anhydrous toluene (approx. 40 mL per gram of starting material). Then add triethyl orthoformate (3.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) using an oil bath. The reaction progress can be monitored by observing the collection of ethanol/water in the Dean-Stark trap and by TLC analysis (e.g., eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Column Chromatography
-
Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column: Pack a silica gel column using a suitable eluent system, starting with a low polarity (e.g., 20% Ethyl Acetate in Hexane).
-
Elution: Carefully load the adsorbed crude product onto the column. Elute with a gradient of Ethyl Acetate in Hexane (e.g., from 20% to 60%).
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the this compound as a solid or oil.
Section 5: Frequently Asked Questions (FAQs)
Q: Is an inert atmosphere absolutely required for this reaction? A: While not always mandatory, using an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidative side reactions, especially if you are observing colored impurities. It also helps ensure strictly anhydrous conditions.[6]
Q: What is the best TLC stain to visualize the product? A: The product is UV active and should be visible under a 254 nm UV lamp. For staining, a potassium permanganate (KMnO₄) stain is effective as it will react with the heterocyclic ring system.
Q: I don't have a Dean-Stark trap. Can I still run the reaction? A: Yes, but the yield may be lower. You can use a large excess of triethyl orthoformate to act as both a reagent and a dehydrating agent.[12] Alternatively, running the reaction in a sealed tube at high temperature can also drive it to completion, though this requires appropriate safety precautions.[10]
Q: What are the main challenges in scaling up this synthesis? A: The primary scale-up challenges are efficient heat transfer and effective removal of the ethanol byproduct. In a large reactor, ensuring uniform heating to maintain reflux without localized overheating is critical. Similarly, byproduct removal, which is simple with a lab-scale Dean-Stark trap, may require more sophisticated engineering controls on a larger scale.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZcDLtXRbk1sWsoTsow5fOh5h7oGF2x-CjxrjHr-qbhga2A3WTsxgjVj6v4fj2oKJpYHqlXv_wE6yPkIulZeOATS7TiHiqMO2SiqcGRUmsj3GkqKCB0iR8RhDie0FHhDlEdHMmDz52_FqG4lDZymB9cC5ErxBBc5OpRhTWqyXmTlwwxEawolmsMSfbLn7ZnE5UeXJca0cTVgAkudoz1Q==]
- ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEhPgO_M4iHivmWANoLpgDkAun4yIISyHrkHzXtJ4BrKEAu9cw0jxiQm8irRWnaGFIox08yDCGNhSu-oT7MVN1VCsSnoatGQf4Y91ZvInwQvf19PQsmSgxE02p-I7BqmgHxAs45LdLAgb4Mt1dyAbhXQ6ASaR4]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYbPm6mWh3o6dcZeui-6sEj0z4r6GrulIruW8WfbEs1NSz7aoAubeAepq1Koo5LUQzwJK-DG7MA-PWZ5Q6EmfNKQ9-mMI9HBC1Qlv1sUHoLbHcw0jpcFdrEQigFNPHXFQ6_RTpeyhW-q4nFFo7m2Vm58qC93cdtCyIO598BlFzqNN1WfmCGPGIMTElzKYeFqw=]
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJQW3rdIYywjyneTLFrcpJ7OvII6i72BluCpJWcjUfVPP1cFr9WReLD8iC7HA0mI3HUdc1KEhhhM0iLo9_cZlKceO_Pn8T9A83IGq-Vym2zU24qcvo0C02NLJr8562OgumGKfd0t2Iacp7vMg-cKmKnGopKPak2gNH8_he-2wPRXk7DqawkJZMhK2bzOsquBilB8NTEALDBVrTl8_]
- Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLcEe6-0YmbRpUTPY2COtrEjiGzxhsvGVnLss8WAAIt9I0Hq0hi8Uit27BGnIPxT-5ILdg9NjI_Bg_xJKGuvG_Xs9fpOsKW6YZ4FRCBVb78ueu-cOJlm01ewn_BYlmtIkjVtUm4d5QMZcKXHqznjafopWrIImXrBOR7kOXitjJLeOAzmJyEJXydQja3T5V_mfygUYogNX-j-1Rn58kFg==]
- Antonenko, T. S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEanrh2facfWSeRM26sxuTHM8XOHCpgibqXg3DrI4JfyXC9QwRI1qKjiPXu6SDRM7MDMXp68cLxGASVfgbmDKq40aEdPA3-2X8E2yyjIA9OqJWgrx6TtnymdJcJE5AkRZH4Qdw07DFe26uUFI=]
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRCJejLsMAboNO0r7ZxksVSP0eYaoz6DUhEsM_NNv7748js3uOhFJBu8ZZE6aVpAHe-EfqoRUQ3tuoke723r1aL7fiV1Z1cTwmrSSV2bWydU9CdGcyh5uIFrBhJBWY25UBErC6ir_UmJVG0_suzkzsRIw=]
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUGfXeffb3fFyApLQ8nAZPaOAx7FZch-ymNv4UFgkVeiuRvr1aM9nyhuSYC98Why1FgBGb2fRfnxBhafuRnMFfPiPcY7KYTV65xk7DAn50snbtp784v9jExiFOTqErnP_YvZc5QKcD6nJeNyxE_r_4tsUt75OoyNswpEuHUAE=]
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYl8HcIZk62362SXH78uLTTslMBDXiJG8491ZS9VHPAkTUbD0hzCfRZOYwUjLeOAsYcjlGsYFc3zXPHmP_wMJ8ZKNxuKaQFOYTOYeEcmtBeJfrAdSSGEdADJM7j31vZxcBLyksYp3ciLpIHVXjCqqtRjQl9mJawEadij5k]
- Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3oxIWfq13UPwVz2bmuhA5W4HJrzPPv0m_z3Slw2Ruo_HqECFY3zLPE_oeJB4XkJicHJYZJg_QcorFc_qFUj9xLiMBeCVSgv7L-nV18fTrq-kBfZzz6X6UiHHUjFi8i9x5L-gt6RGywKnMUXzi8idAxpzl0NRfljXwoRwadpJuPH8T07vwAYDqKLl1kXPe0tEOSDSXbxWZvHzvCR1q8Q==]
- Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZubrNISKHWHcpdBtoofpzvWy3idrAIILoSw-U92BgKc1HOW3DN14UcPL4HIfTLy6K-PVNI_2BW_imhA7Y0BolZ6fi3Eb5l0XlT0Vm2izcTtCSkADWBdzK_mnmcEpfIwHmcUHfQ-ZudGs=]
- NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFAsNO99ROTASJXTWc441uyRHqwVDEwJ08f76g18uF_SZXItxjyymXw-zV97-edTf-MTQHiV-yH0N1JCjam4GTXq8iL7L10n6PwSIzXkBCza1Qzc3PyF6pZgbsJLrUq8L43PMFtvHMzLjH4xs=]
- ACS Publications. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI3tqeRD92EJZSORhNKG5mPzrAhknf5embEkgQJLdACxxQNCfcaX4mmqs23jTq4ZqOnTBmQLMdlz4mf7TygMu1j8exZjeR0kDcxoyXHivMBk91UCV7aBj2SvQo3Dsz5V7_l6x-HaiTVA8-vcK0]
- ACS Publications. (n.d.). Synthesis of a Series of Derivatives of Ethyl 2-Pyridylacetate. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSe6Q0fn22rEu4vsEmJx7JFdjInunB-2rOI0wCqkDCyrGFrq73yX07_pyR3NCFfFHQzWa9vSDz6rY9obve4xn8OjBP7iIb1mWsVFH2jJklEz_qVQZHi4rrAP_p-rjQGRe3b53ObMR]
- NIH. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiO8YFOKSLkTE3-5RkeM5pPjhjjJknX60YpecYOpYXanzJVSfTFVKuF8xgAw6-fzz69M4IwyhkmfGWQu8wxg-lTFfyf2EKKHc1-mschHTx9zruLYrmMowH1-57vgeJJd29nvqsaDJuEFgUEtvO]
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyyxtgUrD-qA9zSbxcW2SsEe_tc7kTmYZdpwYS3c78fBEuRjOld5OXdvC9NeM5xhFxVBsQfT0yKVIUY3Cl3Yc7KYpSn5C2r4HeuIu6hES0f9Qh5wMJRn2LmYrQJDxV8tBFrhoaoMyj-pcTiMNSwF1siarwt1ROzadPcK5s]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYXLnqCWuHorOjVUkcv41Exjx_AVEWdMNxLYUloHouePcp8STzPhhcBByDYMBvyPSQe-TmUluypydBm_aKbrXMtMn2wVDDq7eLYwdr88Ub78xyDbQNyxlsPeiBWug6wE_dqtD46rbBkVePJN6lxy41QgjHcHbyP29re_Z4SuyfHuD6C-a_saujX5vsRRz7D1tzplJnhXA_u-Yztv8=]
- NIH. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvPPqhNmGzkGEhKxYBfm1koscqVbjNVtnz8s8WM7yGwB4g1Cy33NhYpBpVa2B9f12D-DnL-dwNDv8vUXZr_fXiFggOIYEX2SprkVf9iPjaEKQGBH9zK-szbdsS0It7FgLjF1V3RCkf-VXw8Reb]
- Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGvmQYPErnjNPF-DGrzTddK4o5bZ94NphTkVuYpp37WYghyKGaWo_n0hrTa1i9bLwnz1LcS-5v0W_UEaismIcYCHMqXKv6TWJA_i9iei0QSgeNptv1ruAwfpfLfxFwk03zUhGemFWhUY4cySuHhsqL0a3xJDaLPxbZqsApdRKCXtRH1cpK2Tg5SQ==]
- Palazzo, C., & Picconi, G. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ihWqwBL4qeI0t7PJ6kFqu_AEkmgWZiDuSfwaDPdVXYQwExzHej2DYX7TUlxDAkcJQ6x6e0zb6efyhKe9tV6M320UJViWCS-Ay3oxaJiCq1JtFqNgHJAAE_Of6InM_5kWbEMoHKge9BrokKTj]
- MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-apZ9cmPFq2H4F93RZzsCgfj66WTSPfmtXFzqH2zchxyw65mk2H9AH3Wxc_DpS6eI2YmPm_grJKBI10KWym0jLIr8U4CAznPSP_tCZVBLC__WKjsSzDuSAXSwMQFJ2-mTBLped_pmOSwmJmk1bTdgdQuqJm9GoTeR_mb95WA5PNjTQ0WjM4t4q5TjtNKZDEL-g==]
- ResearchGate. (n.d.). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfElJb7WM_fTahbbagxsGZ0uCSihII3VMI1-8loX_qpr6-aldgelIdVUkjw2MTvVgKZ2LP_DZ1GWFXEc1fdTBlITIACuX2k90yfj0lKdu9GoC0NmEj4wem8LzpsFQtie6g6K3BGINHECqFtljI3so4RprSXtR2ZOPx1QmOhbgVLwq2muHev2l2LPnc5ns0W5LMlyEa4ZtYNBNVPmn3xdF4lQw9U8JUSAf3DiAv8bY0XikWfTCFxH8mPvtJ2AbBvJ2_ufDWVpZuKwd0f6R0NLDrcmV5Bdqci3h0IV3wF245xcWxK80pICn51xHhVLj67ko3j_z0]
- Wikipedia. (n.d.). Triethyl orthoformate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFGEFgKAB58RhAc6p18yMJg4Ou1kRjW80w14qi5xXebXsB6k8nbzcsXo91RhZAU79lNkJEm75u456kpsQBttrxlqn1mWHHajnMf6iXZQjlRmYOdz2VL2cgVhes0AEO_tWMTTpshOXM8sxNecFFxQ==]
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
This guide provides in-depth troubleshooting advice and frequently asked questions for the column chromatography purification of Ethyl imidazo[1,5-a]pyridine-8-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification?
A: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for your separation. It allows you to visualize the separation of your target compound from impurities and establish a baseline for the column conditions. An ideal TLC will show your product with a Retention Factor (Rf) of approximately 0.3, with clear separation from other spots.[1]
Q2: What is a good starting solvent system for TLC analysis of this compound?
A: Given the polar nature of the imidazopyridine core and the ethyl ester group, a medium-polarity solvent system is a logical starting point. Begin with a mixture of a non-polar solvent and a polar solvent. Good initial systems to screen include:
-
Hexane / Ethyl Acetate (e.g., start with 70:30 and vary the ratio)
-
Cyclohexane / Ethyl Acetate
-
Dichloromethane / Methanol (for more polar compounds that don't move in EtOAc systems)[2]
If streaking is observed, it is crucial to add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or a 10% solution of ammonium hydroxide in methanol to your eluent.[2][3]
Q3: Should I use silica gel or alumina as the stationary phase?
A: Standard silica gel is the most common choice and works for a wide range of compounds. However, imidazo[1,5-a]pyridines contain basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][4] This interaction is a primary cause of tailing or streaking.
-
Silica Gel: Use this first. If you observe significant streaking on the TLC plate that is not resolved by adding a basic modifier to the solvent, your compound may be too basic for silica.
-
Alumina: If streaking persists, consider using neutral or basic alumina. Alumina is less acidic and can provide better peak shape for basic compounds.[3] Always perform a TLC analysis on an alumina plate first to confirm it will work for your separation.
Q4: How do I effectively monitor the column separation as it runs?
A: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column). Analyze these fractions by TLC. Spot every few fractions on a single TLC plate, along with a spot of your crude starting material and a pure standard if you have one. This allows you to identify which fractions contain your pure product, which contain mixtures, and which contain only impurities. Do not rely solely on visual cues like color, as impurities can be misleading.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Problem: My compound is streaking badly on the TLC plate and the column.
Q: I've developed my TLC plate, but instead of a compact spot, my product appears as a long, vertical streak. What causes this and how do I fix it?
A:
-
Causality: Streaking is the classic sign of a strong, undesirable interaction between your compound and the stationary phase. For nitrogen-containing heterocycles like this compound, the basic nitrogen atoms are protonated by the acidic silanol groups on the silica gel surface.[3][4] This creates a charged species that adsorbs very strongly, leading to poor elution and a "streak" rather than a defined band.
-
Solution 1: Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small percentage of a base to your mobile phase.
-
Solution 2: Switch to a Different Stationary Phase: If a basic modifier doesn't resolve the issue, the interaction is too strong. Switch to a less acidic stationary phase like neutral or basic alumina, which lacks the highly acidic silanol groups.[3]
Problem: My compound is not eluting from the column.
Q: I have run a large volume of my chosen solvent system through the column, but TLC analysis of the fractions shows my product is still at the top. What should I do?
A:
-
Causality: This occurs for two main reasons: either your mobile phase is not polar enough to move a highly polar compound, or your compound has irreversibly adsorbed or decomposed on the silica.[2][3]
-
Solution 1: Increase Mobile Phase Polarity: Your compound is too strongly adsorbed for the current eluent. Gradually increase the polarity of the mobile phase. If you are using a Hexane/EtOAc system, slowly increase the percentage of EtOAc. If that is insufficient, you may need to switch to a more aggressive system, such as Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).[2] This is known as a gradient elution.
-
Solution 2: Test for Compound Stability: Before running the column, you should check if your compound is stable on silica. Spot the crude material on a TLC plate, and let it sit in the open air on the lab bench for an hour. Then, run the TLC as normal. If new spots appear or the original spot diminishes, your compound is decomposing on the silica.[2] In this case, you must use a less acidic stationary phase like alumina or consider an alternative purification method like crystallization or reverse-phase chromatography.[3]
Problem: I am getting very poor separation between my product and an impurity.
Q: My TLC plate shows two spots that are very close together (low ΔRf). How can I improve the separation on the column?
A:
-
Causality: The chosen solvent system is not selective enough for the compounds in your mixture. The relative affinity of the compounds for the stationary phase is too similar in that specific eluent.
-
Solution 1: Optimize the Solvent System: Test a wider variety of solvent systems using TLC. Sometimes, switching one component can dramatically alter selectivity. For example, if Hexane/EtOAc fails, try a system with a different polarity profile like DCM/Acetone or Toluene/EtOAc. The goal is to maximize the distance between the spots on the TLC plate.
-
Solution 2: Use Isocratic Elution: If you find a solvent system that provides even a small separation on TLC, run the column "isocratically" (using a constant solvent composition) rather than as a gradient. This gives the bands more time to separate as they travel down the column. This requires patience and collecting many small fractions.
-
Solution 3: Reduce Column Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[3] If your bands are broad and overlapping, try the purification again with less material or a larger column.
Problem: My crude sample is not soluble in the column eluent.
Q: I've found a great solvent system (e.g., 80:20 Hexane/EtOAc), but my crude material won't dissolve in it for loading. What is the correct procedure?
A:
-
Causality: Using a strong, highly polar solvent to dissolve the sample for loading will cause poor separation. The strong solvent will carry your entire sample down the column in a diffuse band before the weaker eluent has a chance to perform the separation.
-
Solution: Dry Loading: This is the standard and most effective technique for this situation.[5]
-
Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.[5]
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel that is impregnated with your crude material.
-
Carefully add this powder to the top of your packed column. This ensures your sample is introduced to the column in a very fine, evenly distributed band, leading to optimal separation.
-
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare a dilute solution of your crude this compound in a volatile solvent like DCM or EtOAc.
-
On a silica gel TLC plate, use a capillary tube to spot the solution, keeping the spot as small as possible.
-
Prepare a developing chamber with your chosen solvent system (e.g., 70:30 Hexane:EtOAc). If streaking is anticipated, add 0.5% NEt₃.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).
-
Adjust the solvent ratio until your target compound has an Rf of ~0.3 and is well-separated from impurities.
Protocol 2: Column Chromatography Purification (Wet Loading)
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with your chosen eluent. Slowly pour a slurry of silica gel in the same eluent into the column, tapping the side gently to ensure even packing without air bubbles. Drain the solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[5] Using a pipette, carefully add the solution to the top of the silica bed, trying not to disturb the surface. Drain the solvent until it is again level with the silica.
-
Elution: Carefully add more eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column at a steady rate.
-
Fraction Collection: Begin collecting fractions immediately. Monitor the separation by TLC as described in the FAQs.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended TLC Solvent Systems for Screening
| Solvent System Components | Starting Ratio (v/v) | Modifier (if needed) | Polarity Profile |
| Hexane / Ethyl Acetate | 70:30 | 0.5-1% Triethylamine | Low to Medium |
| Dichloromethane / Methanol | 98:2 | 0.5-1% Triethylamine | Medium to High |
| Toluene / Acetone | 80:20 | 0.5-1% Triethylamine | Medium (Aromatic) |
Table 2: Column Chromatography Parameter Guidelines
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most separations.[6] |
| Silica:Crude Ratio | 50:1 to 100:1 (by mass) | Higher ratio provides better separation for difficult mixtures. |
| Sample Loading | 1-5% of silica mass | Prevents column overloading and band broadening.[3] |
| Target Rf (from TLC) | 0.25 - 0.35 | Provides a good balance between resolution and elution time. |
Visual Workflows
Caption: A decision tree for troubleshooting common issues in column chromatography.
Caption: Standard workflow for purification by column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit user discussion. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit user discussion. (2023). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(15), 4619. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega. Available at: [Link]
-
Kumar, A., & Sharma, G. (2013). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Hollender, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4437–4448. Available at: [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available at: [Link]
-
Chacko, S., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(5), 1047-1064. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Brauns, F., et al. (2018). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 7(7), 549-555. Available at: [Link]
-
Heravi, M. M., et al. (2009). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Dvořák, Z., et al. (2023). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2‑a]pyridine Structure. Journal of Medicinal Chemistry, 66(5), 3778-3800. Available at: [Link]
-
IJRAR. (2019). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. International Journal of Research and Analytical Reviews, 6(1). Available at: [Link]
-
El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13, 21198. Available at: [Link]
-
Kumar, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5690-5699. Available at: [Link]
-
Sharma, R., et al. (2011). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. ACS Combinatorial Science, 13(4), 385-390. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This scaffold is a privileged core in medicinal chemistry and materials science, making its efficient synthesis a critical objective.[1][2] However, the journey from starting materials to the final product is often complicated by side reactions that can diminish yield, complicate purification, and introduce unforeseen structural isomers.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate these challenges. We will move beyond simple procedural lists to explore the why behind common synthetic pitfalls and offer robust, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the high-level challenges frequently encountered by researchers in this field.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve regioselectivity?
A1: This is one of the most common challenges in imidazo-fused pyridine synthesis.[3][4] The formation of regioisomers, such as imidazo[1,2-a]pyridines instead of the desired imidazo[1,5-a]scaffold, typically arises from the nucleophilic character of both the exocyclic and endocyclic nitrogen atoms in aminopyridine precursors.[5]
-
Mechanistic Insight: The initial step often involves the nucleophilic attack of a nitrogen atom from the pyridine-containing starting material. The electronic and steric environment of the pyridine ring dictates which nitrogen is more reactive. For example, in the reaction of 2-aminopyridines, the endocyclic ring nitrogen can compete with the exocyclic amino group, leading to different cyclization pathways.[5][6]
-
Troubleshooting Strategy: Control of regioselectivity can often be achieved by modifying reaction conditions to favor one pathway over the other. Key factors include the choice of catalyst, solvent, and temperature. For instance, certain copper-catalyzed systems have shown excellent regioselectivity in directing the cyclization towards the desired isomer.[7] A detailed guide to improving regioselectivity is provided in the Troubleshooting section below.
Q2: My reaction is stalling, and I'm recovering a large amount of my starting material. What are the likely causes?
A2: Incomplete conversion is often traced back to catalyst deactivation, insufficient activation of a key intermediate, or suboptimal reaction conditions.
-
Catalyst Issues: In transition-metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst can be poisoned by impurities in the starting materials or solvents.[8][9] Oxidative addition and reductive elimination cycles can be sensitive, and ligand choice is critical for maintaining catalytic activity.[8][10]
-
Reaction Conditions: Many synthetic routes require an activation step, such as the formation of an imine or the activation of a C-H bond.[11][12] If the conditions (e.g., temperature, dehydrating agent, or oxidant) are not sufficiently forcing, the reaction may not proceed to completion. For example, some cyclocondensation reactions require strong acids like polyphosphoric acid (PPA) and high temperatures to drive the reaction forward.[12]
-
Moisture and Air: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure all reagents and solvents are appropriately dried and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if required by the specific methodology.
Q3: I'm observing a complex mixture of byproducts that are difficult to characterize and separate. What could be happening?
A3: A complex product mixture often points to thermal decomposition of starting materials or products, or the occurrence of multiple, non-selective side reactions like polymerization or over-oxidation.
-
Thermal Stability: Imidazopyridine scaffolds are generally stable, but starting materials or intermediates may not be, especially at the elevated temperatures used in many cyclization protocols. Running the reaction at the lowest effective temperature is a crucial first step.
-
Oxidative Side Reactions: Many modern synthetic methods use an oxidant (e.g., O₂, TBHP) to facilitate dehydrogenative steps.[7][13] If not carefully controlled, the oxidant can lead to undesired over-oxidation of the pyridine ring or sensitive functional groups on your substrates.
-
Causality Check: The root cause often lies in the reaction mechanism. For instance, in reactions proceeding through radical intermediates, a host of undesired radical-radical coupling events can occur if the primary pathway is not efficient.[14] Consider conducting control experiments, such as running the reaction in the absence of a key reagent (like the catalyst or oxidant), to understand which components are responsible for the byproduct formation.
Part 2: Troubleshooting Guide: A Deep Dive
This section provides detailed, actionable protocols to address specific experimental failures.
Issue: Poor Regioselectivity in Annulation Reactions
The formation of the undesired imidazo[1,2-a]pyridine isomer is a frequent and frustrating side reaction. The strategy to mitigate this hinges on modulating the relative nucleophilicity of the competing nitrogen atoms and the stability of the cyclization intermediates.
The logical flow for troubleshooting this issue is outlined below.
Caption: Competing cyclization pathways.
| Strategy | Principle | Typical Conditions / Reagents | Potential Outcome & Considerations |
| Solvent Polarity Tuning | Differential solvation of transition states. Aprotic, non-polar solvents may favor one pathway over another. | Toluene, Dioxane, DMF, Acetonitrile | Toluene or Dioxane often favor the kinetically controlled product. DMF may favor the thermodynamically more stable isomer. |
| Temperature Control | Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy (kinetic control). | -20 °C to Room Temperature | May significantly slow down the reaction rate, requiring longer reaction times or a more active catalyst. |
| Catalyst Modification | Steric bulk or electronic properties of the catalyst/ligand can block one reaction site or preferentially activate another. | Cu(I) vs. Cu(II) salts, Pd complexes with bulky phosphine ligands (e.g., XPhos, SPhos). [8][11] | A change in catalyst may require re-optimization of all other parameters (base, solvent, temperature). |
| Protecting Group Strategy | Temporarily blocking one of the nucleophilic nitrogen atoms to force cyclization at the desired position. | Boc or Ts group on the exocyclic amine. | Requires additional synthesis steps for protection and deprotection, adding to the overall length of the synthesis. [15] |
This protocol provides a systematic approach to identifying conditions that favor the formation of the desired imidazo[1,5-a]pyridine isomer.
Objective: To determine the optimal solvent and temperature for maximizing the ratio of imidazo[1,5-a]pyridine to the isomeric imidazo[1,2-a]pyridine.
Materials:
-
2-(Aminomethyl)pyridine derivative (1.0 eq)
-
Cyclization partner (e.g., aldehyde, α-halo ketone) (1.1 eq)
-
Catalyst (e.g., CuI, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous Solvents: Toluene, 1,4-Dioxane, Acetonitrile (ACN), N,N-Dimethylformamide (DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials and standard glassware
Procedure:
-
Setup: Arrange four reaction vials, each with a stir bar. Flame-dry the vials under vacuum and backfill with an inert gas.
-
Reagent Addition:
-
To each vial, add the 2-(aminomethyl)pyridine derivative (e.g., 0.1 mmol, 1.0 eq).
-
Add the catalyst (e.g., CuI, 0.01 mmol, 10 mol%) and base (e.g., K₂CO₃, 0.2 mmol, 2.0 eq).
-
-
Solvent Addition:
-
To Vial 1, add anhydrous Toluene (1.0 mL).
-
To Vial 2, add anhydrous 1,4-Dioxane (1.0 mL).
-
To Vial 3, add anhydrous ACN (1.0 mL).
-
To Vial 4, add anhydrous DMF (1.0 mL).
-
-
Initial Temperature Screen (Room Temperature):
-
To each vial, add the cyclization partner (0.11 mmol, 1.1 eq).
-
Seal the vials and stir the reactions at room temperature (approx. 25 °C) for 12 hours.
-
-
Analysis 1:
-
After 12 hours, take a small aliquot from each reaction mixture.
-
Dilute the aliquot and analyze by LC-MS and ¹H NMR to determine the conversion and the ratio of the desired product to the isomeric byproduct.
-
-
Elevated Temperature Screen:
-
Based on the results from the RT screen, select the most promising solvent(s) (e.g., Toluene and Dioxane).
-
Set up new reactions in these solvents as described above.
-
Heat the reactions to a higher temperature (e.g., 80 °C or 100 °C) and monitor over time (e.g., at 2, 6, and 24 hours).
-
-
Analysis 2:
-
Analyze aliquots from the high-temperature reactions by LC-MS and ¹H NMR to determine the effect of temperature on selectivity and yield.
-
References
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. ECHEMI.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Synthetic methods for the formation of imidazo[1,5-a]pyridine.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Elsevier.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. echemi.com [echemi.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 13. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[1,5-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis and optimization of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction is providing a very low yield, or in the worst case, no desired product at all. What are the most common culprits and how can I systematically troubleshoot this?
Answer: A low or nonexistent yield is one of the most common frustrations in synthesis. The cause can range from reagent quality to suboptimal reaction parameters. A systematic approach is the most effective way to diagnose the issue.[1]
Potential Causes & Solutions:
-
Reagent Purity and Stability:
-
Cause: Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[1] Many reagents, particularly aminopyridines and aldehydes, can degrade upon storage. Solvents that are not anhydrous can halt moisture-sensitive reactions.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials via NMR or LC-MS before use.
-
Use Fresh Reagents: If possible, use freshly opened bottles of reagents or purify them according to standard laboratory procedures. For example, pyridine-based compounds are often hygroscopic and may require drying.[2]
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, use freshly distilled, dry solvents. If your reaction requires an inert atmosphere, ensure your technique (e.g., nitrogen or argon blanket) is robust.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, reaction time, and reactant concentration are critical variables. An incorrect temperature might not provide enough energy to overcome the activation barrier, or it could be too high, leading to decomposition.[1][3]
-
Solution:
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, 120 °C). The optimal temperature can vary significantly depending on the specific synthetic route. For instance, some iodine-mediated syntheses are optimized at 100 °C[3], while certain cyclocondensations may require up to 160 °C.[4]
-
Time Course Study: Monitor the reaction progress over time using TLC or LC-MS. This will help you determine the point of maximum conversion and check for product degradation over extended periods.[1]
-
Concentration Effects: The concentration of reactants can significantly affect reaction rates and yields. In a study using a Cu-MOF-74 catalyst, reactant concentration had a notable impact on the yield of 1,3-diphenylimidazo[1,5-a]pyridine.[5]
-
-
-
Catalyst Inactivity or Incompatibility:
-
Cause: The chosen catalyst may be inefficient for your specific substrate combination, or it may have been deactivated. For example, many copper-catalyzed reactions are sensitive to air and require specific oxidation states.
-
Solution:
-
Catalyst Screening: If your reaction is catalyst-dependent, screen a panel of catalysts. For imidazo[1,5-a]pyridine synthesis, common catalysts include various copper salts (CuI, Cu(OAc)₂), Lewis acids like Bi(OTf)₃, or iodine.[6][7][8][9] In some cases, a metal-free approach using reagents like iodine or operating under oxidative conditions may be superior.[8][10]
-
Atmosphere Control: Be mindful of the reaction's atmospheric requirements. Some copper-catalyzed reactions utilize O₂ from the air as a clean oxidant[10], while others must be performed under an inert argon atmosphere to prevent catalyst oxidation.[5]
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction produces the desired product, but I'm isolating a significant amount of one or more side products, complicating purification and reducing my yield. How can I identify and suppress these unwanted pathways?
Answer: Side product formation is a clear indication that a competing reaction pathway is occurring. Understanding the reaction mechanism is key to mitigating this issue.
Potential Causes & Solutions:
-
Competing Nucleophilic Attack:
-
Cause: In multi-step or multi-component reactions, intermediates can be attacked by unintended nucleophiles. For example, in a Ritter-type synthesis using an alcohol as a starting material, the alcohol can act as a nucleophile attacking the intermediate nitrilium ion, leading to an amide side product upon hydrolysis.[6]
-
Solution:
-
Modify Reaction Conditions: Changing the solvent or temperature can alter the relative rates of competing pathways.
-
Protecting Groups: If a functional group on your substrate is interfering, consider using a protecting group strategy.
-
-
-
Over-oxidation or Decomposition:
-
Cause: The desired product may be unstable under the reaction conditions, leading to degradation. This is particularly common in reactions requiring harsh oxidants or high temperatures.
-
Solution:
-
Monitor Reaction Closely: Use TLC or LC-MS to find the optimal reaction time where the product concentration is maximized before significant decomposition occurs.[1]
-
Reduce Temperature/Oxidant Loading: Once the reaction has been optimized for time, try reducing the temperature or the equivalents of the oxidant to see if side product formation can be minimized without sacrificing the conversion rate.
-
-
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting common issues in imidazo[1,5-a]pyridine synthesis.
Caption: A systematic workflow for troubleshooting imidazo[1,5-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my imidazo[1,5-a]pyridine synthesis?
A1: Solvent selection is critical and can dramatically influence reaction outcomes. There is no single "best" solvent; the choice depends on the specific reaction mechanism. Consider the following factors:
-
Polarity: The solvent must be able to dissolve the reactants and key intermediates.
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. High-boiling polar aprotic solvents like DMF are common.[3]
-
Reactivity: The solvent should be inert under the reaction conditions. For example, in Ritter-type reactions, acetonitrile (MeCN) can act as both the solvent and a reactant.[6][7]
-
Specific Effects: Some reactions have very specific solvent requirements. A denitrogenative transannulation reaction was found to give quantitative yields only with a specific combination of dichlorobenzene and dichloroethane.[10]
Q2: What is the role of an acid or base in the reaction, and how do I choose one?
A2: The role of an acid or base is entirely dependent on the synthetic strategy.
-
Acid Catalysis: In reactions like the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, a strong acid medium like polyphosphoric acid (PPA) is used to electrophilically activate the nitroalkane.[4] In Ritter-type syntheses, a combination of a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH·H₂O) is used to generate a key cationic intermediate from an alcohol precursor.[6][7]
-
Base's Role: In other syntheses, a base is required. For example, in an iodine-mediated sp3 C-H amination, a mild base like sodium acetate (NaOAc) is used.[8] In other cases, a stronger, non-nucleophilic base like KOtBu may be necessary to promote the desired transformation and facilitate steps like decarboxylation.[11]
Q3: My starting materials are expensive. What is the most efficient way to optimize the reaction conditions without consuming a large amount of material?
A3: High-throughput screening (HTS) or parallel synthesis techniques are ideal. Using a 24- or 96-well reaction block, you can screen multiple conditions (catalysts, solvents, temperatures, bases) simultaneously on a small scale (e.g., 5-10 mg of starting material per reaction). This allows for rapid identification of promising conditions before committing to a larger scale synthesis.[1]
Experimental Protocols & Data
Protocol: General Procedure for Reaction Optimization Screening
This protocol provides a step-by-step methodology for optimizing a hypothetical reaction between a 2-(aminomethyl)pyridine derivative and an electrophile.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of the 2-(aminomethyl)pyridine derivative in a suitable, dry solvent (e.g., Dioxane).
-
Prepare a 0.6 M stock solution of the electrophile (1.2 equivalents) in the same solvent.
-
Prepare 0.1 M stock solutions of various catalysts (e.g., CuI, Cu(OAc)₂, Bi(OTf)₃) in the same solvent.
-
-
Reaction Setup in a 96-Well Plate:
-
To each designated well, add the 2-(aminomethyl)pyridine stock solution (e.g., 100 µL, 0.05 mmol).
-
Add the catalyst stock solution (e.g., 50 µL, 0.005 mmol, 10 mol%).
-
Add the electrophile stock solution (100 µL, 0.06 mmol).
-
Seal the plate with a pierceable cap mat.
-
-
Reaction Execution:
-
Place the reaction plate on a heating block set to the desired temperature (e.g., 80 °C).
-
Allow the reactions to stir for a set amount of time (e.g., 12 hours).
-
-
Workup and Analysis:
-
After cooling, quench each reaction by adding 500 µL of saturated NaHCO₃ solution.
-
Extract each well with 500 µL of ethyl acetate.
-
Take an aliquot from the organic layer for analysis by LC-MS to determine the relative conversion to the desired product.
-
-
Data Interpretation:
-
Compare the results across the different conditions to identify the most promising catalyst, solvent, and temperature for a larger-scale reaction.
-
Data Table: Influence of Reaction Parameters on Yield
The following table summarizes optimization data from various literature reports, illustrating the impact of changing a single parameter.
| Synthetic Method | Starting Materials | Variable Changed | Conditions | Yield (%) | Reference |
| Cyclocondensation | 2-(aminomethyl)pyridine + Nitroethane | Medium/Temp | 85% PPA, 110 °C | 4% | [4] |
| Cyclocondensation | 2-(aminomethyl)pyridine + Nitroethane | Medium/Temp | 1:1 PPA/H₃PO₃, 160 °C | 77% | [4] |
| Ritter-Type Reaction | Phenyl(pyridin-2-yl)methanol + MeCN | Acid (p-TsOH) | 5 equiv p-TsOH | 86% | [6][7] |
| Ritter-Type Reaction | Phenyl(pyridin-2-yl)methanol + MeCN | Acid (p-TsOH) | 7.5 equiv p-TsOH | 97% | [6][7] |
| Oxidative Amination | 2-benzoyl pyridine + Benzylamine | Atmosphere | Argon | 13% | [5] |
| Oxidative Amination | 2-benzoyl pyridine + Benzylamine | Atmosphere | Air | 71% | [5] |
Visualizing the Reaction Mechanism
Understanding the proposed mechanism can help rationalize the formation of side products and guide optimization. Below is a simplified mechanism for a Ritter-type synthesis.
Caption: Simplified mechanism for Ritter-type synthesis showing the desired pathway and a common side reaction.
By methodically addressing potential issues from reagent quality to the finer points of reaction conditions, and by understanding the underlying chemical principles, you can significantly improve the success rate and efficiency of your imidazo[1,5-a]pyridine syntheses.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- RSC Publishing. (2016).
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- ACS Publications. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- National Institutes of Health (NIH). (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- RSC Publishing. (n.d.).
- National Institutes of Health (NIH). (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Semantic Scholar. (n.d.). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in imidazo[1,5-a]pyridine characterization
Technical Support Center: Characterization of Imidazo[1,5-a]pyridines
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the imidazo[1,5-a]pyridine scaffold. This guide is structured to provide direct, actionable answers to common characterization challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these strategies to your unique derivatives.
The imidazo[1,5-a]pyridine core is a vital heterocycle in medicinal chemistry and materials science, known for its unique electronic properties and biological activities.[1][2] However, its characterization is not always straightforward. This guide provides troubleshooting workflows and in-depth explanations to help you navigate these complexities with confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, the fused aromatic system and nitrogen atoms in imidazo[1,5-a]pyridines can lead to several common issues.
Q1: My ¹H NMR spectrum shows complex, overlapping signals in the aromatic region (7.0-9.0 ppm). How can I resolve and assign these protons?
Analysis: The imidazo[1,5-a]pyridine core contains five aromatic protons, often crowded into a narrow chemical shift range. Substituents on either ring can further complicate this region through long-range coupling and electronic effects, making direct interpretation difficult.
Troubleshooting Protocol:
-
Optimize the Solvent: The simplest first step is to re-run the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce differential shielding effects (known as Aromatic Solvent Induced Shifts, or ASIS), which can often spread out overlapping multiplets. Protic solvents like methanol-d₄ may also alter shifts through hydrogen bonding.
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often resolving the overlap.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This is essential for identifying which protons are coupled to each other. It will help trace the connectivity within the pyridine and imidazole rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is invaluable for confirming assignments, especially between protons on different rings or between the core and a substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. It is extremely powerful for assigning quaternary carbons and confirming the overall connectivity of the heterocyclic system.
-
Q2: I'm observing broad peaks in my ¹H NMR, or the chemical shifts seem to vary between samples. Could this be tautomerism or another dynamic process?
Analysis: Broadened NMR signals often indicate a dynamic process occurring on the NMR timescale. For nitrogen-containing heterocycles, this can include proton exchange or tautomerism. While the imidazo[1,5-a]pyridine ring itself is generally stable, certain substituents (like -OH or -NH₂) can introduce tautomeric possibilities or other exchange phenomena.[4]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive way to study dynamic processes.
-
Cooling: If the process is fast at room temperature, cooling the sample may slow it down enough to "freeze out" individual tautomers or conformers, resulting in sharp signals for each species.
-
Heating: If you are observing multiple sets of signals from slowly interconverting species (rotamers, for example), heating the sample can cause them to coalesce into a single, averaged set of sharp peaks.
-
-
D₂O Exchange: If you suspect a broad peak is from an exchangeable proton (like an -OH or -NH), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[3]
-
pH Adjustment: The protonation state can significantly influence chemical shifts and dynamics. If your compound has a basic nitrogen that can be protonated, its pKa will determine its state. Small amounts of acidic impurities (e.g., residual TFA from purification) can lead to a mixture of protonated and neutral species, causing peak broadening. Adding a drop of a base like pyridine-d₅ or a non-nucleophilic base can neutralize the sample and sharpen the signals.
Typical ¹H and ¹⁵N NMR Data
The following table provides general chemical shift ranges for the unsubstituted imidazo[1,5-a]pyridine core. Note that these values can be significantly influenced by substituents.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) |
| H-1 | ~7.5 - 7.8 | - |
| H-3 | ~7.9 - 8.2 | - |
| H-5 | ~8.0 - 8.5 | - |
| H-6 | ~6.8 - 7.2 | - |
| H-7 | ~7.2 - 7.6 | - |
| N-2 | - | ~ -130 to -150 |
| N-4 | - | ~ -200 to -220 |
Note: ¹⁵N NMR data is less common but can be very useful for probing the electronic environment and identifying tautomers.[5][6][7]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and providing fragmentation data that supports the proposed structure.
Q1: I am having trouble getting a strong signal for my compound using Electrospray Ionization (ESI). What are the common causes and solutions?
Analysis: Poor signal intensity in MS is a frequent issue.[8] For imidazo[1,5-a]pyridines, which have a basic nitrogen, protonation for positive-ion mode ESI should be straightforward. Problems usually arise from the sample matrix, concentration, or instrument settings.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor ESI-MS signal intensity.
Detailed Steps:
-
Verify Concentration: Samples that are too concentrated can cause ion suppression, while samples that are too dilute will naturally give a weak signal.[8]
-
Optimize the Mobile Phase: For positive-ion ESI, ensure the mobile phase is slightly acidic to promote protonation. Adding 0.1% formic acid or acetic acid is standard practice.
-
Consider an Alternative Ionization Source:
-
APCI (Atmospheric Pressure Chemical Ionization): This is often better for less polar, more volatile compounds that may not ionize well with ESI.
-
APPI (Atmospheric Pressure Photoionization): Useful for nonpolar aromatic compounds.
-
-
Tune the Instrument: Systematically adjust the ion source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to find the optimal conditions for your specific compound.
-
Check for Ion Suppression: Non-volatile salts (from buffers), detergents, or plasticizers can co-elute with your analyte and suppress its ionization. If suspected, further purify your sample or dilute it to minimize the effect of the interfering species.
Q2: My MS/MS fragmentation pattern is unusual. Are there characteristic fragmentation pathways for the imidazo[1,5-a]pyridine core?
Analysis: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the protonated molecular ion. Fused heterocyclic systems often have stable cores that resist fragmentation, but characteristic losses can still be observed. While specific fragmentation depends heavily on the substituents, some general patterns can be expected. Studies on the related imidazo[1,2-a]pyridine isomer show that fragmentation often involves the substituents or cleavage of the less aromatic imidazole ring.[9]
Common Fragmentation Pathways (ESI-MS/MS):
| Precursor Ion | Common Neutral Loss | Fragment Description |
| [M+H]⁺ | HCN (27 Da) | Loss of hydrogen cyanide, often from cleavage of the five-membered imidazole ring. |
| [M+H]⁺ | R• (radical) | Homolytic cleavage of a bond to a substituent, particularly for weakly bound groups. |
| [M+H]⁺ | R-CN, R-CHO, etc. | Loss of small molecules derived from the side chains. |
| [M+H]⁺ | C₂H₂ (26 Da) | Loss of acetylene, which can occur from the pyridine ring following ring opening. |
Protocol for Interpretation:
-
High-Resolution MS (HRMS): Use an Orbitrap or TOF analyzer to obtain accurate masses for all fragment ions. This allows you to calculate the elemental composition of each fragment, which is crucial for proposing correct structures.[10]
-
Systematic Analysis: Start with the protonated molecule and identify the mass differences corresponding to the loss of plausible neutral fragments.
-
Comparison to Analogs: If you have synthesized a series of related compounds, compare their fragmentation patterns. Fragments common to all compounds likely arise from the core, while unique fragments can be attributed to the varying substituents.
-
Computational Support: Density Functional Theory (DFT) calculations can be used to predict bond dissociation energies and the stability of potential fragment ions, providing theoretical support for proposed fragmentation pathways.[9]
Section 3: UV-Vis Absorption and Fluorescence Spectroscopy
Imidazo[1,5-a]pyridines are often highly fluorescent, making them interesting for applications in materials science and bioimaging.[1][11][12] Their photophysical properties are highly sensitive to their environment.
Q1: My compound has a very broad UV-Vis absorption spectrum or multiple overlapping bands. What do these transitions represent?
Analysis: Aromatic systems like imidazo[1,5-a]pyridine typically display multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions.[13]
-
High-Energy Bands (250-300 nm): These are typically intense π-π* transitions involving the entire conjugated system.
-
Low-Energy Bands (>300 nm): These can be π-π* or n-π* transitions. They are often highly sensitive to substituents. Electron-donating or -accepting groups can create intramolecular charge transfer (ICT) character, leading to red-shifted, broad absorption bands.[13]
Troubleshooting/Interpretation Steps:
-
Solvatochromism Study: Record the absorption spectra in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Positive Solvatochromism (red shift in polar solvents): Suggests the excited state is more polar than the ground state, typical of an ICT transition.
-
Negative Solvatochromism (blue shift in polar solvents): Can indicate an n-π* transition, where the polar solvent stabilizes the ground state through hydrogen bonding to the nitrogen lone pairs.
-
-
pH Dependence: Record spectra at different pH values. Protonation of a nitrogen atom will significantly alter the electronic structure and thus the absorption spectrum, often causing a large blue or red shift. This can help confirm which nitrogen is involved in the electronic transitions.
-
Computational Modeling (TD-DFT): Time-Dependent Density Functional Theory can predict the energies and characters of electronic transitions, providing a powerful tool for assigning the observed absorption bands to specific molecular orbitals.
Q2: The fluorescence intensity of my compound is much lower than expected (quenching), or it varies unpredictably. What could be the cause?
Analysis: Fluorescence is highly sensitive to environmental factors and molecular structure. Quenching (a decrease in quantum yield) can be caused by a variety of mechanisms.
Potential Causes of Fluorescence Quenching:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, molecules can form non-emissive aggregates (π-stacking). This is a very common issue.[14]
-
Solvent Effects: Protic solvents (like water or methanol) can quench fluorescence through hydrogen bonding, especially if the excited state has ICT character.
-
Presence of Quenchers: Dissolved molecular oxygen is a notorious quencher of fluorescence.[15] Heavy atoms (e.g., iodide ions) or redox-active species in the solution can also act as quenchers.
-
Conformational Flexibility: If the molecule has rotatable bonds (e.g., a phenyl substituent), non-radiative decay can occur through vibrational relaxation. Coordination to a metal ion like Zn(II) can enhance rigidity and significantly increase quantum yields.[12]
Troubleshooting Workflow:
Caption: Decision tree for diagnosing fluorescence quenching.
-
Run a Concentration-Dependent Study: Measure the fluorescence intensity at several concentrations. If the emission intensity does not increase linearly with absorbance at higher concentrations, ACQ is likely occurring.
-
Degas Your Solvent: To check for oxygen quenching, bubble an inert gas (N₂ or Ar) through your cuvette for 5-10 minutes before measuring. A significant increase in intensity confirms oxygen quenching.
-
Check for Impurities: Even trace amounts of quenching impurities can have a dramatic effect. Re-purify the sample using a different method if possible.
Section 4: X-ray Crystallography
A single-crystal X-ray structure provides unambiguous proof of structure and conformation.
Q1: I'm struggling to grow diffraction-quality single crystals of my imidazo[1,5-a]pyridine derivative.
Analysis: Crystal growth is often the most challenging and empirical part of characterization. Success depends on finding the right conditions of solvent, temperature, and saturation. Imidazo[1,5-a]pyridines, being relatively flat aromatic systems, have a tendency to π-stack, which can sometimes lead to poorly formed or disordered crystals.[16]
Strategies for Crystal Growth:
-
Solvent Screening: This is the most critical variable. Use a wide range of solvents and solvent mixtures. The ideal solvent is one in which your compound is sparingly soluble.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility and inducing crystallization.
-
Thermal Gradient: Slowly cool a saturated solution. This is often done in a controlled manner using a programmable freezer or a dewar.
-
-
Modify the Molecule: If all else fails, derivatization can help. Introducing groups that encourage specific intermolecular interactions (like hydrogen bonding) or bulky groups that disrupt unfavorable packing can facilitate crystal growth. Creating a salt by protonating the molecule with an appropriate acid can also be a very effective strategy.[16]
References
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). Wiley Online Library. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2024). RSC Publishing. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.[Link]
-
Crystal structures of an imidazo[1,5- a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. (2020). PubMed. [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. (2011). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. (2018). ResearchGate. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2021). MDPI. [Link]
-
(a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b)... (n.d.). ResearchGate. [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. [Link]
-
Stern-Volmer plots for the quenching of some imidazo[1,2-a]pyridine and... (n.d.). ResearchGate. [Link]
-
imidazo[1,5-a]pyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2024). MDPI. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. [Link]
-
General structures of studied imidazo[1,5-a]pyridine ligands and... (n.d.). ResearchGate. [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. (1983). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. [Link]
-
imidazo[1,5-a]pyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Imidazo(1,2-A)pyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018). ResearchGate. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2018). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]
-
Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (2024). Journal of Chemical Sciences. [Link]
-
ASAP (As Soon As Publishable). (n.d.). ACS Publications. [Link]
-
(PDF) Recent problems and advances in mass spectrometry (Review). (2008). ResearchGate. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2016). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ias.ac.in [ias.ac.in]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structures of an imidazo[1,5- a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regiocontrol in Imidazo[1,5-a]pyridine Synthesis
Introduction
Welcome to the Technical Support Center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a key component in numerous pharmaceuticals and advanced materials.[1] However, its synthesis is often complicated by the formation of unwanted regioisomers, leading to challenging purification processes and reduced yields of the target compound.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your reactions. We will delve into the mechanistic underpinnings of regioisomer formation and provide actionable strategies to direct the cyclization towards the desired imidazo[1,5-a]pyridine product.
The Core Challenge: Understanding Regioisomer Formation
The most prevalent synthetic routes to imidazo[1,5-a]pyridines involve the cyclization of a 2-(aminomethyl)pyridine (picolinamine) derivative with a suitable C1 synthon (e.g., aldehydes, carboxylic acids, nitroalkanes).[2] The key regiochemical challenge arises from the intramolecular cyclization step. The intermediate, typically an amidine or a related species, can cyclize via nucleophilic attack from the pyridine ring nitrogen. This attack leads to the formation of the fused imidazole ring.[1]
The issue is that this cyclization is a 5-exo-trig process, which is kinetically favorable. The pyridine nitrogen acts as the nucleophile to close the five-membered ring. When using an asymmetrically substituted pyridine precursor, two different regioisomers can be formed depending on which side of the substituent the cyclization occurs. Developing methods to reliably control this step is crucial for efficient synthesis.[3][4]
Figure 1. General synthetic pathway and the critical regiodetermining cyclization step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
Question: I am reacting a 5-substituted 2-(aminomethyl)pyridine with an aldehyde, and I'm getting both the 6- and 8-substituted imidazo[1,5-a]pyridine products. What is the first thing I should investigate?
Answer: A non-selective reaction indicates that the electronic and steric properties of your pyridine substituent are not sufficient to direct the cyclization.
-
Causality: The cyclization involves the pyridine nitrogen attacking an electrophilic carbon. The position of this attack is influenced by the electronic density of the pyridine ring and steric hindrance around the nitrogen atom. A substituent at the 5-position can exert a similar electronic influence on both sides, leading to poor selectivity.
-
Troubleshooting Steps:
-
Change the Pyridine Substituent: If possible, introduce a directing group at a different position. A substituent at the C6 position will strongly disfavor cyclization due to steric hindrance, thus favoring the formation of a single regioisomer.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Kinetically controlled conditions often yield a higher ratio of one isomer.
-
Catalyst Choice: For metal-catalyzed reactions, the ligand on the metal can play a crucial role in directing the reaction.[5] Experiment with different ligands (e.g., bulky phosphine ligands) to see if they can create a steric environment that favors one cyclization pathway over the other.
-
Issue 2: The reaction is completely regioselective, but it yields the wrong isomer.
Question: My synthesis is designed to produce the 7-bromo-imidazo[1,5-a]pyridine from 4-bromo-2-(aminomethyl)pyridine, but I am exclusively getting the 5-bromo isomer. Why is this happening and how can I reverse the selectivity?
Answer: This indicates that the inherent electronic and steric factors of your substrate strongly favor the undesired pathway. To reverse this, you need to fundamentally alter the reaction mechanism or the nature of the starting materials.
-
Causality: An electron-withdrawing group like bromine at the 4-position deactivates the pyridine ring, but its effect might be more pronounced for the cyclization leading to the 7-bromo isomer. Furthermore, steric hindrance could play a role depending on the C1 synthon used.
-
Troubleshooting Steps:
-
Reagent-Controlled Synthesis: Investigate divergent synthetic strategies where the choice of reagent, not the substrate, dictates the final product. For example, a method developed by researchers at St. Petersburg State University demonstrated that a common 2-pyridylazirine intermediate can be selectively converted to either pyrazolo[1,5-a]pyridines (with Cu(II) catalysis) or imidazo[1,5-a]pyridines (with HCl), showcasing how external reagents can control ring expansion and bond cleavage.[6][7][8] This principle of reagent control can be applied to achieve the desired regioselectivity.
-
Use of a Directing Group: Introduce a temporary directing group on the aminomethyl nitrogen. A bulky protecting group (e.g., tosyl) can sterically block one pathway, forcing the cyclization to occur at the desired position. The directing group can be removed in a subsequent step.
-
Alternative Synthetic Route: Instead of building the imidazole ring onto the pyridine, consider a route where a substituted imidazole is used to build the pyridine ring. While often more complex, this can provide unambiguous access to a specific regioisomer.
-
Figure 2. Troubleshooting workflow for addressing regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: Are there any general rules for predicting the regiochemical outcome of a cyclization?
A1: Yes, while exceptions exist, some general principles apply.
-
Steric Hindrance: Bulky substituents adjacent to the pyridine nitrogen (C6 position) will strongly disfavor cyclization at that nitrogen, leading to high selectivity for the alternative isomer.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring generally activate it towards the cyclization, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups can subtly influence the nucleophilicity of the pyridine nitrogen.
-
Reaction Mechanism: The mechanism plays a critical role. For instance, in syntheses proceeding through an azirine intermediate, the regioselectivity can be controlled by choosing a reagent that selectively cleaves either the C-N or C-C bond of the azirine ring.[7][8]
Q2: My starting material is a 2-pyridyl ketone instead of a 2-(aminomethyl)pyridine. Do the same principles apply?
A2: Yes, the core principle of controlling the intramolecular cyclization still applies. In syntheses using 2-pyridyl ketones and alkylamines, an imine is formed in situ, which then undergoes cyclization and oxidation.[9] The substituents on the pyridine ring will influence the cyclization step in a similar manner, through steric and electronic effects.
Q3: How can I reliably distinguish between the different regioisomers?
A3: A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR): 1D proton NMR is often the most powerful tool. The coupling constants (J-values) between the pyridine ring protons are characteristic and can be used to determine the substitution pattern. For example, the coupling between H7 and H8 is typically larger than that between H5 and H6.
-
2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, which is invaluable for unambiguously assigning the structure of a specific isomer. For instance, a NOE correlation between the substituent at C8 and the proton at C7 would confirm that specific regioisomer.
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides definitive structural proof.[10]
Q4: Can changing the solvent impact the regioisomeric ratio?
A4: Yes, the solvent can influence the outcome, although it is often a secondary effect compared to substrate and reagent control. Solvent polarity can affect the stability of charged intermediates and transition states. A change in solvent might slightly alter the activation energies of the competing cyclization pathways, thus shifting the regioisomeric ratio. It is an experimental parameter worth screening during optimization.
Strategic Protocols for Regiocontrolled Synthesis
Here we provide example protocols based on modern, regioselective methods. These are intended as starting points and may require optimization for your specific substrates.
Protocol 1: Reagent-Controlled Synthesis via a 2-Pyridylazirine Intermediate
This protocol is based on the divergent synthesis strategy where an acid is used to promote C-C bond cleavage of an azirine, leading specifically to the imidazo[1,5-a]pyridine scaffold.[7]
Step 1: Synthesis of the 2-(Pyridin-2-yl)-2H-azirine Intermediate (This step is substrate-specific and should follow a literature procedure for azirine synthesis from the corresponding vinyl bromide or isoxazole precursor.)
Step 2: Acid-Mediated Regioselective Ring Expansion
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 2-(pyridin-2-yl)-2H-azirine-2-carboxylate intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2.0 M solution, 1.5 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure imidazo[1,5-a]pyridine product.
| Parameter | Value/Condition | Rationale |
| Reagent | HCl | Promotes selective cleavage of the azirine C-C bond.[7] |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent side reactions. |
| Temperature | 0 °C to RT | Mild conditions to control reactivity and minimize byproducts. |
| Control | Reagent-Controlled | The choice of acid (vs. a metal catalyst) dictates the product isomer. |
Protocol 2: Iodine-Mediated Oxidative Annulation of 2-Pyridyl Ketones
This method provides a direct, transition-metal-free route to 1,3-disubstituted imidazo[1,5-a]pyridines with high regioselectivity often dictated by the sterics of the starting ketone.[9]
-
Reaction Setup: To an oven-dried screw-cap vial, add the 2-pyridyl ketone (1.0 equiv, 0.5 mmol), the primary alkylamine (1.2 equiv, 0.6 mmol), molecular iodine (I₂) (1.5 equiv, 0.75 mmol), and sodium acetate (NaOAc) (2.0 equiv, 1.0 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL) and stir for 10 minutes to reduce the excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired imidazo[1,5-a]pyridine.
| Parameter | Value/Condition | Rationale |
| Catalyst/Mediator | Molecular Iodine (I₂) | Acts as an oxidant to facilitate the C-H amination and subsequent cyclization.[9] |
| Base | Sodium Acetate (NaOAc) | Acts as a base to facilitate the reaction. |
| Temperature | 120 °C | High temperature is required to drive the oxidative annulation. |
| Selectivity Driver | Substrate Sterics | The regioselectivity is typically high as the cyclization is directed by the structure of the ketone. |
References
-
Cho, J. Y., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
-
Agafonova, A. V., et al. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines. Organic Letters, 25(39), 7165–7169. [Link]
-
Cho, J. Y., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
-
Agafonova, A. V., et al. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines. Organic Letters. [Link]
-
Cho, J. Y., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. [Link]
-
Agafonova, A. V., et al. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20, 3440-3468. [Link]
-
Taryba, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2884–2892. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Wang, Z., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6527. [Link]
-
Taryba, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
-
Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. [Link]
-
Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Chen, K., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]
-
ResearchGate. Influence of 2-Substituent on the Activity of Imidazo[1,2-a] Pyridine Derivatives Against Human Cytomegalovirus. [Link]
-
Kolar, P. (1991). A new route to imidazo(1,5-a)pyridines and -quinolines. Semantic Scholar. [Link]
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of Ethyl imidazo[1,5-a]pyridine-8-carboxylate under acidic conditions
Welcome to the technical support center for Ethyl imidazo[1,5-a]pyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound in acidic environments.
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine class. This scaffold is a "privileged pharmacophore" found in numerous biologically active compounds, highlighting its significance in medicinal chemistry and drug discovery.[1] The stability of this compound is crucial as any degradation can lead to loss of activity, formation of impurities, and unreliable experimental results.
Q2: I need to dissolve this compound in an acidic solution for my assay. Is it stable?
While the imidazo[1,5-a]pyridine core can be synthesized under certain acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.[1][2] Two primary points of instability under acidic conditions are the ethyl ester group and the imidazo[1,5-a]pyridine ring system itself.
Q3: What are the potential degradation pathways for this compound in acid?
Under acidic conditions, two primary degradation pathways are hypothesized:
-
Acid-catalyzed hydrolysis of the ethyl ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water.
-
Protonation and potential ring-opening of the imidazo[1,5-a]pyridine core: The nitrogen atoms in the heterocyclic system are basic and can be protonated. This may lead to electronic destabilization and, under harsh conditions, potential cleavage of the imidazole ring.
Q4: How can I visually identify if my compound is degrading?
A noticeable color change in your solution (e.g., from colorless to yellow or brown) or the formation of a precipitate can be initial indicators of degradation. However, the absence of these signs does not guarantee stability. Chromatographic analysis, such as HPLC or TLC, is necessary for a definitive assessment.
Part 2: Troubleshooting Guide: Diagnosing Instability
This guide provides a structured approach to identifying and resolving stability issues during your experiments.
Q1: I'm observing a new, unexpected peak in my HPLC chromatogram after incubating my compound in an acidic mobile phase. What could this be?
An unexpected peak is a strong indication of degradation.
-
Hypothesis 1: Ester Hydrolysis. The new peak could be the carboxylic acid derivative resulting from the hydrolysis of the ethyl ester. This is a common degradation pathway for esters in acidic aqueous solutions.
-
Hypothesis 2: Ring Degradation. A more significant change in the retention time and UV-Vis spectrum of the new peak might suggest a more substantial structural change, such as the degradation of the imidazo[1,5-a]pyridine ring system.
Actionable Steps:
-
Characterize the new peak: Use LC-MS to determine the mass of the new compound. If the mass corresponds to the loss of an ethyl group and the addition of a hydrogen, this strongly suggests ester hydrolysis.
-
Perform a forced degradation study: Intentionally degrade a sample of your compound under controlled acidic conditions to confirm if the new peak is indeed a degradation product. (See Protocol 1 in Part 3).
Q2: My experimental results are inconsistent and not reproducible. Could this be related to compound instability?
Yes, inconsistent results are a classic sign of an unstable compound. The rate of degradation can be sensitive to minor variations in experimental conditions such as pH, temperature, and incubation time.
Actionable Steps:
-
Establish a stability baseline: Analyze a freshly prepared solution of your compound by HPLC. Then, analyze it again after the typical duration of your experiment. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm instability.
-
Control your experimental variables: Pay close attention to the pH of your solutions, the temperature at which you are working, and the time your compound is exposed to acidic conditions.
Q3: Can I prevent the degradation of this compound in my acidic experiments?
While complete prevention might not always be possible, you can often minimize degradation:
-
Lower the temperature: Perform your experiments at the lowest practical temperature.
-
Minimize incubation time: Reduce the time your compound is exposed to acidic conditions.
-
Use the mildest possible acidic conditions: If your experiment allows, use a weaker acid or a higher pH.
-
Aqueous content: Be mindful of the amount of water in your solvent system, as it is required for hydrolysis.
Part 3: Experimental Protocols
These protocols provide step-by-step guidance for assessing the stability of your compound.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile.[3][4][5]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC system with a UV detector
-
LC-MS system (recommended)
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Set up stress conditions:
-
Mild Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Harsh Acid: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Incubate all solutions at room temperature and at an elevated temperature (e.g., 50°C).
-
Time-point analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is recommended to resolve the parent compound from any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If possible, use LC-MS to identify the mass of the degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Protocol 2: Monitoring Stability in an Ongoing Experiment
This protocol helps to assess if your compound is stable under your specific experimental conditions.
Procedure:
-
Initial Sample: Immediately after preparing your experimental solution containing this compound, take a small aliquot, neutralize if necessary, and analyze by HPLC. This is your t=0 sample.
-
Final Sample: At the end of your experiment, take another aliquot from the same solution and analyze it by HPLC under the same conditions.
-
Comparison: Compare the peak area of the parent compound in the initial and final samples. A significant decrease (>5-10%) suggests instability under your experimental conditions.
Part 4: Mechanistic Insights (Hypothesized)
Understanding the potential degradation pathways can aid in troubleshooting and developing mitigation strategies.
Hypothesized Degradation Pathway 1: Acid-Catalyzed Ester Hydrolysis
The most probable degradation pathway under mild acidic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Proposed mechanism of acid-catalyzed ester hydrolysis.
Hypothesized Degradation Pathway 2: Ring Protonation and Potential Degradation
The nitrogen atoms of the imidazo[1,5-a]pyridine ring are susceptible to protonation. While this may not lead to degradation under mild conditions, it can alter the compound's electronic properties and potentially lead to ring opening under harsher conditions.
Caption: Potential protonation and subsequent degradation of the ring.
Part 5: References
-
Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
-
NIH. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
Revised manuscript. (n.d.). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. Retrieved from [Link]
-
MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,5-a]pyridine Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with this important class of heterocyclic compounds. Our goal is to equip you with the knowledge and practical tools to successfully formulate these derivatives for your experimental needs.
Introduction: The Solubility Challenge with Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] However, the fused aromatic ring system often results in high lipophilicity and low aqueous solubility, posing a significant hurdle for in vitro biological assays, preclinical development, and ultimately, therapeutic efficacy.[3] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[1,5-a]pyridine derivatives poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of imidazo[1,5-a]pyridine derivatives typically stems from their molecular structure. The fused heterocyclic rings create a relatively large, rigid, and often lipophilic molecule. The crystal lattice energy of the solid material can also be high, meaning more energy is required to break the crystal structure and dissolve the compound.[3]
Q2: What is the first step I should take to improve the solubility of my compound?
A2: Before exploring complex formulation strategies, it is crucial to understand the physicochemical properties of your specific derivative. The first and often most effective step is to assess its pH-dependent solubility. The imidazo[1,5-a]pyridine core contains nitrogen atoms that can be protonated, making the solubility of these compounds highly dependent on the pH of the medium.
Q3: Are there any general starting points for dissolving these compounds for in vitro screening?
A3: For initial in vitro screening, a common starting point is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can affect biological assays. If precipitation occurs upon dilution, it is a clear indicator that a more sophisticated solubilization strategy is required.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed troubleshooting guides for common solubility issues. We will explore various techniques, from simple pH adjustments to more advanced formulation strategies.
Guide 1: pH Modification for Solubility Enhancement
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can accept protons, forming a more soluble salt at acidic pH. The pKa of a specific derivative will determine the pH range in which it is ionized and thus more soluble. For instance, some imidazo[1,2-a]pyridine derivatives have been reported to have a pKa around 9.3, indicating that they will be more soluble in acidic conditions.[4]
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: Add an excess amount of your solid imidazo[1,5-a]pyridine derivative to a small volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Troubleshooting Common Issues with pH Modification
| Issue | Possible Cause | Troubleshooting Steps |
| Compound still insoluble even at low pH. | The intrinsic solubility of the compound is extremely low, or the pKa is not in a range that allows for significant ionization in the tested pH range. | Consider a combination of pH modification with other techniques like co-solvents or cyclodextrins. |
| Compound degrades at acidic or basic pH. | The compound is chemically unstable at certain pH values. | Assess the stability of your compound at different pH values over time using HPLC. If degradation is observed, this method may not be suitable, or a narrower, stable pH range must be identified. |
| Precipitation occurs when adjusting the pH of a stock solution. | The compound is crashing out of solution as it transitions from its ionized to its non-ionized form. | Add the acid or base slowly while vigorously stirring. Prepare the final solution at the target pH directly, rather than adjusting the pH of a concentrated stock. |
Diagram: Decision-Making Workflow for pH Modification
Caption: Workflow for pH-based solubilization.
Guide 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.
Experimental Protocol: Co-solvent Screening
-
Select a range of co-solvents: Choose a few biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare co-solvent/buffer mixtures: Prepare a series of solutions with increasing concentrations of each co-solvent in your desired aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine solubility: Add an excess of your imidazo[1,5-a]pyridine derivative to each co-solvent mixture and determine the solubility as described in the pH modification protocol.
-
Plot the data: Plot solubility as a function of co-solvent concentration for each co-solvent tested.
Troubleshooting Common Issues with Co-solvents
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates upon dilution. | The concentration of the co-solvent is too low in the final solution to maintain the solubility of the compound. | Increase the co-solvent concentration in the final solution, if permissible for your experiment. Alternatively, use a ternary mixture of co-solvents which can sometimes have a synergistic effect. |
| The required co-solvent concentration is toxic to cells. | The necessary amount of co-solvent is incompatible with the biological assay. | Explore more potent solubilizing agents like cyclodextrins or consider formulating a nanosuspension. Screen for co-solvents with lower cellular toxicity. |
| Solubility enhancement is minimal. | The chosen co-solvent is not effective for your specific compound. | Screen a wider range of co-solvents with different polarities. |
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility. While direct evidence for imidazo[1,5-a]pyridines is limited, the use of β-cyclodextrin in the synthesis of related compounds suggests potential for interaction.[5]
Experimental Protocol: Cyclodextrin Complexation
-
Choose a cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD have higher aqueous solubility and are generally preferred.
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine phase solubility: Add an excess of your compound to each cyclodextrin solution and determine the solubility as previously described.
-
Plot the data: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.
Troubleshooting Common Issues with Cyclodextrins
| Issue | Possible Cause | Troubleshooting Steps |
| Limited solubility enhancement. | The size of the cyclodextrin cavity may not be optimal for your specific derivative, or the binding affinity is low. | Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives. The addition of a small amount of a water-soluble polymer can sometimes enhance complexation efficiency. |
| The cyclodextrin itself has limited solubility. | Unmodified β-cyclodextrin has relatively low aqueous solubility. | Use more soluble derivatives like HP-β-CD or SBE-β-CD. |
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Schematic of cyclodextrin solubilization.
Guide 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. The small particle size leads to an increased surface area and consequently, an increased dissolution velocity. This is a promising approach for compounds that are poorly soluble in both aqueous and organic media.
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid hydrophilic matrix, often in an amorphous state. The amorphous form of a drug has higher energy and is more soluble than its crystalline counterpart. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Prodrug Approach: This involves chemically modifying the imidazo[1,5-a]pyridine derivative to create a more soluble promoiety. This promoiety is then cleaved in vitro or in vivo to release the active parent drug. This is a more involved strategy that requires synthetic chemistry expertise.
The selection of an advanced formulation strategy often requires specialized equipment and expertise. Collaboration with a formulation scientist is highly recommended for these approaches.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Modification | Ionization of the molecule to form a more soluble salt. | Simple, cost-effective. | Only applicable to ionizable compounds; risk of chemical instability. |
| Co-solvents | Reducing the polarity of the solvent system. | Easy to prepare; effective for many lipophilic compounds. | Potential for toxicity in biological systems; risk of precipitation upon dilution. |
| Cyclodextrins | Formation of soluble inclusion complexes. | High solubilization potential; can improve stability. | Can be expensive; potential for interactions with other formulation components. |
| Nanosuspensions | Increased surface area due to reduced particle size. | High drug loading; suitable for poorly soluble compounds in all media. | Requires specialized equipment; potential for physical instability (particle growth). |
| Solid Dispersions | Conversion of the drug to a more soluble amorphous form. | Significant increase in dissolution rate and solubility. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Prodrugs | Chemical modification to a more soluble form. | Can overcome multiple ADME issues; potential for targeting. | Requires significant synthetic effort; potential for altered pharmacology of the prodrug itself. |
Concluding Remarks
Overcoming the poor aqueous solubility of imidazo[1,5-a]pyridine derivatives is a critical step in their development as research tools and potential therapeutics. A systematic approach, starting with a thorough understanding of the compound's physicochemical properties, is key to selecting the most appropriate solubilization strategy. This guide provides a starting point for your investigations. Remember that the optimal solution will be specific to your derivative and its intended application. We encourage you to use these guides as a foundation for your experimental design and to consult with formulation specialists for more complex challenges.
References
-
A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. (2025). ResearchGate. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives. (n.d.). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. (2010). Revue Roumaine de Chimie. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. (2018). PubMed. [Link]
-
Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (n.d.). ResearchGate. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). ACS Publications. [Link]
-
New substituted imidazopyridine dyes for cell imaging. (2023). CORE. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in the Synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet complex issue of catalyst deactivation. As your partner in scientific discovery, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
This document is structured into a direct troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for preventative and diagnostic insights.
Troubleshooting Guide: Rapid Problem Resolution
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield has dropped significantly after a few successful runs using a recycled heterogeneous catalyst. What is the likely cause?
Answer: A gradual or sudden drop in yield when using a recycled catalyst typically points to one of three issues: mechanical loss, irreversible poisoning, or structural degradation of the catalyst.
-
Mechanical Loss: This is the simplest cause. Fine catalyst particles may be lost during filtration, washing, and recovery steps. Weigh your catalyst before and after the reaction cycle (after drying) to quantify any physical loss.
-
Irreversible Poisoning: The most common chemical cause is the strong adsorption of a poison onto the catalyst's active sites.[1] In this specific synthesis, the nitrogen atom in the pyridine ring of your starting material or product can itself act as a poison, especially for palladium catalysts.[2][3] Impurities in solvents or reagents (e.g., sulfur or halide compounds) are also notorious poisons.[1][4]
-
Structural Degradation (Sintering): If you are running the reaction at elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter). This reduces the active surface area, leading to lower activity.[5]
Initial Diagnostic Workflow:
-
Quantify Loss: Confirm that the catalyst mass is consistent.
-
Run a Control: Perform the reaction with a fresh batch of catalyst under identical conditions. If the yield is restored, your recycled catalyst is deactivated.
-
Analyze for Poisons: If poisoning is suspected, a surface analysis of the deactivated catalyst is recommended. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify foreign elements on the surface.[6][7]
Question 2: The reaction starts at a good pace but then slows down or stalls completely before reaching full conversion. Why is this happening?
Answer: This symptom, known as "in-process" deactivation, strongly suggests poisoning by a component within the reaction mixture itself—either the substrate, product, or a generated byproduct.
-
Product Inhibition/Poisoning: The imidazo[1,5-a]pyridine product contains a nitrogen lone pair that can coordinate strongly to the metal center of the catalyst (e.g., Pd, Cu, Rh).[3] As the product concentration increases, it competes with the starting material for active sites, effectively inhibiting the catalytic cycle.
-
Substrate Poisoning: While less common for the main substrate, if you are using a co-reagent or additive, ensure its purity. For instance, in palladium-catalyzed reactions, even trace amounts of certain functional groups like thiols in a starting material can halt the reaction.[2]
-
Byproduct Formation: Unwanted side reactions can generate potent catalyst poisons. For example, oligomerization of starting materials or solvents can create polymeric residues (coke) that physically block the catalyst's pores and active sites.[5]
Troubleshooting Steps:
-
Monitor Reaction Profile: Use techniques like HPLC or GC-MS to track the concentrations of starting material, product, and any new species over time. The point at which the reaction stalls may correlate with the appearance of a specific byproduct.
-
Reduce Product Concentration: If product inhibition is suspected, consider strategies like in-situ product removal, although this can be complex. A simpler approach is to adjust reaction parameters (lower temperature, different solvent) to disfavor strong product binding.
-
Purify Reagents: Ensure the highest purity of all starting materials and solvents. Degassing solvents is also critical to remove dissolved oxygen, which can poison some catalysts, particularly Pd(0).[2]
Question 3: I am observing an increase in side products, particularly regioisomers or decomposition products, that were not present in earlier runs. What does this indicate?
Answer: A loss of selectivity points to a modification of the catalyst's active sites rather than a simple blockage.
-
Partial Poisoning: When a poison doesn't completely block an active site but modifies its electronic properties or steric environment, it can alter the reaction pathway. This can change the regioselectivity of a cyclization or favor a different side reaction.
-
Sintering/Leaching: Thermal degradation can lead to a wider distribution of metal particle sizes. Smaller particles might exhibit different selectivity compared to larger ones. Similarly, if the active metal is leaching into the solution, you may be observing a switch from a heterogeneous to a less selective homogeneous catalytic process.
-
Support Degradation: The catalyst support (e.g., alumina, silica, carbon) can degrade under harsh reaction conditions (e.g., strong acid or base), exposing new, non-selective catalytic sites or altering the interaction between the metal and the support.
Diagnostic Protocol:
-
Characterize the Used Catalyst: Compare the TEM (Transmission Electron Microscopy) images of fresh and used catalysts to look for changes in particle size and distribution (sintering).[8]
-
Perform a Hot Filtration Test: To check for leaching, run the reaction for a short period, then filter out the heterogeneous catalyst while the solution is still hot. Allow the filtrate to continue reacting. If the reaction proceeds, it confirms that the active metal has leached into the solution and is acting as a homogeneous catalyst.
-
Analyze Side Products: Isolate and identify the structure of the major side products. Understanding their structure can provide clues about the undesired reaction pathway and, by extension, how the catalyst's function has been altered.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation relevant to imidazopyridine synthesis?
A1: The four main mechanisms are poisoning, coking (fouling), thermal degradation (sintering), and leaching.
| Deactivation Mechanism | Description | Relevance to Imidazopyridine Synthesis |
| Poisoning | Strong chemisorption of substances onto active sites, blocking them.[1][5] | High risk. Nitrogen heterocycles (substrate/product) can poison Pd catalysts.[2][3] Sulfur, phosphorus, and halide impurities are common poisons. |
| Coking/Fouling | Physical deposition of carbonaceous materials or polymers on the catalyst surface and in pores.[5] | Moderate risk. Can occur from decomposition of organic solvents or starting materials at high temperatures. |
| Sintering | Agglomeration of metal particles on the support, leading to a loss of active surface area.[5] | High risk if reactions are run at temperatures exceeding the catalyst's thermal stability limit. |
| Leaching | Dissolution of the active metal species from the solid support into the reaction medium. | Moderate risk. Can be promoted by certain solvents, ligands, or high temperatures, leading to loss of catalyst and potential product contamination. |
Q2: How can I proactively prevent or minimize catalyst deactivation?
A2: A proactive strategy is key to ensuring reproducibility and process efficiency.
-
Reagent & Solvent Purity: Use the highest purity grade available. Consider passing solvents through a purification column (e.g., activated alumina) to remove trace impurities.
-
Inert Atmosphere: For oxygen-sensitive catalysts like Pd(0), which is a key intermediate in many cross-coupling cycles, maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[9][10]
-
Optimal Temperature Control: Avoid localized overheating. Use an oil bath with good stirring rather than a heating mantle. Do not exceed the manufacturer's recommended operating temperature for the catalyst.
-
Judicious Choice of Catalyst: If pyridine poisoning is a recurring issue, consider catalysts known to be more resistant, such as those with electron-rich ligands or specific supports that modulate metal-ligand interactions.
-
Proper Catalyst Handling: Store catalysts in a desiccator under an inert atmosphere. Avoid exposing them to air and moisture.
Q3: Can a deactivated catalyst be regenerated? If so, how?
A3: Regeneration is sometimes possible but depends on the deactivation mechanism.
-
Fouling/Coking: Regeneration is often successful. It can involve a simple solvent wash with a solvent that dissolves the deposits, or a more aggressive oxidative treatment (calcination in air) to burn off carbonaceous material. Caution: Calcination can cause sintering if not performed at a carefully controlled temperature.
-
Reversible Poisoning: Some weakly adsorbed poisons can be removed by washing with a suitable solvent or a dilute acid/base solution, followed by thorough rinsing and drying.
-
Irreversible Poisoning & Sintering: These are generally permanent. For poisons that form strong chemical bonds with the metal (e.g., sulfur) or when significant sintering has occurred, the catalyst usually needs to be replaced.
A simple regeneration protocol for a fouled catalyst is provided in the protocols section below.
Q4: What analytical techniques are most useful for investigating a deactivated catalyst?
A4: A multi-technique approach provides the most comprehensive diagnosis.[6][11]
| Technique | Information Provided | Application Example |
| ICP-MS/AES | Elemental composition, quantifies metal leaching. | Measuring palladium content in the catalyst before and after reaction to confirm leaching. |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution.[12] | A significant decrease in surface area suggests sintering or pore blockage by coke.[6] |
| TEM/SEM | Visualizes catalyst morphology, particle size, and dispersion. | Directly observes the agglomeration of metal nanoparticles, confirming sintering. |
| XPS | Determines the elemental composition and chemical states on the catalyst surface.[7] | Detects the presence of poisons like sulfur, chlorine, or changes in the oxidation state of the active metal.[6] |
| XRD | Identifies crystalline phases and measures crystallite size.[12] | An increase in the metal crystallite size is a clear indicator of sintering. |
| TPD/TPR | Temperature-Programmed Desorption/Reduction measures the strength of adsorption and reducibility of metal oxides.[6][8] | Can help quantify the number of active sites and assess the impact of poisons on reactant adsorption.[12] |
Visual Diagrams & Workflows
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing the root cause of low reaction yield.
Mechanism of Catalyst Poisoning by Pyridine
Caption: Competitive binding of pyridine poison to the active site, halting the cycle.
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test
This protocol establishes a baseline for catalyst performance.
-
Setup: To a dry, argon-purged reaction vessel, add the catalyst (e.g., 1 mol%).
-
Reagents: Add the solvent (e.g., 1,4-dioxane, 5 mL) and the starting materials for the synthesis of this compound in their standard stoichiometric ratios. Include an internal standard (e.g., dodecane) for GC or HPLC analysis.
-
Reaction: Heat the mixture to the standard reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Quench each aliquot with a suitable solvent and analyze by HPLC or GC to determine the conversion of starting material and yield of the product.
-
Benchmark: The activity is defined by the initial reaction rate or the final yield after a set time (e.g., 24 hours). This serves as the benchmark for fresh and recycled catalysts.
Protocol 2: General Regeneration of a Fouled Catalyst
This protocol is for removing organic residues (coke/foulants). It is not suitable for irreversible poisoning or sintering.
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the catalyst sequentially with the reaction solvent (e.g., 3x10 mL) to remove residual reactants and products.
-
Soxhlet Extraction: Place the catalyst in a cellulose thimble and perform a Soxhlet extraction for 12-24 hours with a solvent in which the foulants are soluble (e.g., acetone, dichloromethane, or toluene).
-
Drying: Carefully dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Re-testing: Perform the Standard Catalyst Activity Test (Protocol 1) on the regenerated catalyst to quantify the recovery of its activity.
References
-
Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from Applied Catalysts website. [Link]
-
NPTEL. (n.d.). Lecture 10: Catalyst characterization. Retrieved from nptel.ac.in. [Link]
-
Cassar, L., et al. (2015). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from Wikipedia. [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from JoVE. [Link]
-
Royal Society of Chemistry. (2015). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from tasconusa.com. [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from Hiden Analytical. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from AmmoniaKnowHow. [Link]
-
NPTEL. (n.d.). Lecture 6: Catalyst characterization. Retrieved from nptel.ac.in. [Link]
-
MDPI. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules. [Link]
-
Royal Society of Chemistry. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health (NIH). (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
OUCI. (1991). Mechanisms of Catalyst Poisoning by Sulfur Species. Studies in Surface Science and Catalysis. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from nobelprize.org. [Link]
-
Wikipedia. (n.d.). Supramolecular catalysis. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2020). A Pyridine Cyclization Cascade with and without Dichloromethane. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from organic-chemistry.org. [Link]
-
National Institutes of Health (NIH). (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from E3S Web of Conferences. [Link]
-
National Institutes of Health (NIH). (2013). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic Letters. [Link]
-
MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from Letters in Applied NanoBioScience. [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. [Link]
-
ResearchGate. (2024). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2021). The synthesis of imidazopyridine derivatives. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
National Institutes of Health (NIH). (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
National Institutes of Health (NIH). (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Catalyst Poisoning by Sulfur Species [ouci.dntb.gov.ua]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 8. Catalyst Characterization Techniques [hidenanalytical.com]
- 9. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Scaling Up the Synthesis of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
This technical support guide is designed for researchers, chemists, and process engineers transitioning the synthesis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate from the laboratory bench to a pilot plant. Our goal is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and address the challenges inherent in scaling up this valuable heterocyclic scaffold.
Introduction to the Scale-Up Challenge
The synthesis of this compound, a key intermediate in pharmaceutical development, presents unique challenges when moving from gram-scale laboratory batches to multi-kilogram pilot plant production. While a reaction may be high-yielding and straightforward in a round-bottom flask, the physical and chemical dynamics change significantly at a larger scale. Issues related to heat and mass transfer, mixing efficiency, reagent addition, and product isolation become magnified and can lead to decreased yield, impurity formation, and safety hazards. This guide provides a structured approach to troubleshooting these common scale-up issues.
Diagram: Synthetic Pathway of this compound
Caption: A generalized synthetic pathway for this compound.
I. Reaction Parameters and Control
The precise control of reaction parameters is critical for a successful and reproducible synthesis at any scale. However, maintaining these parameters becomes more challenging in larger vessels.
Q1: We are observing a significant drop in yield and an increase in impurities at the pilot scale compared to our lab results. What are the likely causes related to reaction parameters?
A1: This is a classic scale-up issue often rooted in heat and mass transfer limitations.[1][2]
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[3] A reaction that was easily maintained at a specific temperature in the lab may develop hot spots in a large reactor due to inefficient heat dissipation.[4] These localized areas of higher temperature can accelerate side reactions or cause product degradation.
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.[5] It also exacerbates temperature gradients within the reactor. The mixing efficiency is influenced by the reactor geometry, agitator type and speed, and the viscosity of the reaction mixture.
-
Sub-optimal Reaction Time: Reaction times that were sufficient in the lab may need to be re-optimized at the pilot scale. Inefficient mixing and heat transfer can slow down the overall reaction rate, leading to incomplete conversion if the lab-scale reaction time is strictly followed.[5]
Troubleshooting Steps:
-
Characterize the Exotherm: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction. This data is crucial for designing an adequate cooling system for the pilot reactor.[4]
-
Optimize Agitation: Consult with a chemical engineer to select the appropriate agitator type (e.g., pitched-blade turbine, anchor) and determine the optimal agitation speed for your reactor and process. Computational fluid dynamics (CFD) modeling can be a valuable tool here.
-
Monitor the Reaction Closely: Utilize in-situ monitoring techniques such as process analytical technology (PAT), if available (e.g., FT-IR, Raman), to track the consumption of starting materials and the formation of the product in real-time. This will help you determine the true endpoint of the reaction at the pilot scale.
Q2: We are experiencing a significant exotherm during the cyclization step that is difficult to control in the pilot reactor. How can we manage this?
A2: Managing exotherms is a critical safety and process control consideration during scale-up.[3]
-
Controlled Reagent Addition: Instead of adding the cyclization agent all at once, add it portion-wise or as a slow, continuous feed. This allows the reactor's cooling system to keep up with the heat being generated.[3]
-
Use of a Co-solvent: Adding a co-solvent with a higher heat capacity can help to absorb some of the heat generated during the reaction, providing a thermal buffer.
-
Lowering the Reaction Temperature: While this may slow down the reaction, it will also reduce the rate of heat generation, making it more manageable. The reaction time may need to be extended to compensate.
-
Reverse Addition: Consider adding the reaction mixture to the cyclization agent, rather than the other way around. This can sometimes help to better control the initial exotherm.
II. Reagent and Solvent Considerations
The quality, handling, and stoichiometry of reagents and solvents can have a profound impact on the success of a scaled-up synthesis.
Q1: We are observing the formation of a dark, tar-like substance in the pilot reactor that was not present in our lab-scale experiments. What could be the cause?
A1: The formation of tars or polymeric materials often points to issues with reagent purity, moisture, or localized overheating.
-
Reagent Purity: Impurities in starting materials can act as catalysts for side reactions, leading to decomposition and polymerization.[5] Ensure that the purity of the reagents used at the pilot scale is equivalent to or better than that used in the lab. It is crucial to obtain and review the Certificate of Analysis (CoA) for all raw materials.
-
Moisture Sensitivity: Many condensation and cyclization reactions are sensitive to moisture.[5] Water can hydrolyze starting materials or intermediates, or it can interfere with the catalytic cycle. Ensure that all solvents are adequately dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Decomposition: As mentioned previously, hot spots in the reactor can lead to the thermal degradation of starting materials, intermediates, or the final product.[6]
Troubleshooting Steps:
-
Re-analyze Starting Materials: Test the purity of the starting materials being used at the pilot scale.
-
Implement Strict Moisture Control: Use freshly dried solvents and ensure the reactor is properly dried before use. Consider using a drying agent in the reaction if compatible.
-
Review Thermal Stability Data: If not already done, perform thermal stability studies (e.g., TGA, DSC) on your starting materials and product to understand their decomposition temperatures.[6]
Q2: Our reaction is not going to completion at the pilot scale, even with extended reaction times. Could this be a stoichiometry issue?
A2: Yes, inaccurate reagent charging at a large scale can lead to stoichiometry problems.
-
Metering and Dispensing: Accurately dispensing large quantities of liquids and solids can be more challenging than in the lab. Ensure that all scales and flowmeters are properly calibrated.
-
Reagent Purity: If a key reagent has a lower purity than assumed, you may be undercharging it, leading to an incomplete reaction.
-
Order of Addition: The order in which reagents are added can sometimes influence the reaction outcome. Maintain the same order of addition that was successful in the lab.
III. Work-up and Product Isolation
Isolating the final product in a pure form is often one of the most challenging aspects of scaling up.
Q1: We are experiencing difficulties with the crystallization of this compound at the pilot scale, resulting in an oily product or very fine particles that are difficult to filter. What can we do?
A1: Crystallization is highly dependent on factors that change with scale, such as cooling rates and mixing.
-
Cooling Rate: The slower cooling rates in a large reactor can lead to the formation of larger, more well-defined crystals. Conversely, if the cooling is too rapid or uncontrolled, it can lead to "crashing out" of the product as an oil or fine powder. A controlled cooling profile is essential.
-
Supersaturation Control: The goal is to maintain a state of controlled supersaturation to promote crystal growth rather than nucleation. This can be achieved through slow cooling, the gradual addition of an anti-solvent, or seeding.
-
Agitation: The agitation rate during crystallization is critical. Too little agitation can lead to poor heat transfer and non-uniform supersaturation. Too much agitation can cause crystal breakage (attrition), leading to fine particles.
Troubleshooting Steps:
-
Develop a Controlled Cooling Profile: Experiment with different cooling rates at the lab scale to find the optimal profile and then implement it in the pilot plant.
-
Seeding Strategy: Develop a seeding protocol. Adding a small amount of the pure, crystalline product at the appropriate temperature can induce crystallization and promote the growth of well-formed crystals.
-
Optimize Agitation: Study the effect of different agitation speeds on crystal size and shape in a lab-scale crystallizer.
Q2: The filtration of our product is very slow at the pilot scale, leading to long cycle times. How can we improve this?
A2: Slow filtration is often a result of small particle size or a wide particle size distribution.
-
Improve Crystallization: As discussed above, optimizing the crystallization process to produce larger, more uniform crystals is the most effective way to improve filterability.
-
Filter Type: Ensure that the filter medium (e.g., filter cloth) has the appropriate pore size for your product.
-
Slurry Concentration: A very thick slurry can be difficult to filter. You may need to adjust the solvent volume to achieve an optimal slurry concentration.
IV. Safety Considerations in the Pilot Plant
Safety is paramount when scaling up chemical processes. A thorough hazard analysis should be conducted before any pilot plant run.
Q1: What are the key safety hazards to consider when scaling up the synthesis of this compound?
A1:
-
Thermal Runaway: As discussed, uncontrolled exotherms are a major risk.[3] Ensure the reactor's cooling capacity is sufficient and that emergency cooling and quenching procedures are in place.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE). Be aware of the specific hazards of each reagent (e.g., flammability, corrosivity, toxicity).
-
Pressure Build-up: If the reaction produces gaseous byproducts, ensure the reactor is properly vented. A thermal runaway can also lead to a rapid increase in pressure. The reactor should be equipped with a rupture disc or a pressure relief valve.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents being used. Ensure the pilot plant has adequate ventilation and that all equipment is properly grounded to prevent static discharge.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing the root cause of low yield during scale-up.
Diagram: Lab to Pilot Plant Scale-Up Workflow
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. amarequip.com [amarequip.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Technical Guide to Ethyl imidazo[1,5-a]pyridine-8-carboxylate and Its Isomers for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the imidazopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides a detailed comparative analysis of Ethyl imidazo[1,5-a]pyridine-8-carboxylate and its key positional isomers, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their synthesis, physicochemical properties, and pharmacological profiles, supported by experimental data and protocols to facilitate informed decisions in drug design and development.
The Imidazopyridine Scaffold: A Versatile Core in Medicinal Chemistry
Imidazopyridines are bicyclic heteroaromatic compounds formed by the fusion of an imidazole and a pyridine ring. The relative orientation of the two rings and the position of the nitrogen atoms give rise to several isomeric forms, including imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines.[4] This structural diversity translates into a broad range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[5][6][7] The electronic properties and substitution patterns of the imidazopyridine core can be readily modulated, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.
Isomeric Landscape of Ethyl Imidazopyridine Carboxylates
The position of the ethyl carboxylate group on the imidazopyridine scaffold significantly influences the molecule's steric and electronic properties, thereby impacting its biological target interactions and overall pharmacological profile. This guide will focus on the comparative analysis of four key isomers:
-
This compound (the primary focus)
-
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Ethyl imidazo[1,2-a]pyridine-5-carboxylate
Caption: Key Isomers of Ethyl Imidazopyridine Carboxylate.
Synthesis Strategies: A Comparative Overview
The synthesis of imidazopyridine carboxylates can be achieved through various strategies, with the choice of method often depending on the desired isomeric product and available starting materials.
Synthesis of Imidazo[1,5-a]pyridine Scaffolds
A versatile method for the synthesis of the imidazo[1,5-a]pyridine core involves a Ritter-type reaction. This approach utilizes a Lewis acid catalyst, such as Bismuth(III) trifluoromethanesulfonate, in combination with an acid like p-toluenesulfonic acid to promote the cyclization of a pyridinylmethanol with a nitrile.[8] This methodology offers a broad substrate scope and can be adapted for the synthesis of this compound.
Experimental Protocol: General Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction [8]
-
To a solution of the appropriate pyridin-2-ylmethanol (1.0 equiv) in 1,2-dichloroethane (DCE) in a sealed tube, add Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv).
-
Add the corresponding nitrile (e.g., ethyl cyanoformate for the synthesis of the ethyl carboxylate derivative) (15.0 equiv).
-
Seal the tube and stir the reaction mixture at 150 °C overnight.
-
After cooling to room temperature, carefully open the sealed tube.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired imidazo[1,5-a]pyridine derivative.
Caption: Synthesis of Imidazo[1,5-a]pyridines.
Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The synthesis of imidazo[1,2-a]pyridine carboxylates commonly proceeds via the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile. For instance, Ethyl imidazo[1,2-a]pyridine-2-carboxylate can be synthesized by reacting 2-aminopyridine with ethyl bromopyruvate.[9][10]
Experimental Protocol: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate [9][10]
-
Dissolve 2-aminopyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran or ethanol.
-
Slowly add ethyl 3-bromopyruvate (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours (typically 4-16 hours).
-
Cool the reaction to room temperature and isolate the crude product by filtration.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or diisopropyl ether.
Caption: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Physicochemical Properties: A Comparative Table
The position of the ethyl carboxylate group influences key physicochemical properties such as melting point, polarity (logP), and polar surface area (PSA). These parameters are critical for predicting a compound's solubility, permeability, and overall drug-likeness. While experimental data for all isomers is not consistently available in a single source, a compilation of available and predicted data is presented below.
| Property | This compound | Ethyl imidazo[1,2-a]pyridine-8-carboxylate | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Ethyl imidazo[1,2-a]pyridine-5-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol [11] |
| Melting Point (°C) | Data not available | Data not available | 83-87 | Data not available |
| Calculated logP | Data not available | Data not available | Data not available | 2.3[11] |
| Polar Surface Area (Ų) | Data not available | Data not available | Data not available | 43.6[11] |
Pharmacological Profiles: A Focus on Anti-Inflammatory and Anticancer Activities
Imidazopyridine derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. The mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in these diseases.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Several imidazopyridine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1][12][13] The inhibitory activity is often dependent on the substitution pattern of the imidazopyridine core. For instance, certain imidazo[1,2-a]pyridine derivatives have shown impressive COX-2 inhibitory potency with IC₅₀ values in the nanomolar range.[1]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [1][12]
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and a fluorescent probe (e.g., ADHP).
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at room temperature for a specified time.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: Mechanism of COX Inhibition by Imidazopyridines.
Comparative COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [1]
| Compound | R¹ | R² | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5e | 4-Cl-Ph | H | 0.05 | >200 |
| 5f | 4-F-Ph | H | 0.05 | >200 |
| 5j | 4-Cl-Ph | 4-SO₂Me-Ph | 0.05 | >200 |
Note: The table presents data for representative imidazo[1,2-a]pyridine derivatives to illustrate the potential of this scaffold. Specific data for the ethyl carboxylate isomers is needed for a direct comparison.
Anticancer Activity
The anticancer potential of imidazopyridines has been extensively explored, with several derivatives demonstrating potent activity against various cancer cell lines.[5][14][15][16][17] The mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. For example, certain imidazopyridine-quinoline hybrid molecules have shown potent anticancer activity with IC₅₀ values in the sub-micromolar range against cervical, breast, renal, and colon cancer cell lines.[14] Another study reported an imidazopyridine derivative, C188, that suppresses breast cancer cell proliferation with an IC₅₀ of around 23-24 µM by inhibiting the Wnt/β-catenin signaling pathway.[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [5][16]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: General Anticancer Mechanisms of Imidazopyridines.
Anticancer Activity of Representative Imidazopyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hybrid 8 | HeLa (Cervical) | 0.34 | [14] |
| MDA-MB-231 (Breast) | 0.32 | [14] | |
| ACHN (Renal) | 0.39 | [14] | |
| HCT-15 (Colon) | 0.31 | [14] | |
| Hybrid 12 | MDA-MB-231 (Breast) | 0.29 | [14] |
| C188 | MCF7 (Breast) | 24.4 | [5] |
| T47-D (Breast) | 23 | [5] | |
| IP-5 | HCC1937 (Breast) | 45 | [16][17] |
| IP-6 | HCC1937 (Breast) | 47.7 | [16][17] |
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Studies on various imidazopyridine derivatives have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, pharmacokinetic studies in mice have shown that some imidazo[1,2-a]pyridine-3-carboxamides exhibit promising oral bioavailability and half-lives.[18] However, properties such as high lipophilicity and poor solubility can present challenges that need to be addressed during lead optimization.[19]
General Protocol for In Vivo Pharmacokinetic Study [18]
-
Administer the test compound to a group of animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes at specific doses.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine the oral bioavailability (%F) by comparing the AUC after oral administration to the AUC after intravenous administration.
Conclusion and Future Directions
The imidazopyridine scaffold, with its inherent structural diversity and broad range of biological activities, continues to be a fertile ground for drug discovery. This guide has provided a comparative overview of this compound and its isomers, highlighting key differences in their synthesis and potential pharmacological profiles. While the available data underscores the promise of this compound class, particularly as anti-inflammatory and anticancer agents, a more direct and comprehensive comparative evaluation of the ethyl carboxylate isomers is warranted.
Future research should focus on the systematic synthesis and parallel evaluation of these isomers to establish clear structure-activity relationships. Detailed in vitro and in vivo studies, including head-to-head comparisons of their COX inhibitory and anticancer activities, as well as their pharmacokinetic profiles, will be crucial for identifying the most promising candidates for further development. The protocols and data presented in this guide provide a solid foundation for researchers to embark on these endeavors and unlock the full therapeutic potential of imidazopyridine carboxylates.
References
-
Al-Sanea, M. M., et al. (2022). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 27(9), 2875. [Link]
-
Asadi, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 24(7), 504-513. [Link]
-
Pandit, S., et al. (2018). Synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. Semantic Scholar. [Link]
-
Kumar, R., et al. (2014). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1989-1999. [Link]
-
Li, Y., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. International Journal of Medical Sciences, 18(1), 1-11. [Link]
-
Munzone, C., et al. (2023). Design and synthesis of new [4,5-b] and [4,5-c] imidazopyridines as potential fluorophores/inhibitors for Human Cyclooxygenase-1. IRIS Institutional Research Information System. [Link]
-
Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Various Authors. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2537. [Link]
-
Miller, M. J., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675-679. [Link]
-
Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
PubChem. (n.d.). Ethyl imidazo[1,2-a]pyridine-5-carboxylate. [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3321. [Link]
-
Al-Majd, L. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]
-
PubChem. (n.d.). Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate. [Link]
-
Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1035-1039. [Link]
-
de Souza, M. V. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18935-18945. [Link]
-
Kumar, A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
-
Lin, C.-H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. (2025). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [Link]
-
Al-Ostath, A. I., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Xing, Y., et al. (2014). Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]
-
de Oliveira, R. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Jeran, Z., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Barolo, C., et al. (2022). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives as fluorescent probes for cell imaging. Dyes and Pigments, 200, 110137. [Link]
-
Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
El-Sayed, N. N. E., et al. (2020). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 94, 103403. [Link]
-
Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
Sources
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 10. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] SYNTHESIS AND CHARACTERIZATION OF NOVEL IMIDAZO[1,2- A]PYRIDINE DERIVATIVES AS POTENTIAL CYCLOOXYGENASE-2 (COX-2) INHIBITORS | Semantic Scholar [semanticscholar.org]
- 14. jocpr.com [jocpr.com]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Ethyl imidazo[1,5-a]pyridine-8-carboxylate analogs.
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. While its isomer, imidazo[1,2-a]pyridine, has been extensively studied, the imidazo[1,5-a]pyridine core offers unique structural and electronic properties that warrant dedicated investigation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine analogs, with a particular focus on derivatives related to the ethyl imidazo[1,5-a]pyridine-8-carboxylate template. Drawing from key studies, we will explore how structural modifications influence biological outcomes, offering insights for the rational design of novel therapeutic agents.
The Imidazo[1,5-a]pyridine Core: A Scaffold of Therapeutic Potential
The fusion of an imidazole and a pyridine ring to form the imidazo[1,5-a]pyridine system creates a platform for diverse pharmacological activities.[1] Unlike the more commonly explored imidazo[1,2-a]pyridines, the [1,5-a] isomeric form presents a different arrangement of nitrogen atoms, which can significantly impact receptor binding, metabolic stability, and overall physicochemical properties.
Derivatives of imidazo[1,5-a]pyridine have been investigated for a range of therapeutic applications, including their potential as 5-HT4 receptor partial agonists for cognitive disorders associated with Alzheimer's disease.[2][3][4] The core itself, specifically Imidazo[1,5-a]pyridine-8-carboxylic acid, has been noted for its interaction with cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.[5] This inherent biological activity makes the scaffold an attractive starting point for drug discovery campaigns.
Structure-Activity Relationship (SAR) Insights from 5-HT4 Receptor Partial Agonists
A pivotal study by Nirogi et al. on imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists provides a detailed roadmap for understanding the SAR of this scaffold.[2][3] Their work, aimed at developing treatments for cognitive impairment in Alzheimer's disease, systematically explored the impact of substitutions at various positions of the imidazo[1,5-a]pyridine ring.
The Critical Role of the Carboxamide Linker
A key feature of the analogs studied by Nirogi and colleagues is a carboxamide group, often at the 3-position, linking the heterocyclic core to a basic amine moiety. This is a departure from the ethyl-8-carboxylate structure but provides invaluable insights into the electronic and steric requirements for activity. The general structure explored is depicted below:
Caption: A generalized workflow for the synthesis of the imidazo[1,5-a]pyridine core.
Step-by-Step Protocol:
-
Starting Material Preparation: Synthesize or procure the appropriately substituted 2-aminomethylpyridine.
-
Cyclization: React the 2-aminomethylpyridine with a cyclizing agent such as triphosgene or a similar reagent in an inert solvent (e.g., dichloromethane or toluene) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with a suitable organic solvent, and purify using column chromatography to obtain the desired imidazo[1,5-a]pyridine core structure.
Further functionalization, such as the introduction of the ethyl carboxylate at the 8-position, would require a multi-step synthesis starting from a pyridine derivative bearing the necessary substituents for both cyclization and subsequent functional group manipulation. More recent synthetic methodologies also describe efficient ways to construct this heterocyclic system. [6][7]
Biological Evaluation: 5-HT4 Receptor Binding Assay
To assess the affinity of novel analogs for the 5-HT4 receptor, a competitive radioligand binding assay is a standard method.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4), containing appropriate salts and protease inhibitors.
-
Radioligand: A tritiated 5-HT4 receptor antagonist, such as [3H]GR113808, is commonly used.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Incubation and Filtration: After incubation at room temperature, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
Future Directions and Conclusion
The imidazo[1,5-a]pyridine scaffold, including derivatives of this compound, holds significant promise for the development of new therapeutic agents. The existing SAR data, primarily from studies on 5-HT4 receptor partial agonists, provides a solid foundation for the rational design of new analogs.
Key takeaways for researchers include:
-
The 1 and 3-positions of the imidazo[1,5-a]pyridine ring are key for modulating biological activity.
-
The functional group at the 8-position is likely to be a major determinant of the pharmacological profile. Converting the ethyl ester to various amides is a logical next step for library development.
-
Careful consideration of steric and electronic factors is crucial for designing potent and selective compounds.
Further exploration of the SAR of this compound analogs against a diverse range of biological targets is warranted. By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of this promising heterocyclic system to uncover novel drug candidates.
References
-
Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]
-
Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ResearchGate. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. [Link]
-
Lee, J. H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Perjesi, P., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease PMID: 26363507 | MCE [medchemexpress.cn]
- 5. Buy Imidazo[1,5-A]pyridine-8-carboxylic acid | 697739-13-2 [smolecule.com]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate Derivatives: A Focused Analysis on Cardiotonic Activity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the in vivo efficacy of a specific class of ethyl imidazo[1,5-a]pyridine-8-carboxylate derivatives. While the broader imidazopyridine scaffold has shown promise across various therapeutic areas, including oncology and infectious diseases, comprehensive in vivo data for the this compound series is notably limited in publicly accessible scientific literature. This document, therefore, focuses on a seminal study that provides a key insight into the potential of these compounds as positive inotropic agents for the treatment of congestive heart failure.
Our analysis centers on the work of Davey et al. (1987), which remains a cornerstone for understanding the in vivo activity of 8-aryl-substituted imidazo[1,5-a]pyridines.[1] We will dissect the experimental design, present the key findings, and discuss the implications of this research, providing a self-contained and scientifically rigorous overview for researchers in the field of cardiovascular drug discovery.
A Scarcity of Broad-Spectrum In Vivo Data
Despite the synthetic accessibility and diverse biological activities reported for various isomers of imidazopyridines, a comprehensive in vivo comparison of this compound derivatives across multiple animal models for various diseases is not currently possible based on available literature. Extensive searches have revealed a predominant focus on the imidazo[1,2-a]pyridine scaffold for indications such as tuberculosis and cancer, with limited in vivo studies published for the imidazo[1,5-a]pyridine core, particularly with the 8-carboxylate substitution. This guide, therefore, pivots to a detailed case study of the most substantive in vivo research available for this chemical class.
Case Study: 8-Aryl-Substituted Imidazo[1,5-a]pyridines as Positive Inotropic Agents
A key investigation into the therapeutic potential of imidazo[1,5-a]pyridine derivatives was conducted by Davey et al., who explored a series of 8-aryl-substituted imidazo[1,2-a]- and -[1,5-a]pyridines as potential cardiotonic agents.[1] Their work provides the most detailed in vivo efficacy data for compounds structurally related to the topic of this guide.
Rationale and Compound Selection
The study aimed to identify novel positive inotropic agents, which are compounds that increase the force of myocardial contraction, a key therapeutic strategy in managing heart failure. The researchers synthesized a series of compounds, including 8-arylimidazo[1,5-a]pyridines, and evaluated their effects on cardiac function.
In Vivo Animal Model: Canine Hemodynamic and Cardiac Electrophysiology Model
To assess the in vivo efficacy of the synthesized compounds, a canine model was employed. This model is well-established for evaluating cardiovascular drugs due to the physiological similarities between the canine and human cardiovascular systems.[2][3][4][5] The use of a larger animal model like the dog allows for the detailed measurement of hemodynamic parameters that are crucial for understanding the in vivo effects of a potential cardiotonic agent.[6][7]
Experimental Protocol: A Step-by-Step Overview
While the full, granular details of the protocol are proprietary to the original researchers, the publication outlines the core methodology. The following represents a generalized workflow for such an in vivo cardiovascular study in a canine model:
-
Animal Preparation: Healthy mongrel dogs are anesthetized.
-
Instrumentation: Catheters are surgically placed to measure key hemodynamic parameters, including:
-
Left ventricular pressure (for dP/dt max, an index of myocardial contractility)
-
Arterial blood pressure
-
Heart rate
-
-
Drug Administration: The test compounds are administered intravenously.
-
Data Acquisition: Hemodynamic and electrophysiological data are continuously recorded before, during, and after drug administration.
-
Data Analysis: The collected data is analyzed to determine the dose-dependent effects of the compounds on cardiac contractility, heart rate, and blood pressure.
Key In Vivo Findings
The study by Davey et al. demonstrated that selected 8-arylimidazo[1,5-a]pyridine derivatives exhibited significant positive inotropic effects in the canine model.[1] Compounds with an imidazole substituent were noted to be consistently active.[1] This suggests a pharmacophoric relationship between the heterocycle-phenyl-imidazole structure and the observed positive inotropic activity.[1]
Table 1: Summary of In Vivo Efficacy of a Representative 8-Aryl-Imidazo[1,5-a]pyridine Derivative
| Compound ID (as per source) | Dose (mg/kg, i.v.) | Change in dP/dt max (%) | Change in Heart Rate (%) | Change in Mean Arterial Pressure (%) |
| Representative Compound | Data not specified in abstract | Significant Increase | Minimal Change | Minor Decrease |
Note: The abstract of the primary source does not provide specific quantitative data for individual compounds, but rather a qualitative summary of the findings. Access to the full publication is required for a detailed quantitative comparison.
Discussion and Future Perspectives
The findings from the Davey et al. study provide a crucial, albeit singular, piece of evidence for the in vivo efficacy of 8-substituted imidazo[1,5-a]pyridine derivatives as cardiotonic agents.[1] The demonstration of positive inotropic effects in a relevant large animal model highlights the therapeutic potential of this scaffold in cardiovascular disease.
However, the lack of more recent and comprehensive in vivo studies on this compound derivatives presents a significant knowledge gap. Future research should focus on:
-
Synthesis and screening of a broader range of derivatives: To establish a more detailed structure-activity relationship (SAR).
-
Evaluation in other animal models of heart failure: To confirm and extend the initial findings.[4][5]
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these compounds.
-
Exploration of other therapeutic areas: Given the diverse biological activities of the broader imidazopyridine family, investigating the in vivo efficacy of this compound derivatives in models of cancer, inflammation, and neurological disorders is warranted.
Conclusion
While a comprehensive comparative guide on the in vivo efficacy of this compound derivatives is constrained by the limited availability of public data, the foundational work by Davey and colleagues provides compelling evidence for their potential as positive inotropic agents.[1] This focused analysis serves to highlight this key study and to underscore the need for further in vivo research to fully elucidate the therapeutic promise of this chemical class. The detailed experimental approach used in the canine model provides a robust framework for future investigations.
References
-
Davey, D., Erhardt, P. W., Lumma Jr, W. C., Wiggins, J., Sullivan, M., Pang, D., & Cantor, E. (1987). Cardiotonic agents. 1. Novel 8-aryl-substituted imidazo[1,2-a]- and -[1,5-a]pyridines and imidazo[1,5-a]pyridinones as potential positive inotropic agents. Journal of Medicinal Chemistry, 30(8), 1337–1342. [Link]
-
Koerner, J. E., Varga, J. W., Keren, G., & Varner, S. E. (2015). The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium. Journal of Pharmacological and Toxicological Methods, 73, 43-52. [Link]
-
ResearchGate. (2015). (PDF) The Evaluation of Drug-induced Changes in Cardiac Inotropy in Dogs: results from a HESI-sponsored consortium. [Link]
-
Goldberg, L. I., Hsieh, Y. Y., & Resnekov, L. (1977). A comparison of the hemodynamic effects of inotropic agents. Progress in cardiovascular diseases, 20(2), 97-113. [Link]
-
Slideshare. (n.d.). Evaluation methods cardiotonic drugs. [Link]
-
ResearchGate. (n.d.). Screening Methods for the Evaluation of Cardiotonic Drugs. [Link]
-
Dage, R. C., Roebel, L. E., Hsieh, C. P., & Woodward, J. K. (1984). In vitro and in vivo assessment of the cardiovascular effects of the cardiotonic drug MDL 19205. Journal of cardiovascular pharmacology, 6(3), 509-519. [Link]
Sources
- 1. Cardiotonic agents. 1. Novel 8-aryl-substituted imidazo[1,2-a]- and -[1,5-a]pyridines and imidazo[1,5-a]pyridinones as potential positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation methods cardiotonic drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the hemodynamic effects of inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the cardiovascular effects of the cardiotonic drug MDL 19205 [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Case Study of Ethyl imidazo[1,5-a]pyridine-8-carboxylate
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. Small molecule inhibitors designed to modulate kinase activity have revolutionized treatment paradigms. However, a significant challenge in developing these therapeutics is achieving selectivity.[1][3] Due to conserved ATP-binding sites across the kinome, inhibitors often interact with unintended "off-target" kinases, which can lead to adverse effects or, in some cases, beneficial polypharmacology.[1]
Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of the drug development process.[4][5][6] It provides a detailed map of a compound's interaction landscape, enabling researchers to make informed decisions about lead optimization and predict potential clinical outcomes.[7]
This guide addresses the cross-reactivity profiling of a novel compound, Ethyl imidazo[1,5-a]pyridine-8-carboxylate . The imidazo[1,5-a]pyridine scaffold is recognized as a promising platform for developing kinase inhibitors, with various derivatives showing activity against targets like EGFR and PI3K/mTOR.[8][9][10] As public data on the specific kinome-wide selectivity of this ethyl ester derivative is not available, this document serves as a comprehensive, practical guide for a research team embarking on this critical investigation.
To provide a clear benchmark and illustrate the data interpretation process, we will compare the hypothetical profiling workflow for this compound against the well-characterized, multi-targeted tyrosine kinase inhibitor, Sunitinib (Sutent®) .[11][12][13] Sunitinib is an FDA-approved drug known to inhibit VEGFR, PDGFR, KIT, and other kinases, making it an excellent comparator for understanding a multi-kinase inhibition profile.[11][12][13]
Part 1: The Experimental Blueprint for Kinome-Wide Profiling
The primary goal is to quantitatively assess the interaction of our test compound against a broad, representative panel of human kinases. The most direct and comprehensive method for this is to utilize a well-established commercial kinase profiling service. These services offer standardized, high-quality data across hundreds of kinases, providing a robust and reproducible view of a compound's selectivity.[14][15]
Causality Behind Experimental Choices: Binding vs. Activity Assays
Two primary types of assays are used for large-scale profiling:
-
Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[16][17][18] The result is typically a dissociation constant (Kd), which reflects the binding affinity. This method is independent of enzymatic activity, ATP concentration, or the phosphorylation state of the kinase, offering a pure measure of binding.[19][20]
-
Enzymatic Activity Assays (e.g., ADP-Glo™, LanthaScreen™): These assays measure the direct inhibition of a kinase's catalytic activity—its ability to phosphorylate a substrate.[21][22][23][24] The result is an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. This is a functional measurement but can be influenced by factors like ATP concentration, as ATP-competitive inhibitors will appear less potent at higher ATP levels.[1]
For an initial, broad screen, a competition binding assay is often preferred as it provides a direct comparison of affinity across the kinome under uniform conditions. For this guide, we will proceed with a workflow based on a binding assay methodology.
Experimental Workflow Diagram
The overall process, from compound preparation to data analysis, is outlined below.
Caption: High-level workflow for kinase cross-reactivity profiling.
Part 2: Detailed Methodologies
A self-validating protocol requires meticulous attention to detail at each step. Here, we outline the procedures for compound preparation and the principles of the chosen assay technology.
Protocol: Compound Preparation
Objective: To prepare high-quality, high-concentration stock solutions of the test compounds for submission to the profiling service.
Materials:
-
This compound (Test Compound)
-
Sunitinib malate (Comparator Compound, positive control)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Determine the mass of each compound needed to prepare a 10 mM stock solution (e.g., 1 mL).
-
Rationale: A 10 mM stock is a standard concentration for screening libraries and provides sufficient material for primary screens and follow-up dose-response curves. DMSO is the universal solvent for this purpose due to its ability to dissolve a wide range of organic molecules.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Quality Control: Briefly centrifuge the tube to pellet any undissolved particulates. The final solution should be clear.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date. Store at -20°C or -80°C to prevent degradation.
Protocol: Kinase Profiling via Competition Binding Assay
Objective: To determine the binding affinity (Kd) of the test compounds against a large panel of kinases. We describe the principles of the KINOMEscan™ platform as a representative methodology.[16][17][25]
Assay Principle:
The assay relies on a competitive binding format where the kinase is tagged and immobilized on a solid support. A known, biotinylated ligand that binds to the ATP site of the kinase is added. The test compound is then introduced to compete with this ligand. The amount of ligand that remains bound after equilibrium is quantified.
Caption: Principle of a competition binding assay.
Step-by-Step Methodology (as performed by service provider):
-
Primary Screen: The test compound and Sunitinib are initially screened at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.[26]
-
Rationale: This step efficiently identifies all potential interactions. A high concentration ensures that even weaker binders are detected.
-
-
Data Acquisition: Results are reported as "Percent of Control" (%Ctrl), where a lower score indicates stronger binding and displacement of the tagged ligand. %Ctrl = (Signal_with_Compound / Signal_with_DMSO) * 100
-
Hit Selection: Kinases that show significant inhibition (e.g., %Ctrl < 35, indicating >65% inhibition) are flagged as "hits" for further analysis.
-
Dose-Response Measurement: For each selected hit, a full 10-point dose-response curve is generated to accurately determine the dissociation constant (Kd).
-
Rationale: A full curve is essential for calculating a precise affinity value, moving from a qualitative "hit" to a quantitative measurement of potency.[26]
-
Part 3: Data Analysis and Comparative Interpretation
The raw data from the screen must be processed and visualized to extract meaningful insights into selectivity.
Quantitative Data Summary
The primary output for our test compound and Sunitinib would be a list of Kd values for all kinases with significant binding. This data is best presented in a table for direct comparison.
Table 1: Hypothetical Kinase Inhibition Profile (Kd in nM)
| Kinase Target | This compound (Hypothetical Kd) | Sunitinib (Reference Kd) | Kinase Family |
| VEGFR2 (KDR) | 250 nM | 9 nM | TK |
| PDGFRβ | 800 nM | 2 nM | TK |
| KIT | >10,000 nM | 4 nM | TK |
| FLT3 | >10,000 nM | 1 nM | TK |
| RET | >10,000 nM | 5 nM | TK |
| Aurora A | 15 nM | 2,500 nM | ST |
| Aurora B | 28 nM | 3,100 nM | ST |
| PLK1 | 120 nM | >10,000 nM | ST |
| CDK2 | 3,500 nM | 1,200 nM | CMGC |
| ROCK1 | 950 nM | 4,500 nM | AGC |
| ... (and ~450 other kinases) | ... | ... | ... |
| TK = Tyrosine Kinase; ST = Serine/Threonine Kinase; CMGC, AGC = Kinase Groups |
Interpretation of Hypothetical Results
-
This compound: Appears to be a potent and selective inhibitor of Aurora kinases A and B, with a secondary, weaker activity against PLK1. It shows poor affinity for the primary targets of Sunitinib (VEGFR2, PDGFRβ, etc.), indicating a vastly different selectivity profile.
-
Sunitinib: As expected, it potently inhibits a cluster of receptor tyrosine kinases involved in angiogenesis and cell growth, confirming its known multi-targeted profile.[11][12]
Quantifying Selectivity: The Selectivity Score (S-Score)
To objectively compare the selectivity of different compounds, a Selectivity Score can be calculated.[1][27] A common method is the S(1µM), which is the number of kinases inhibited below a 1 µM threshold divided by the total number of kinases tested.[1]
S(1µM) = (Number of kinases with Kd < 1000 nM) / (Total kinases tested)
A lower S-score indicates higher selectivity.
Table 2: Comparative Selectivity Score
| Compound | Hits (Kd < 1 µM) (Hypothetical) | Total Kinases Tested | Selectivity Score (S(1µM)) | Interpretation |
| This compound | 5 | 468 | 0.011 | Highly Selective |
| Sunitinib | 28 | 468 | 0.060 | Multi-Targeted |
| Staurosporine (Reference) | ~350 | 468 | ~0.75 | Pan-Kinase Inhibitor[28][29][30] |
This quantitative comparison clearly positions our hypothetical compound as highly selective, in contrast to the broader activity of Sunitinib and the promiscuity of a tool compound like Staurosporine.[29][31][32]
Conclusion and Forward Look
This guide provides a comprehensive framework for profiling the cross-reactivity of a novel compound, this compound. By establishing a robust experimental plan, utilizing validated assay technologies, and employing objective data analysis methods like the selectivity score, researchers can build a detailed and reliable understanding of their compound's behavior across the human kinome.
The hypothetical data presented here illustrates a scenario where the test compound is a selective Aurora kinase inhibitor, clearly distinguishing it from a multi-targeted drug like Sunitinib. This level of insight is critical for guiding subsequent steps in the drug discovery pipeline, including cellular assays to confirm on-target activity, off-target safety assessments, and structure-activity relationship (SAR) studies to further refine potency and selectivity.[7] Ultimately, a thorough and early understanding of kinase selectivity is paramount to developing safer and more effective targeted therapies.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-36. Available at: [Link]
-
Nguyen, T. T., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 10(1), 1-13. Available at: [Link]
-
Tanramluk, D., et al. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1907-1918. Available at: [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available at: [Link]
-
Wikipedia. (n.d.). Staurosporine. Available at: [Link]
-
Vieth, M., et al. (2004). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 47(9), 224-232. Available at: [Link]
-
Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. Available at: [Link]
-
Sonpavde, G., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Mini reviews in medicinal chemistry, 7(10), 1041-1047. Available at: [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]
-
Bantscheff, M., et al. (2011). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. mediaTUM. Available at: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. Available at: [Link]
-
Santoni, M., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. OncoTargets and therapy, 7, 725. Available at: [Link]
-
Scholarly Publications Leiden University. (n.d.). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Available at: [Link]
-
My Cancer Genome. (n.d.). sunitinib. Available at: [Link]
-
Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(12), 1709-1716. Available at: [Link]
-
Journal of Chemical Theory and Computation. (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Wassermann, A. M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of chemical information and modeling, 52(4), 1039-1050. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]
-
ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Available at: [Link]
-
Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Available at: [Link]
-
Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]
-
Al-Rashed, Z., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. Available at: [Link]
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515-528. Available at: [Link]
-
Luceome Biotechnologies. (n.d.). Kinase Profiling Services. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Archiv der Pharmazie. Available at: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. pharmaron.com [pharmaron.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Staurosporine - Wikipedia [en.wikipedia.org]
- 30. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rndsystems.com [rndsystems.com]
Benchmarking the Anti-proliferative Activity of Ethyl imidazo[1,5-a]pyridine-8-carboxylate Against Known Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound's efficacy is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of a novel investigational compound, Ethyl imidazo[1,5-a]pyridine-8-carboxylate, against established anticancer drugs. While specific experimental data for this compound is not yet broadly published, this document serves as a detailed template for conducting such a comparative study, grounded in established methodologies and scientific best practices.
The imidazo[1,2-a]pyridine scaffold, a related structure, has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of this class have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival.[1][3] This guide will therefore outline the necessary steps to objectively assess the potential of this compound in a similar context.
Rationale and Strategy for Benchmarking
The primary objective of this benchmarking study is to determine the relative potency of this compound in inhibiting cancer cell proliferation compared to well-characterized chemotherapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Our experimental design will involve a panel of human cancer cell lines representing different tumor types to assess the breadth of the compound's activity. We will compare its performance against three cornerstone chemotherapeutic drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing replication.
-
Cisplatin: A DNA cross-linking agent that triggers apoptosis.
-
Paclitaxel: A microtubule stabilizer that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[4][5]
The choice of a robust and reproducible in vitro assay is critical for generating reliable data. For this guide, we will detail the protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.[6][7][8]
Experimental Design and Protocols
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
A549 (Human Lung Carcinoma)
-
HeLa (Human Cervical Adenocarcinoma)
-
-
Test Compounds:
-
This compound
-
Doxorubicin (Reference Standard)
-
Cisplatin (Reference Standard)
-
Paclitaxel (Reference Standard)
-
-
Reagents for SRB Assay:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Acetic acid
-
Tris base solution
-
The following diagram outlines the key steps in the SRB assay workflow for determining the anti-proliferative activity of the test compounds.
Caption: Workflow for the Sulforhodamine B (SRB) anti-proliferative assay.
This protocol is adapted from established methods.[6][7][8][9]
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours. The duration of incubation can influence the IC50 values and should be optimized for each cell line and compound.[10][11]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[7] After the final wash, allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[7]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compounds. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Data Analysis (Hypothetical)
The following table presents a hypothetical comparison of the IC50 values (in µM) for this compound and the reference drugs across the selected cancer cell lines. It is important to note that the IC50 values for established drugs can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.[12][13][14]
| Compound | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound | To be determined | Illustrative: 5.2 | Illustrative: 3.8 | Illustrative: 7.1 |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.1 - 2.5[15] | ~0.5 - 1.5 | ~0.3 - 1.7[16] |
| Cisplatin | DNA Cross-linking Agent | ~5 - 20 | ~7.5 - 11[17] | ~1 - 5 |
| Paclitaxel | Microtubule Stabilizer | ~0.002 - 0.01 | ~0.005 - 0.02 | ~0.003 - 0.008 |
Note: IC50 values for known drugs are approximate ranges compiled from various sources and are intended for comparative purposes only.
Mechanistic Insights: Potential Signaling Pathways
Many anti-proliferative agents exert their effects by modulating key signaling pathways that control cell growth, survival, and apoptosis. Given that related imidazopyridine compounds have been shown to target pathways like the PI3K/Akt/mTOR cascade, this would be a logical starting point for investigating the mechanism of action of this compound.[3]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and a common target for anticancer drugs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Further investigation into the mechanism of action of this compound would involve determining its effect on the phosphorylation status of key proteins within this and other relevant pathways.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of the anti-proliferative activity of this compound. By employing standardized assays and comparing its performance against well-established anticancer drugs, researchers can generate the critical data needed to assess its therapeutic potential.
Should the initial screening reveal promising activity, subsequent studies should focus on:
-
Expanding the panel of cancer cell lines to include a more diverse range of tumor types and genetic backgrounds.
-
Investigating the mechanism of action through molecular biology techniques such as Western blotting, cell cycle analysis, and apoptosis assays.
-
Evaluating the compound's selectivity for cancer cells over normal, non-transformed cells to assess its potential therapeutic window.
By adhering to a rigorous and systematic approach, the scientific community can effectively evaluate novel compounds like this compound and accelerate the discovery of next-generation cancer therapies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Public Library of Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
-
Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]
- Wang, Z., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803–70821.
-
Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
PubMed. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]
-
PubMed. (1994). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in.... Retrieved from [Link]
-
PubMed. (1996). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) value of paclitaxel.... Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]
-
PubMed Central. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
-
PubMed. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Archiv der Pharmazie. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... Retrieved from [Link]
-
ResearchGate. (2014). What is the difference between an antiproliferative assay and a cytotoxicity assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in.... Retrieved from [Link]
-
ResearchGate. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Cancer. Retrieved from [Link]
-
PubMed Central. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Retrieved from [Link]
-
PubMed Central. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Retrieved from [Link]
Sources
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imidazo[1,5-a]pyridines and Imidazo[1,2-a]pyridines in Biological Assays: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, imidazopyridines represent a class of nitrogen-fused heterocyclic scaffolds with remarkable therapeutic potential. Their structural similarity to endogenous purines allows for interaction with a wide array of biological targets. Among the various isomers, the imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine cores are of significant interest. The imidazo[1,2-a]pyridine scaffold is a well-trodden path, featured in numerous marketed drugs and clinical candidates.[1] In contrast, the imidazo[1,5-a]pyridine scaffold is a less explored, yet promising, territory.
This guide provides a head-to-head comparison of these two isomeric systems. As direct comparative studies are scarce, this analysis synthesizes data from disparate investigations to illuminate the fundamental differences in their physicochemical properties, synthetic accessibility, and, most importantly, their performance and application in distinct biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the appropriate scaffold for their specific therapeutic targets.
Part 1: Structural and Physicochemical Divergence
The fundamental difference between the two scaffolds lies in the placement of the bridgehead nitrogen atom and the lone nitrogen in the five-membered imidazole ring. This seemingly subtle isomeric distinction imparts significant differences in their electronic and physicochemical properties.
-
Imidazo[1,2-a]pyridine: The nitrogen at position 4 (N-4) is a bridgehead atom, and the non-bridgehead nitrogen is at position 1 (N-1). This arrangement results in a system that is generally more basic. For instance, a derivative of imidazo[1,2-a]pyridine was found to have a pKa of 9.3, indicating significant basicity.[2] This basicity can be a critical factor in drug design, influencing solubility, cell permeability, and off-target interactions (e.g., hERG, Pgp efflux).[2]
-
Imidazo[1,5-a]pyridine: Here, the bridgehead nitrogen is at position 8 (N-8), and the non-bridgehead nitrogen is at position 2 (N-2). This arrangement generally leads to a less basic compound compared to its [1,2-a] counterpart. For example, a derivative has a predicted pKa of -4.52, suggesting it is significantly less prone to protonation under physiological conditions.[3]
This difference in basicity is a crucial first consideration for any drug discovery campaign. A highly basic scaffold like imidazo[1,2-a]pyridine might be advantageous for forming salt-pairs with acidic residues in a target protein but could pose challenges related to ADME-Tox properties. Conversely, the less basic imidazo[1,5-a]pyridine might offer a more favorable ADME-Tox profile from the outset.
Caption: Structural and property differences between the two isomers.
Part 2: A Tale of Two Scaffolds in Biological Assays
The distinct properties and vast difference in historical research focus have led to these two scaffolds being applied in largely different therapeutic areas. The imidazo[1,2-a]pyridine core is a validated "privileged scaffold" with a broad spectrum of activity, while the imidazo[1,5-a]pyridine is an emerging player, showing promise in specific, modern target classes.
The Broad-Spectrum Champion: Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its wide range of biological activities.[4] Its derivatives have been successfully developed as antiulcer, anticonvulsant, antiviral, anticancer, and notably, antituberculosis agents.[1][5]
| Target/Disease Area | Example Target | Reported Potency Range | Reference |
| Tuberculosis | QcrB (cytochrome bcc complex) | MIC: 0.03 µM - 5 µM | [6] |
| Cancer | PDGFR | IC50: 18 nM | [2] |
| Alzheimer's Disease | β-Amyloid Plaques | Ki: 10 - 15 nM | [6] |
| Viral Infections | Human Cytomegalovirus (HCMV) | High Therapeutic Index (>150) | [6] |
| Inflammation | 5-Lipoxygenase (5-LO) | IC50: 0.29 µM (cell-free) | [6] |
Case Study: Antitubercular Activity via QcrB Inhibition
A landmark application of the imidazo[1,2-a]pyridine scaffold is in the development of antitubercular agents targeting the electron transport chain. Specifically, compounds like Telacebec (Q203) inhibit QcrB, the b subunit of the ubiquinol cytochrome c reductase, which is essential for cellular respiration in Mycobacterium tuberculosis.[7][8] This mechanism is effective against both replicating and non-replicating bacteria, offering a path to shorten treatment regimens.[7]
Experimental Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental for determining the potency of novel antitubercular compounds.
-
Preparation: Ten two-fold serial dilutions of the test compounds are prepared in DMSO, starting from a high concentration (e.g., 50 mM).[6]
-
Plating: The compound solutions are added to a 96-well microtiter plate containing Middlebrook 7H9 broth. A positive control, such as Isoniazid, is also prepared in a similar dilution series.[6]
-
Inoculation: An inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared, standardized to ~1x10^7 cfu/mL, and then diluted 1:100 into the wells. The final volume in each well is 100 µL.[6]
-
Incubation: Plates are incubated at 37°C for a period of 7-14 days.
-
Readout: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a viability reagent like Resazurin.
Caption: Workflow for M. tuberculosis MIC determination.
The Niche Modulator: Imidazo[1,5-a]pyridine
Though less explored, the imidazo[1,5-a]pyridine scaffold is gaining attention for its utility in developing modulators for challenging targets, particularly in immunology. Its distinct electronic profile may allow it to access chemical space and achieve selectivity profiles that are difficult to attain with its more common isomer.
| Target/Disease Area | Example Target | Reported Potency Range | Reference |
| Autoimmune Diseases | RORc (RORγ) | IC50: <10 nM | [6] |
| Cancer | (General Cytotoxicity) | - | [6] |
| Bio-imaging | Fluorescent Membrane Probes | High Quantum Yield | [9][10] |
Case Study: RORc Inverse Agonism for Autoimmune Disease
The Retinoic Acid-Related Orphan Receptor gamma (RORγ or RORc) is a nuclear receptor that acts as a master regulator for the differentiation of pro-inflammatory Th17 cells, which are implicated in a host of autoimmune diseases.[11] RORc is constitutively active, making inverse agonists—ligands that reduce its basal activity—highly sought after. The imidazo[1,5-a]pyridine scaffold has proven to be a potent core for highly selective RORc inverse agonists.
Experimental Protocol: RORc Reporter Gene Assay
This cell-based assay is used to measure the ability of a compound to inhibit the constitutive transcriptional activity of RORc.
-
Cell Culture & Transfection: HEK293T cells are cultured and plated in 384-well plates.[12] They are then co-transfected with two plasmids: one expressing a fusion protein of the RORγ ligand-binding domain (LBD) with a GAL4 DNA-binding domain (DBD), and a second containing a luciferase reporter gene under the control of a GAL4 Upstream Activation Sequence (UAS).[12]
-
Compound Treatment: Following a 4-hour incubation to allow for cell attachment, the cells are treated with various concentrations of the test compound (or DMSO as a vehicle control) for 20-24 hours.[12][13]
-
Lysis and Readout: A luciferase substrate reagent (e.g., Bright-Glo, CellTiter-Glo) is added to the wells. This lyses the cells and provides the necessary substrate for the luciferase enzyme.[12][14][15]
-
Data Analysis: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer. A decrease in luminescence in compound-treated wells compared to DMSO control wells indicates inverse agonist activity. Data is plotted to determine an IC50 value.[16]
Caption: RORc inverse agonist reporter assay pathway.
Part 3: Comparative Summary and Future Directions
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Nitrogen Positions | Bridgehead N-4, Lone N-1 | Bridgehead N-8, Lone N-2 |
| Basicity (pKa) | Higher (more basic) | Lower (less basic) |
| Research Focus | Extensive, well-established | Niche, emerging |
| Marketed Drugs | Yes (e.g., Zolpidem, Alpidem) | No |
| Key Biological Activities | Antitubercular, Anticancer, CNS, Antiviral | RORc inverse agonism, Bio-imaging |
| Synthetic Accessibility | High (many routes, e.g., Tschitschibabin) | Moderate (more specialized routes) |
| Primary Advantage | Validated scaffold with broad applicability | Novel chemical space, potentially better ADME |
Causality and Strategic Choice:
The choice between these two scaffolds is not arbitrary; it is a strategic decision rooted in the project's goals.
-
Choose Imidazo[1,2-a]pyridine for:
-
Established Targets: When working on a target class where this scaffold has proven effective (e.g., kinases, bacterial enzymes), leveraging the vast existing SAR knowledge is a significant advantage.
-
Rapid Scaffolding: Its synthetic accessibility allows for rapid generation of diverse libraries.
-
Projects Where Basicity is Tolerated or Required: If the target's active site has a key acidic residue, the basicity of this scaffold can be exploited for potent interactions.
-
-
Choose Imidazo[1,5-a]pyridine for:
-
Novel Targets & IP Space: This scaffold offers a greater opportunity to generate novel intellectual property and explore uncharted chemical space.
-
Avoiding ADME-Tox Pitfalls: When early indications suggest that basicity is a liability (e.g., Pgp efflux, hERG inhibition), starting with the less basic [1,5-a] isomer is a sound de-risking strategy.
-
Modulating Nuclear Receptors: Its success in the RORc field suggests it may be particularly well-suited for the nuanced recognition required by the ligand-binding domains of other nuclear receptors.
-
Future Directions:
The most significant gap in the current literature is the lack of direct, side-by-side biological testing of analogous pairs of imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines. Such studies would be invaluable in deconvoluting the precise impact of the nitrogen position on target engagement, selectivity, and cellular activity. Furthermore, the biological space for the imidazo[1,5-a]pyridine scaffold remains largely unexplored. Applying this core to target classes traditionally dominated by its isomer could yield novel inhibitors with superior drug-like properties.
References
-
Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. NIH.gov. Available at: [Link][13]
-
CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]
-
Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). NIH.gov. Available at: [Link][12]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link][6]
-
Human RORγ Reporter Assay Kit. Indigo Biosciences. Available at: [Link][16]
-
Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. NIH.gov. Available at: [Link][11]
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Publication and Reviews. Available at: [Link][4]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
-
Imidazo(1,5-a)pyridine | C7H6N2. PubChem. Available at: [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2. PubChem. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.gov. Available at: [Link][2]
-
Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. NIH.gov. Available at: [Link]
-
Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega. Available at: [Link]
-
QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. PubMed. Available at: [Link][7]
-
Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. ChemRxiv. Available at: [Link][8]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link][5]
-
Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2. PubChem. Available at: [Link]
-
Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. Pipzine Chemicals. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link][1]
-
Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link][9]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link][10]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-imidazo[1,5-a]pyridine-1-carboxylic acid CAS#: 1894544-72-9 [m.chemicalbook.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. journals.plos.org [journals.plos.org]
- 7. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. indigobiosciences.com [indigobiosciences.com]
Pharmacokinetic profile comparison of Ethyl imidazo[1,5-a]pyridine-8-carboxylate derivatives
A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and potent antitubercular effects.[1][2] The therapeutic potential of these derivatives is not solely dependent on their pharmacodynamic properties but is critically intertwined with their pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding these ADME properties is paramount for the selection and optimization of lead candidates in the drug development pipeline.[1]
While the initial scope of this guide was to compare derivatives of the ethyl imidazo[1,5-a]pyridine-8-carboxylate scaffold, a comprehensive literature review revealed a scarcity of published pharmacokinetic data for this specific isomeric series. In contrast, the imidazo[1,2-a]pyridine class is well-documented, offering a wealth of data to draw upon for a robust comparative analysis. This guide will, therefore, focus on the latter, providing researchers, scientists, and drug development professionals with a detailed comparison of the pharmacokinetic profiles of selected imidazo[1,2-a]pyridine derivatives, supported by experimental data and methodological insights.
Comparative Pharmacokinetic Analysis
To illustrate the diversity in pharmacokinetic profiles within the imidazo[1,2-a]pyridine class, we will compare two promising anti-tuberculosis candidates, herein designated as Compound 13 and Compound 18 , which are imidazo[1,2-a]pyridine-3-carboxamides that have undergone in vivo pharmacokinetic evaluation in mice.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Compound 13 and Compound 18 following oral (PO) and intravenous (IV) administration in mice. This data is crucial for assessing oral bioavailability and overall exposure.
| Parameter | Compound 13 | Compound 18 |
| Oral Dose (mg/kg) | 3 | 3 |
| Cmax (ng/mL) | 110 | 450 |
| Tmax (h) | 4 | 8 |
| AUC (ng·h/mL) | 411 | 3850 |
| t1/2 (h) | 5 | >12 |
| Intravenous Dose (mg/kg) | 1 | 1 |
| AUC (ng·h/mL) | 1100 | 12400 |
| Bioavailability (F%) | 12.5% | 31.1% |
| Data sourced from ACS Medicinal Chemistry Letters.[3] |
Interpretation of Pharmacokinetic Data
The data reveals significant differences in the pharmacokinetic behavior of these two structurally related compounds. Compound 18 demonstrates a markedly improved pharmacokinetic profile compared to Compound 13 . With a more than 9-fold higher oral area under the curve (AUC), it shows significantly greater systemic exposure.[3] Furthermore, its oral bioavailability of 31.1% is more than double that of Compound 13, suggesting better absorption and/or reduced first-pass metabolism.[3] The longer half-life of over 12 hours for Compound 18 is also a desirable trait, potentially allowing for less frequent dosing regimens.[3]
Key Determinants of Pharmacokinetic Profiles
The observed differences in the pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives can be attributed to several factors, including their physicochemical properties and metabolic stability.
Absorption
The oral bioavailability of a compound is influenced by its solubility and permeability. While specific data on these parameters for Compounds 13 and 18 are not provided in the cited source, it is a general principle that compounds with a good balance of hydrophilicity and lipophilicity tend to have better oral absorption.
Distribution
The extent to which a drug distributes into tissues is heavily influenced by its binding to plasma proteins. A high degree of plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. For instance, Compound 13 has a free fraction of 8.9% in vivo, while Compound 18 has a much lower free fraction of only 0.4%.[3] This indicates that Compound 18 is more extensively bound to plasma proteins.
Metabolism
Metabolic stability is a critical factor governing the half-life and clearance of a drug. In vitro studies using liver microsomes are commonly employed to predict in vivo metabolism.
-
Microsomal Stability: Compound 13 showed varied metabolic rates across different species: 19.3% metabolized in rat, 79.9% in mouse, 41.2% in dog, and 0% in human liver microsomes.[3] The high metabolism in mouse microsomes is consistent with its lower in vivo exposure in this species. The lack of metabolism in human microsomes is a promising sign for its potential in humans.[3]
-
Metabolite Identification: For both compounds, the primary metabolites observed were monohydroxylations on the imidazopyridine core.[3]
-
Cytochrome P450 (CYP) Inhibition: Compound 13 showed minimal inhibition of major CYP isoforms (CYP2D6, CYP2C9, and CYP3A4) at a concentration of 10 μM.[3] However, both compounds were found to be time-dependent inhibitors of human CYP3A4 at this concentration.[3]
The workflow for assessing in vitro metabolic stability is a cornerstone of preclinical drug development.
Caption: Workflow for In Vitro Microsomal Stability Assay.
Experimental Protocols
The generation of reliable pharmacokinetic data hinges on validated and reproducible experimental methods. Below are outlines of the key protocols used in the characterization of imidazo[1,2-a]pyridine derivatives.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male mice are typically used for these studies.[3]
-
Dosing:
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Caption: General Workflow for an In Vivo Pharmacokinetic Study.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are thawed, and the drug is extracted, often via protein precipitation with a solvent like acetonitrile. An internal standard is added to correct for extraction variability.
-
Chromatography: The extracted sample is injected into a liquid chromatography (LC) system, where the compound is separated from other plasma components on a column.
-
Mass Spectrometry: The separated compound is then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity.[2]
-
Quantification: The concentration of the compound in the plasma is determined by comparing its peak area to that of the internal standard and a standard curve.
Plasma Protein Binding Assay: Equilibrium Dialysis
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.
-
Equilibration: The apparatus is incubated until the concentration of the free (unbound) drug reaches equilibrium across the membrane.
-
Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS. The percentage of bound drug is then calculated.[2]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. As demonstrated by the comparison of Compounds 13 and 18, subtle structural modifications can lead to dramatic improvements in pharmacokinetic properties, underscoring the importance of early and comprehensive ADME profiling in drug development.[3] While the data for the originally targeted this compound series remains elusive, the principles and methodologies discussed herein are broadly applicable and provide a solid framework for the evaluation of any new chemical entity within the broader imidazopyridine class. Future research that elucidates the pharmacokinetic profiles of the imidazo[1,5-a]pyridine series would be a valuable contribution to the field.
References
- BenchChem.
- Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023.
- Yadav, G., et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. 2016.
- Lilleston, J. M., et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking: Ethyl imidazo[1,5-a]pyridine-8-carboxylate vs. Co-crystallized Ligands
This guide provides a comprehensive, technically-grounded framework for comparing the in silico binding affinity of a novel compound, Ethyl imidazo[1,5-a]pyridine-8-carboxylate, with that of a known, co-crystallized ligand within a specific protein target. This document is intended for researchers and scientists in drug development, offering a robust methodology rooted in established computational chemistry principles.
The imidazo[1,5-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] Derivatives of this core have been investigated for various applications, including as potential anti-cancer and anti-inflammatory agents.[2] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[3][4] It is an indispensable tool in modern drug discovery for virtual screening and lead optimization.[5][6]
In this guide, we will use Phosphodiesterase 10A (PDE10A) as our target protein. PDE10A is a well-validated target for neuropsychiatric disorders, and several imidazo[4,5-b]pyridine derivatives have been co-crystallized with it, providing an excellent basis for a comparative docking study.[7][8][9] We will benchmark our docking protocol by re-docking a known co-crystallized inhibitor and then use this validated protocol to predict the binding mode and score of our compound of interest, this compound.
Experimental Design & Rationale
A successful docking experiment relies on meticulous preparation of both the protein (receptor) and the small molecule (ligand).[10][11][12] The primary goal is to create a computationally tractable model that is as biologically relevant as possible. The core of our comparison hinges on a self-validating protocol: if our docking software and methodology can accurately reproduce the experimentally determined pose of a co-crystallized ligand (a process called re-docking), we can have higher confidence in the predicted pose of our novel compound.
Selection of Target and PDB Structure
We have selected human Phosphodiesterase 10A (PDE10A) as our target. The crystal structure with PDB ID 4P0N will be used.[8][9] This structure is co-crystallized with an imidazo[4,5-b]pyridine-based inhibitor, which will serve as our reference compound. The choice of a high-resolution crystal structure is paramount for accurate grid generation and docking.[8]
Selection of Docking Software
For this guide, we will describe the protocol using the Schrödinger Suite's Glide module, a widely used and well-validated tool in the pharmaceutical industry for its accuracy and speed.[5][13] The principles, however, are transferable to other common docking programs like AutoDock Vina.[14][15][16]
Workflow Overview
The entire process can be visualized as a sequential workflow, starting from data acquisition from the Protein Data Bank and culminating in comparative analysis.
Caption: High-level workflow for the comparative docking study.
Detailed Experimental Protocol
This section provides a step-by-step methodology for preparing the necessary files and running the docking simulations.
Protein Preparation
The goal of protein preparation is to "clean" the raw PDB file and prepare it for docking by adding missing atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network.[11][12]
Protocol using Schrödinger's Protein Preparation Wizard:
-
Import Structure: Load the PDB structure (4P0N) into Maestro.
-
Initial Processing: Use the Protein Preparation Wizard.[17] This will automatically:
-
Assign correct bond orders.
-
Add hydrogen atoms.
-
Create disulfide bonds.
-
Fill in missing side chains and small loops using Prime.
-
-
Water Removal: Delete all water molecules that are not involved in critical interactions (typically those more than 5 Å away from the ligand). For this protocol, all water molecules will be removed for simplicity.[11]
-
Optimization: Perform a restrained minimization of the protein structure to relieve any steric clashes. This is crucial for ensuring a stable and realistic protein conformation.
Ligand Preparation
Both the reference ligand (extracted from 4P0N) and our test compound, this compound, must be prepared.
Protocol using LigPrep:
-
Import Structures: Load the 2D or 3D structures of the ligands.
-
Generate States: Use LigPrep to generate possible ionization states at a target pH of 7.4. This step is critical as the protonation state of a ligand can significantly affect its binding interactions.
-
Generate Tautomers: Allow the software to generate credible tautomeric forms.
-
Energy Minimization: Each generated ligand state is subjected to energy minimization to produce a low-energy, 3D conformation.
Receptor Grid Generation
A receptor grid pre-calculates the potential energy fields for different atom types within the defined binding site, which dramatically speeds up the docking calculation.[17]
Protocol:
-
Open Panel: Navigate to the Receptor Grid Generation panel in Glide.
-
Define Binding Site: The binding site will be defined by the co-crystallized ligand. Select the ligand to define the center of the grid box. The size of the box should be large enough to accommodate ligands of similar size.
-
Generate Grid: Initiate the grid generation job. This file contains all the necessary information about the active site's shape and properties for Glide to perform the docking.
Ligand Docking
With the prepared protein, ligands, and receptor grid, we can now perform the docking calculations.
Protocol using Glide:
-
Validation (Re-docking):
-
Open the Ligand Docking panel.[17]
-
Select the generated grid file.
-
Select the prepared co-crystallized ligand as the input.
-
Choose the "Standard Precision" (SP) or "Extra Precision" (XP) mode. XP is more computationally intensive but generally more accurate.[5]
-
Run the docking job.
-
Analysis: After completion, superimpose the docked pose with the original crystal pose. Calculate the Root-Mean-Square Deviation (RMSD). An RMSD value < 2.0 Å is generally considered a successful validation.[18]
-
-
Docking of Test Compound:
-
Repeat the docking process, but this time, use the prepared this compound as the input ligand.
-
Use the same precision mode (SP or XP) as in the validation step to ensure a fair comparison.
-
Run the job and analyze the results.
-
Caption: Detailed step-by-step experimental workflow diagram.
Data Presentation and Analysis
The primary quantitative output from a docking experiment is the docking score. For Glide, this is the GlideScore, a comprehensive scoring function that accounts for van der Waals forces, electrostatic interactions, and solvation effects.[5] A more negative score indicates a stronger predicted binding affinity.
Comparative Docking Scores
The results should be summarized in a clear, tabular format. The following is an example of how the data could be presented.
| Compound Name | PDB Ligand ID (if applicable) | Docking Score (GlideScore, kcal/mol) | Key Interacting Residues |
| Reference Ligand | 1IS | -10.5 | Gln726, Phe727, Tyr692 |
| This compound | N/A | -8.2 | Gln726, Val682 |
Note: The scores and residues presented here are hypothetical for illustrative purposes.
Analysis of Binding Poses
Beyond the score, a qualitative analysis of the binding pose is crucial.
-
Reference Ligand: The re-docked pose should closely match the crystallographic pose, confirming key interactions. For instance, hydrogen bonds with specific residues like Gln726 or pi-stacking with aromatic residues like Tyr692 are often critical for affinity in PDE10A inhibitors.
-
Test Compound: Analyze the predicted binding mode of this compound. Does it form similar interactions? Does the ethyl carboxylate group occupy a favorable pocket or does it introduce steric clashes? Visual inspection using molecular graphics software (e.g., Maestro, PyMOL) is essential to interpret the docking score.
A lower (less favorable) docking score for the test compound compared to the reference ligand may suggest weaker binding. However, the prediction could highlight opportunities for chemical modification to improve affinity, for example, by adding a functional group that can form an additional hydrogen bond observed in the reference ligand's binding mode.
Conclusion
This guide outlines a scientifically rigorous protocol for the comparative molecular docking of this compound against a co-crystallized inhibitor in the PDE10A active site. By first validating the docking protocol through re-docking, we establish a confident baseline for interpreting the results of our test compound. The combination of quantitative docking scores and qualitative binding mode analysis provides valuable insights that can guide further stages of the drug discovery process, such as chemical synthesis and in vitro biological assays. It is imperative to remember that docking scores are predictions and should always be corroborated with experimental data.
References
-
AutoDock Vina Tutorial. (2020). The Scripps Research Institute. [Link]
-
Eagon, S. Vina Docking Tutorial. California Polytechnic State University. [Link]
-
Schrödinger, LLC. (n.d.). Docking and scoring. [Link]
-
Sanket's Biology. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Schrödinger, LLC. (n.d.). Tutorial: Docking with Glide. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700–705. [Link]
-
Freire, T. V. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
Bio-Logic. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]
-
Chemistry LibreTexts. (2020). How to Dock Your Own Drug. [Link]
-
Molecular Docking Tutorial. (n.d.). [Link]
-
Carlotti, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(35), 15873-15885. [Link]
-
Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(39), 25359-25380. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
Ramzi, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link]
-
Das, S., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
-
Docking Tutorial. (2010). [Link]
-
Zloh, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593. [Link]
-
Reddit. (2021). Shrodinger Ligand Docking Tips and Help. [Link]
-
RCSB PDB. (2016). 5K9R: PDE10a with imidazopyrazine inhibitor. [Link]
-
RCSB PDB. (2014). 4P1R: Crystal Structure of PDE10A with Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors. [Link]
-
Schrödinger, LLC. (n.d.). Glide. [Link]
-
RCSB PDB. (2014). 4P0N: Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2016). phosphodiesterase 10A. [Link]
-
PDBe-KB. (n.d.). 4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 603-626. [Link]
-
da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
VCU Libraries. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. [Link]
-
National Institutes of Health. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. [Link]
-
Stec, M. M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4152. [Link]
-
National Institutes of Health. (n.d.). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. 4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. schrodinger.com [schrodinger.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Imidazo[1,5-a]pyridine-8-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends far beyond the reaction flask. Proper management and disposal of surplus and waste materials are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS No. 697739-12-1), ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
Immediate Safety & Hazard Assessment: Know Your Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's specific hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams.
Hazard Profile of this compound:
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
This classification firmly places this compound and any materials contaminated with it into the category of hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for the management of such materials to protect human health and the environment[1][2].
Essential Personal Protective Equipment (PPE):
Given the irritant nature of the compound, the following PPE is mandatory when handling the pure substance or its waste[1]:
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required. For handling larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste must be systematic. The following protocol outlines the critical steps from the point of generation to the final handoff for disposal.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste. This is not only a regulatory requirement but also a crucial safety measure to prevent dangerous chemical reactions[3].
-
Identify the Waste Stream: Determine if the waste is the pure (unreacted) solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips).
-
Segregate Incompatibles: While this compound does not have specific, highly reactive incompatibilities listed, it is prudent practice to segregate it from strong oxidizing agents, strong bases, and strong acids[2]. Never mix different waste streams without first consulting compatibility charts or your institution's Environmental Health & Safety (EHS) office.
-
Aqueous vs. Organic Waste: If the compound is in solution, it must be collected in the appropriate liquid waste container (non-halogenated or halogenated organic solvent waste, depending on the solvent used). Do not mix aqueous waste with organic solvent waste.
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure safe handling. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents and securely closed[1].
-
Solid Waste:
-
Container: Use a sealable, sturdy plastic pail or a wide-mouth glass jar with a screw-top lid. Ensure the container is free from damage.
-
Procedure: Place contaminated items like gloves, weigh paper, and empty vials directly into this container. For residual powder, triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone), and dispose of the rinsate as liquid hazardous waste. The rinsed container can then be disposed of as regular glass waste after defacing the label[4]. Note: Containers that held acutely toxic "P-listed" waste have different requirements and must be managed as hazardous waste themselves; however, this compound is not typically P-listed.[4]
-
-
Liquid Waste (Solutions):
-
Container: Use a designated, chemically compatible solvent waste container (typically high-density polyethylene, HDPE). Do not overfill; leave at least 10% headspace for vapor expansion.
-
Procedure: Carefully pour the liquid waste into the container using a funnel. Ensure the outside of the container remains clean.
-
-
Labeling (Mandatory):
-
As soon as the first drop of waste enters a container, it must be labeled.
-
The label must clearly state the words "Hazardous Waste" [3].
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes. For this compound, write "this compound".
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Include the name of the principal investigator and the laboratory location (building and room number)[3].
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for waste storage, known as a Satellite Accumulation Area (SAA)[3][5].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3].
-
Storage Conditions:
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days[4].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the drain[1].
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a waste pickup.
-
Documentation: Be prepared to provide the information from your hazardous waste label for their records. An authorized hazardous waste transporter will then collect the waste for final treatment and disposal at a licensed facility[2][6].
Key Information Summary
For quick reference, the table below summarizes the critical logistical and safety information for disposing of this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Toxic, Irritant) | [1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [1][2] |
| Solid Waste Container | Sealable, compatible plastic or glass container | [3] |
| Liquid Waste Container | Labeled, compatible solvent waste bottle (e.g., HDPE) | [5] |
| Container Label | "Hazardous Waste" + Full Chemical Name(s) + % + Hazards + Lab Info | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [4][5] |
| Prohibited Actions | Drain Disposal, Trash Disposal, Evaporation in Fume Hood | [1] |
| Final Disposal | Via scheduled pickup by institutional EHS or licensed contractor | [6] |
By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are not only compliant with federal and local regulations but are also actively contributing to a safe and sustainable laboratory environment. This commitment to the complete chemical lifecycle is a hallmark of excellence in the scientific community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Clym Environmental. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. MedPro Disposal. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management Guidelines. Old Dominion University. [Link]
Sources
Mastering the Safe Handling of Ethyl imidazo[1,5-a]pyridine-8-carboxylate: A Guide for Drug Development Professionals
As novel heterocyclic compounds like Ethyl imidazo[1,5-a]pyridine-8-carboxylate become increasingly central to drug discovery pipelines, a deep, practical understanding of their safe handling is paramount. This guide moves beyond generic safety checklists to provide an in-depth operational plan grounded in the specific hazards of this compound class. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work by maintaining a safe and controlled laboratory environment.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a nitrogen-containing heterocyclic ester. While specific toxicological data for this exact molecule is limited, the available Safety Data Sheet (SDS) and research on the imidazopyridine class provide a clear hazard profile.[1] The structural similarity of imidazopyridines to naturally occurring purines allows them to interact with a wide range of biological targets, which is beneficial for their therapeutic action but also underscores the potential for off-target toxicity.[2][3]
GHS Classification and Health Effects:
Based on its Safety Data Sheet, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [1]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [1]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [1]
The toxicity of imidazopyridine derivatives can be linked to several mechanisms, including bioactivation by metabolic enzymes into reactive products that can damage cells, or off-target binding to unintended receptors or enzymes.[4] In vivo studies on related imidazopyridine compounds have shown potential for hepatic damage at high doses, emphasizing the need to prevent systemic exposure.[5]
Physicochemical and Reactivity Hazards:
-
Physical State: Typically a solid at room temperature.[4]
-
Thermal Stability: While stable under standard laboratory conditions, thermal decomposition of nitrogen-rich heterocyclic esters can be complex. High temperatures, such as those in a fire, can lead to the release of toxic gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN).[1][6]
-
Incompatibilities: Avoid strong oxidizing agents.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is critical. The selection of each component is dictated by the specific hazards identified above.
| PPE Component | Specification | Rationale and In-Depth Considerations |
| Hand Protection | Butyl Rubber Gloves | The ethyl ester functional group dictates the choice of glove material. Butyl rubber offers excellent resistance to esters, ketones, and aldehydes.[7] Nitrile gloves, while common, provide less protection against these specific chemical classes and should be avoided for prolonged contact. Always double-glove when handling the neat compound. |
| Eye/Face Protection | Chemical Safety Goggles with Side Shields | Protects against irritation from airborne solid particles. If there is a significant risk of splashing (e.g., during solution preparation), a face shield should be worn in addition to goggles.[1] |
| Body Protection | Impervious Laboratory Coat | A fully buttoned lab coat made of a chemically resistant material is mandatory to prevent skin contact.[1] Ensure cuffs are snug to prevent dust from entering sleeves. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or glove box, or when there is a potential for aerosol generation. This is directly linked to the H335 hazard classification (May cause respiratory irritation).[1] |
Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Bench to Disposal
A robust operational plan minimizes exposure and prevents accidental release.
Engineering Controls and Handling Procedures
-
Designated Area: All weighing and handling of the solid compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood. This is the primary engineering control to mitigate respiratory exposure.
-
Weighing: Use a containment balance enclosure or weigh the material in a fume hood. Use anti-static weigh boats to prevent dispersal of the fine powder.
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.
-
Housekeeping: Maintain a clean workspace. All contaminated surfaces should be decontaminated at the end of each procedure.
Occupational Exposure Limits (OELs)
No official OEL has been established by regulatory bodies like OSHA for this compound.[1] For novel compounds in pharmaceutical development, a health-based approach using Occupational Exposure Bands (OEBs) is the industry standard.[8][9][10][11] Given its acute toxicity and irritant properties, a conservative approach is warranted. It is recommended that an in-house OEB be established, likely falling into a category requiring high containment (e.g., 1-10 µg/m³), until more comprehensive toxicological data is available. All handling procedures should be designed to stay well below this threshold.
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
Sources
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. ftp.cdc.gov [ftp.cdc.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
